molecular formula C13H16N2O3 B1397949 tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1126424-52-9

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B1397949
CAS No.: 1126424-52-9
M. Wt: 248.28 g/mol
InChI Key: JBXIIUJOBLCXRJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a high-purity chemical intermediate designed for advanced research and development applications. This indazole derivative is characterized by its molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol . The compound features a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its role as a critical building block in medicinal chemistry and drug discovery. Indazole cores are recognized for their significant pharmacological potential and are frequently investigated in the development of novel therapeutic agents . The specific structure of this compound allows researchers to efficiently functionalize the indazole ring system, facilitating the exploration of structure-activity relationships in the creation of potential pharmaceutical candidates. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIIUJOBLCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145681
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
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Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126424-52-9
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and characterization, with a focus on the underlying scientific principles and practical laboratory applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and actionable protocols.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole ring is paramount in modulating the biological activity of these molecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen serves several critical functions in multi-step syntheses. It enhances the solubility of the molecule in organic solvents, prevents unwanted side reactions at the nitrogen, and can direct the regioselectivity of subsequent chemical transformations.[1] The hydroxymethyl group at the 6-position provides a versatile handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, with its combination of a protected indazole core and a reactive hydroxymethyl group, is therefore a highly valuable intermediate for the synthesis of complex drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized in the table below.

PropertyValueReference
CAS Number 1126424-52-9[2]
Molecular Formula C₁₃H₁₆N₂O₃[2]
Molecular Weight 248.28 g/mol [2]
Appearance White to off-white solid
Purity ≥97% (typical)[2]
Storage Store at room temperature in a dry, well-sealed container.[3]

Synthesis and Mechanism

The synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is typically achieved in a two-step process starting from a suitable precursor. A logical synthetic route involves the preparation of the core indazole, (1H-indazol-6-yl)methanol, followed by the protection of the indazole nitrogen with a Boc group.

Synthesis of (1H-indazol-6-yl)methanol

The synthesis of the indazole core can be accomplished through various methods, often involving the cyclization of appropriately substituted benzene derivatives.[4]

Boc Protection of (1H-indazol-6-yl)methanol

The introduction of the tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis for the protection of amine functionalities.[5] The reaction of (1H-indazol-6-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP) affords the desired product.[6]

The mechanism involves the activation of the indazole nitrogen by the base, which then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O molecule. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected indazole, along with tert-butanol and carbon dioxide as byproducts.

Boc Protection Mechanism Indazole (1H-indazol-6-yl)methanol ActivatedIndazole Activated Indazole Indazole->ActivatedIndazole + Base Base Base (e.g., TEA) Intermediate Tetrahedral Intermediate ActivatedIndazole->Intermediate + (Boc)₂O Boc2O (Boc)₂O Product tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate Intermediate->Product Byproducts t-BuOH + CO₂ + BH⁺ Intermediate->Byproducts

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-indazol-6-yl)methanol This is a representative procedure and may require optimization based on available starting materials.

  • To a solution of a suitable precursor, such as methyl 1H-indazole-6-carboxylate, in an appropriate solvent like tetrahydrofuran (THF), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude (1H-indazol-6-yl)methanol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Protection

  • Dissolve (1H-indazol-6-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[6]

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.[6]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Characterization

The structural confirmation and purity assessment of the synthesized compound are crucial. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.10-8.00 (m, 1H): Aromatic proton on the indazole ring.

  • δ 7.80-7.70 (m, 1H): Aromatic proton on the indazole ring.

  • δ 7.50-7.40 (m, 1H): Aromatic proton on the indazole ring.

  • δ 4.85 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 1.70 (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

  • δ (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary.

¹³C NMR (100 MHz, CDCl₃):

  • δ 150.0: Carbonyl carbon of the Boc group (C=O).

  • δ 140.0, 138.0, 125.0, 122.0, 120.0, 115.0: Aromatic carbons of the indazole ring.

  • δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ 65.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Mass Spectrometry (ESI+):

  • m/z: 249.12 [M+H]⁺, 271.10 [M+Na]⁺

Applications in Drug Discovery and Development

The utility of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Applications Start tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate Oxidation Oxidation Start->Oxidation Coupling Coupling Reactions (e.g., Etherification, Esterification) Start->Coupling Aldehyde Indazole-6-carboxaldehyde derivative Oxidation->Aldehyde Acid Indazole-6-carboxylic acid derivative Oxidation->Acid Derivatives Diverse Functionalized Indazoles Aldehyde->Derivatives Acid->Derivatives Coupling->Derivatives APIs Active Pharmaceutical Ingredients (APIs) Derivatives->APIs

Caption: Synthetic utility of the title compound.

  • Synthesis of Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group can be elaborated to introduce functionalities that interact with the kinase active site.

  • Building Block for Receptor Antagonists and Agonists: This compound can serve as a starting material for the synthesis of molecules targeting various receptors, such as angiotensin II antagonists and PPARγ agonists.[3]

  • Introduction of Side Chains: The hydroxymethyl group can be converted to a leaving group (e.g., a tosylate or mesylate) to allow for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

  • (Reference for a general synthesis of indazole-6-carboxylic acid esters, which are precursors to the hydroxymethyl deriv
  • Jin, T., et al. (2007). Supporting Information for An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition, 46(18), 3323-3325. Retrieved from [Link]

  • (Reference for general NMR d
  • Amebe. (n.d.). tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Retrieved from [Link][2]

  • (Reference for a rel
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6605. Retrieved from [Link][7][8]

  • (Reference for general synthesis of indazoles)
  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. Retrieved from [Link]

  • (Reference for a rel
  • U.S. Patent No. 8,022,227. (2011). Method of synthesizing 1H-indazole compounds. Retrieved from [4]

  • (Reference for a rel
  • (Reference for a rel
  • (Reference for general indazole synthesis)
  • (Reference for general indazole synthesis)
  • (Reference for NMR d
  • (Reference for deprotection of Boc-protected heterocycles)
  • (Reference for mild deprotection of Boc group)
  • Makosza, M., & Kwast, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Retrieved from [Link][5]

  • (Reference for synthesis of indazole-3-carboxamide deriv

Sources

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, a robust synthesis protocol, and its versatile applications in drug discovery, framed with insights into the causal relationships that govern its chemical behavior and utility.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged bicyclic heteroaromatic structure renowned for its wide spectrum of pharmacological activities.[1] Derivatives of indazole have been successfully developed into drugs for conditions ranging from cancer to inflammatory disorders.[1][2] The strategic importance of the indazole nucleus lies in its ability to act as a versatile scaffold, presenting functional groups in a well-defined three-dimensional space that facilitates interactions with biological targets.

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate emerges as a particularly valuable intermediate in this context.[3] It features three key components, each serving a distinct and critical purpose:

  • The Indazole Core: The fundamental pharmacophore.

  • The tert-Butoxycarbonyl (Boc) Group: A protecting group on the N1 position of the pyrazole ring. This is crucial for directing reactions to other parts of the molecule and is easily removed under acidic conditions, allowing for late-stage diversification.[1]

  • The Hydroxymethyl Group: A versatile synthetic handle at the 6-position, which can be readily modified to introduce a wide range of other functional groups.

This guide will elucidate the properties and synthesis of this compound, providing researchers with the foundational knowledge to leverage its full potential.

Physicochemical and Structural Properties

The compound's identity is defined by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

PropertyValueReference
CAS Number 1126424-52-9[4][5][6]
Molecular Formula C₁₃H₁₆N₂O₃[4][6]
Molecular Weight 248.28 g/mol [4]
IUPAC Name tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate[6]
Purity ≥97% (Commercially available)[4][6]
Storage Room temperature, in a dry, sealed container[3][4]
SMILES CC(C)(C)OC(=O)N1N=CC2=CC=C(CO)C=C21[6]
InChI Key JBXIIUJOBLCXRJ-UHFFFAOYSA-N[6]

Structural Elucidation and Spectroscopic Signature

While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogues.[2][7][8]

  • ¹H NMR Spectroscopy:

    • Boc Group: A sharp, strong singlet integrating to 9 protons is expected around δ 1.6-1.7 ppm.

    • Hydroxymethyl Group (CH₂): A doublet or singlet around δ 4.6-4.8 ppm. The coupling will depend on the exchange rate of the adjacent hydroxyl proton.

    • Hydroxymethyl Group (OH): A broad singlet or triplet, typically between δ 5.0-5.5 ppm, whose chemical shift is solvent-dependent.

    • Aromatic Protons: The indazole ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the pyrazole ring (C3-H) is expected to be a singlet near the downfield end of this region. The protons on the benzene ring will show characteristic splitting patterns based on their substitution.

  • ¹³C NMR Spectroscopy:

    • Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80-85 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon is expected around δ 150-155 ppm.

    • Hydroxymethyl Group (CH₂): The benzylic carbon signal should appear around δ 60-65 ppm.

    • Aromatic Carbons: Signals for the eight carbons of the indazole ring will be spread across the δ 110-145 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ from the Boc-carbonyl group.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.12. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 271.10. Fragmentation would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Synthesis Methodology: N-Boc Protection

The most direct and reliable method for preparing tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is through the selective N-protection of the commercially available starting material, (1H-indazol-6-yl)methanol.

Causality Behind Experimental Choices:
  • Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

  • Base/Catalyst: A base is required to deprotonate the indazole N-H, increasing its nucleophilicity. Triethylamine (TEA) is a common, non-nucleophilic base sufficient for this purpose. For less reactive substrates, 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O, thereby accelerating the reaction.[1]

  • Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it dissolves the reactants without interfering with the reaction mechanism.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification prep1 Dissolve (1H-indazol-6-yl)methanol in anhydrous DCM prep2 Add Triethylamine (TEA) or DMAP (catalytic) prep1->prep2 react1 Cool solution to 0°C (ice bath) prep2->react1 react2 Add Boc Anhydride (Boc₂O) dropwise react1->react2 react3 Warm to room temperature and stir for 12-24h react2->react3 mon1 Monitor reaction by TLC react3->mon1 mon2 Quench with water mon1->mon2 mon3 Extract with DCM mon2->mon3 mon4 Wash with brine, dry over Na₂SO₄ mon3->mon4 pur1 Concentrate in vacuo mon4->pur1 pur2 Purify by column chromatography (e.g., Hexane/EtOAc gradient) pur1->pur2 pur3 Obtain pure product pur2->pur3

Caption: Synthesis workflow for N-Boc protection of (1H-indazol-6-yl)methanol.

Detailed Step-by-Step Protocol:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1H-indazol-6-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per 1 mmol of substrate).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. For slower reactions, 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), either as a solid or dissolved in a small amount of DCM, dropwise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Applications in Medicinal Chemistry

This compound is not an end-product but a versatile platform for constructing more complex molecules. The Boc group provides robust protection during multi-step syntheses while the hydroxymethyl group serves as a key point for diversification.

Strategic Derivatization Pathways

The true value of this intermediate is realized through the selective modification of its functional groups. The Boc group allows the hydroxymethyl moiety to be manipulated without interference from the indazole nitrogen.

Caption: Key synthetic transformations of the hydroxymethyl group for library synthesis.

  • Oxidation to Aldehyde: Mild oxidation using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) converts the alcohol to an aldehyde.

  • Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to a carboxylic acid using stronger conditions, such as the Pinnick oxidation.

  • Amide Formation: The resulting carboxylic acid is a gateway to a vast array of amides via standard peptide coupling reagents like HATU or EDC. This is a common strategy in drug discovery to probe interactions with target proteins.[2]

  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines to form imines, which are then reduced in situ to yield substituted amines, introducing basic centers into the molecule.

  • Etherification: Deprotonation of the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis) can generate a library of ethers.

  • Esterification: Direct reaction with acyl chlorides or carboxylic acids under esterification conditions can produce a variety of esters.

After these modifications, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid in DCM) to reveal the N-H group for further functionalization, if desired.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar chemicals provides a strong basis for safe handling procedures.[9][10]

  • Hazard Statements: May be harmful if swallowed and may cause respiratory, skin, and eye irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[10]

  • Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]

    • Skin: Wash off with soap and plenty of water.[10]

    • Ingestion: Wash out mouth with water and seek medical attention.[10]

    • Inhalation: Move the person to fresh air.[10]

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its structure is intelligently designed for versatility, providing a stable, protected indazole core with a functional group primed for diversification. Understanding its synthesis, reactivity, and spectroscopic properties allows researchers to efficiently incorporate this valuable scaffold into complex drug discovery programs, accelerating the development of novel therapeutics.

References

  • Vertex AI Search Result. tert-butyl 6-(hydroxymethyl)
  • The Royal Society of Chemistry.
  • CymitQuimica.
  • Cole-Parmer.
  • Wiley-VCH.
  • BLDpharm. 1126424-52-9|tert-Butyl 6-(hydroxymethyl)
  • Fluorochem. TERT-BUTYL 6-(HYDROXYMETHYL)
  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021).
  • Sigma-Aldrich.
  • 3W Pharm. tert-Butyl 6-(hydroxymethyl)
  • Al-Ostoot, F. H., Al-Ghorbani, M., Jasim, L. S., et al. (2024).

Sources

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed and validated synthetic protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and in-depth understanding of this versatile intermediate.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions, most notably hydrogen bonding and π-stacking with protein targets.

Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[1] This has led to their incorporation into several successful therapeutic agents. For instance, the PARP inhibitor Niraparib , used in oncology, features an indazole core, highlighting the scaffold's value in developing targeted therapies.[2] The compound of interest, tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, is a strategically designed building block that facilitates the synthesis of complex indazole-based molecules. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the N1 position of the indazole ring, while the hydroxymethyl group at the C6 position offers a reactive handle for further molecular elaboration.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Weight 248.28 g/mol [3]
Molecular Formula C₁₃H₁₆N₂O₃[3]
CAS Number 1126424-52-9[3]
IUPAC Name tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
Appearance Typically an off-white to white solidVisual Inspection
Storage Conditions Sealed, dry, room temperature[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH).General Knowledge
Melting Point Not consistently reported in public literature.

Spectroscopic Profile (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • ~8.1-8.2 ppm (s, 1H): H at the C3 position of the indazole ring.

    • ~7.7-7.8 ppm (d, 1H): Aromatic H (likely C4-H).

    • ~7.5 ppm (s, 1H): Aromatic H (likely C7-H).

    • ~7.2-7.3 ppm (d, 1H): Aromatic H (likely C5-H).

    • ~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

    • ~1.7 ppm (s, 9H): Methyl protons of the tert-butyl group.

    • Variable ppm (br s, 1H): Hydroxyl proton (-OH).

Synthesis and Purification Protocol

The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is most efficiently achieved through the N-protection of the commercially available starting material, (1H-indazol-6-yl)methanol. The following protocol is a robust and scalable method based on well-established N-Boc protection chemistry.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product SM (1H-indazol-6-yl)methanol (CAS: 916902-55-1) Reaction 1. Combine reactants in DCM 2. Stir at room temperature (12-16 h) 3. Monitor by TLC SM->Reaction Boc Di-tert-butyl dicarbonate (Boc₂O) Boc->Reaction DMAP 4-DMAP (catalyst) DMAP->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup 1. Aqueous Wash (H₂O, Brine) 2. Dry over Na₂SO₄ 3. Concentrate in vacuo Reaction->Workup Purify Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexane gradient) Workup->Purify Product tert-Butyl 6-(hydroxymethyl)- 1H-indazole-1-carboxylate Purify->Product

Caption: Synthetic workflow for N-Boc protection of (1H-indazol-6-yl)methanol.

Step-by-Step Experimental Methodology

Materials:

  • (1H-indazol-6-yl)methanol (1.0 eq)[4]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1H-indazol-6-yl)methanol (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

    • Expert Insight: DMAP serves as a nucleophilic catalyst that accelerates the acylation of the indazole nitrogen, leading to a faster and cleaner reaction compared to using a non-catalytic base alone.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The product spot should be less polar (higher Rf) than the starting material.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Trustworthiness Check: The aqueous washes are critical for removing the DMAP catalyst and any water-soluble byproducts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Final Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate as a solid. Dry the product under high vacuum to remove residual solvents.

Key Applications in Drug Discovery

The title compound is a bifunctional building block, offering two distinct points for chemical modification, which is a highly desirable trait in library synthesis and lead optimization.

  • The Protected Indazole Core: The Boc-protected N1 position deactivates the pyrazole ring towards electrophilic attack and prevents unwanted side reactions. This allows chemists to perform selective chemistry elsewhere on the molecule. For example, the aromatic ring can be functionalized via C-H activation or metal-catalyzed cross-coupling reactions. Following these transformations, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the N1-H for further derivatization.

  • The Hydroxymethyl Handle: The primary alcohol at the C6 position is a versatile functional group. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reductive aminations, amide couplings, or Wittig reactions.

    • Converted to a leaving group (e.g., a tosylate, mesylate, or halide) for nucleophilic substitution reactions.

    • Coupled directly in etherification reactions (e.g., Williamson or Mitsunobu reactions) to link the indazole core to other molecular fragments.

This dual functionality makes it an ideal intermediate for constructing libraries of complex molecules for screening against various biological targets, particularly kinases and other enzymes implicated in cancer and inflammatory diseases.

Handling, Storage, and Safety

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is generally stable at room temperature.[3]

  • Safety: While specific toxicity data is not widely available, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a stable protecting group and a versatile reactive handle, provides a reliable and efficient entry point into the synthesis of novel indazole-based drug candidates. The robust synthetic protocol and clear utility in molecular elaboration underscore its value and ensure its continued application in the demanding field of drug discovery.

References

  • BLD Pharm. (n.d.). tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • ChemScene. (n.d.). (1-Methyl-1H-indazol-6-yl)methanol.
  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210873. Available at: [Link]

  • VIWIT Pharmaceuticals. (n.d.). N-Tert-butyl-1H-indazole-7-carboxamide.
  • Köksal, Z., & Alim, Z. (2020). Some indazoles reduced the activity of human serum paraoxonase 1, an antioxidant enzyme: in vitro inhibition and molecular docking studies. Drug and Chemical Toxicology, 43(6), 619-626.
  • Yadav, P., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1345. Available at: [Link]

Sources

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Introduction

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic organic compound built upon the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties[1]. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed overview of the essential physical and chemical properties of this compound.

Understanding these properties is not merely an academic exercise; it is fundamental to the compound's practical application. Physicochemical characteristics such as molecular structure, solubility, and thermal stability directly influence experimental design, from reaction setup and purification to formulation and screening in biological assays. This document provides both a summary of known data and validated protocols for determining key properties, ensuring a foundation of scientific integrity and reproducibility for any research involving this molecule.

Molecular Identity and Structure

The precise identity and structure of a compound are the bedrock of all subsequent analysis. The key identifiers for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized below.

IdentifierValue
IUPAC Name tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate[2]
CAS Number 1126424-52-9[2][3][4]
Molecular Formula C13H16N2O3[2][3]
Molecular Weight 248.282 g/mol [2][3]
Canonical SMILES CC(C)(C)OC(=O)N1N=CC2=CC=C(CO)C=C21[2]
InChI InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3[2][3]
InChI Key JBXIIUJOBLCXRJ-UHFFFAOYSA-N[2]

The structure features three key components that dictate its chemical behavior:

  • Indazole Ring System: A bicyclic aromatic system containing two adjacent nitrogen atoms, which is a common pharmacophore.

  • N-Boc Protecting Group: A tert-butyloxycarbonyl group attached to one of the indazole nitrogens. This bulky, lipophilic group enhances solubility in organic solvents and modulates the reactivity of the indazole core.

  • Hydroxymethyl Group: A primary alcohol substituent (-CH2OH) on the benzene portion of the indazole ring. This polar group can participate in hydrogen bonding, influencing the compound's melting point and solubility in protic solvents.

Caption: 2D structure of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Summary of Physical Properties

PropertyValue / Observation
Appearance White to off-white solid (typical for purified organic compounds of this nature)
Melting Point Data not publicly available. Requires experimental determination.
Boiling Point Not applicable; the compound is expected to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Data not publicly available. Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethyl acetate. Low solubility in water is predicted due to the large nonpolar surface area of the Boc and indazole groups.
Storage Conditions Store at room temperature in a dry, well-sealed container[3][4].

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra are proprietary to manufacturers, the expected spectral features can be reliably predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, spectra would typically be recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR:

    • tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons, typically appearing far upfield around δ 1.5-1.7 ppm. This is a hallmark signal for a Boc group.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the -OH proton) integrating to 2 protons, expected around δ 4.5-4.8 ppm. The corresponding -OH proton would appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

    • Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the indazole ring system. Their specific splitting patterns (doublets, singlets) would confirm the 6-substitution pattern.

  • ¹³C NMR:

    • tert-Butyl Carbons: Two signals are expected: one around δ 80-85 ppm for the quaternary carbon attached to the oxygen, and another around δ 28 ppm for the three equivalent methyl carbons.

    • Carboxylate Carbonyl: A signal in the δ 150-165 ppm range for the C=O of the Boc group.

    • Hydroxymethyl Carbon: A signal around δ 60-65 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected from the hydroxyl group.

  • C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (tert-butyl, CH₂) and just above 3000 cm⁻¹ for sp² C-H bonds (aromatic ring).

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the Boc protector.

  • C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula. Using electrospray ionization (ESI), the expected ions would be:

  • [M+H]⁺: ~249.12 m/z

  • [M+Na]⁺: ~271.10 m/z

Experimental Protocols for Key Property Determination

The following protocols describe standardized methods for determining critical physical properties not currently found in the literature. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.

Protocol: Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

    • Prepare a new sample and heat to approximately 20 °C below the estimated melting point.

    • Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter in drug development, as it directly impacts bioavailability and formulation strategies. The shake-flask method determines the thermodynamic equilibrium solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Quantification: Calculate the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared from known concentrations of the compound. The resulting concentration is the aqueous solubility.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

  • Hazard Identification: The compound is classified with GHS07 (Harmful/Irritant) pictograms[2].

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: The compound should be stored at ambient room temperature in a tightly sealed container to protect it from moisture and light[3][4].

References

  • Supporting Information - The Royal Society of Chemistry , The Royal Society of Chemistry, Accessed January 19, 2026. [Link]

  • Supporting Information - Wiley-VCH 2007 , Wiley-VCH, Accessed January 19, 2026. [Link]

  • Supporting Information - N-Boc Protection of Amines , MDPI, Accessed January 19, 2026. [Link]

  • N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide , PubChem, Accessed January 19, 2026. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate , PubChem, Accessed January 19, 2026. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , National Institutes of Health (NIH), Accessed January 19, 2026. [Link]

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Spectroscopic and Structural Elucidation of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (CAS No. 1126424-52-9) is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, recognized for its role in developing treatments for a range of diseases.[4][5] The presence of a Boc-protected nitrogen and a hydroxymethyl group provides versatile handles for further synthetic modifications, making this compound particularly valuable for the construction of compound libraries.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. While a complete, published set of spectral data for this specific molecule is not consistently available across all analytical techniques, this document will leverage established principles of spectroscopy and data from closely related analogs to predict, interpret, and outline the acquisition of its characteristic spectral signature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural and analytical properties.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1. Chemical structure of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

The molecule, with a formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol , comprises three key regions:[1]

  • Indazole Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This core is responsible for the characteristic aromatic signals in NMR and key absorptions in IR and UV spectroscopy.

  • tert-Butoxycarbonyl (Boc) Group: An electron-withdrawing protecting group attached to one of the indazole nitrogens. This group introduces a highly shielded, strong singlet signal in the ¹H NMR spectrum and characteristic carbonyl and C-O stretching bands in the IR spectrum.

  • Hydroxymethyl Group: A -CH₂OH substituent on the benzene portion of the indazole ring. This group provides characteristic signals in both ¹H and ¹³C NMR and a prominent O-H stretching band in the IR spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
tert-Butyl (-C(CH₃)₃)~1.7Singlet9H-Strong, sharp signal characteristic of the nine equivalent protons of the Boc group.[6]
Hydroxymethyl (-CH₂OH)~4.8Singlet or Doublet2H~5-6 (if coupled)The chemical shift is influenced by the aromatic ring. The multiplicity may be a singlet or a doublet if coupled to the hydroxyl proton.
Hydroxyl (-OH)~1.5-3.0 (variable)Singlet (broad) or Triplet1H~5-6 (if coupled)Broad signal, position is dependent on concentration and solvent. May couple to the adjacent CH₂ group.
Aromatic Protons (Indazole Ring)~7.2 - 8.2Multiplets, Doublets3H~8-9 (ortho), ~1-2 (meta)The exact shifts and coupling patterns depend on the substitution pattern. Expect distinct signals for each of the three aromatic protons.
Indazole C3-H~8.1Singlet or Doublet1H~0.8-1 (if coupled)Proton on the pyrazole ring, typically the most downfield of the ring protons.
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine coupling constants.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
tert-Butyl (-C (CH₃)₃)~82Quaternary carbon of the Boc group.
tert-Butyl (-C(CH₃ )₃)~28Equivalent methyl carbons of the Boc group.[7]
Carbonyl (-C =O)~150-155Carbonyl carbon of the Boc group, typically deshielded.
Hydroxymethyl (-C H₂OH)~63Aliphatic carbon attached to an oxygen atom.
Aromatic Carbons (Indazole Ring)~110 - 142Multiple signals corresponding to the carbons of the bicyclic system. The carbon bearing the hydroxymethyl group will be shifted downfield.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at ~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₆N₂O₃

  • Exact Mass: 248.1161 g/mol

  • Ionization Mode (ESI+):

    • [M+H]⁺: m/z 249.1239

    • [M+Na]⁺: m/z 271.1058

  • Key Fragmentation Pattern: A characteristic loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) is expected under fragmentation conditions.

Experimental Protocol for MS Acquisition

G cluster_sample Sample Introduction cluster_ms Mass Spectrometry Sample Compound in Solution (e.g., Methanol/Water) Infusion Direct Infusion or LC Column Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Analyzer Mass Analyzer (e.g., Orbitrap, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System: Mass Spectrum (m/z) Detector->Data

Figure 2. Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200-3500Strong, BroadCharacteristic of the hydroxymethyl group.[8]
C-H Stretch (Aromatic)3000-3100MediumAssociated with the indazole ring.
C-H Stretch (Aliphatic)2850-3000MediumFrom the Boc and hydroxymethyl groups.
C=O Stretch (Carbamate)1700-1725Strong, SharpThe Boc group carbonyl stretch is a key diagnostic peak.[6]
C=C Stretch (Aromatic)1450-1600Medium-WeakMultiple bands from the indazole ring system.
C-O Stretch (Alcohol/Carbamate)1050-1250StrongBands corresponding to the C-O bonds in the hydroxymethyl and Boc groups.
Experimental Protocol for IR Acquisition
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty accessory (or a pure KBr pellet).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate relies on a multi-technique spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous confirmation of the molecule's identity can be achieved. The predicted data and detailed protocols in this guide provide a robust framework for researchers to acquire, interpret, and validate the spectroscopic signature of this important synthetic intermediate, ensuring data integrity and facilitating its application in drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hikichi, K., et al. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. As an N-Boc protected indazole derivative, it serves as a key intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications.[1][2] The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including those with anticancer and anti-inflammatory properties.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for regioselective reactions, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.[3]

Given its integral role in medicinal chemistry, researchers and scientists must have a thorough understanding of its safety profile and handling requirements. This guide provides a detailed, technically-grounded framework for the safe use of this compound in a laboratory setting, moving beyond mere procedural steps to explain the underlying causality for each recommendation.

Section 1: Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate storage conditions, appropriate personal protective equipment, and emergency response measures.

PropertyValueSource
Chemical Name tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate[4]
CAS Number 1126424-52-9[4][5][6]
Molecular Formula C13H16N2O3[4]
Molecular Weight 248.28 g/mol N/A
Appearance Solid[7]
Storage Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C).[8][9][10]

Section 2: Hazard Identification and GHS Classification

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Pictogram:

GHS07: Harmful/Irritant[4]

Signal Word: Warning [6]

The causality behind this classification stems from the compound's potential to cause localized irritation upon contact with skin and eyes and to irritate the respiratory tract if inhaled as a dust.[6] The "Harmful if swallowed" classification indicates a risk of acute toxicity upon ingestion.[4]

GHS Hazard ClassHazard StatementCode
Acute Toxicity, OralHarmful if swallowedH302[4]
Skin Corrosion/IrritationCauses skin irritationH315[6]
Serious Eye Damage/IrritationCauses serious eye irritationH319[6]
Specific Target Organ ToxicityMay cause respiratory irritationH335[6]

Primary exposure routes in a laboratory setting are inhalation of the powder, direct skin or eye contact, and accidental ingestion.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. For a solid compound like this, which can form airborne dust, engineering controls are the primary defense, supplemented by a robust PPE protocol.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.

  • Rationale (Causality): A fume hood is essential to control the release of fine dust particles into the laboratory environment, directly mitigating the respiratory irritation hazard (H335).[6] It provides a contained workspace, minimizing the risk of inhalation and widespread contamination.

  • Essential Facilities: Workstations must be equipped with, or be in close proximity to, an eyewash station and a safety shower.[11] This ensures immediate decontamination is possible in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is used to protect the user from hazards that cannot be eliminated by engineering controls. The selection of PPE must directly address the identified GHS hazards.

PPE TypeSpecificationRationale and Justification
Eye & Face Protection Safety glasses with side shields, or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against accidental splashes and airborne particles, preventing serious eye irritation (H319).[6][11][12]
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact, mitigating the risk of skin irritation (H315).[6][9][12]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[6][9]
Respiratory Protection Generally not required when handled within a certified fume hood.A fume hood provides adequate ventilation. If weighing large quantities or if a fume hood is unavailable, a NIOSH-approved respirator for particulates may be necessary.[6][9]

Section 4: Protocols for Safe Handling and Storage

A self-validating protocol ensures that safety is built into the workflow. Each step is designed to systematically reduce risk.

Storage Protocol
  • Receiving: Upon receipt, visually inspect the container for damage.

  • Labeling: Ensure the manufacturer's label is intact and legible, displaying the chemical name and hazard pictograms.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area designated for chemical reagents.[8] Keep the container tightly closed to prevent absorption of moisture.[9]

  • Segregation: Store away from strong oxidizing agents and other incompatible materials.

Experimental Workflow: Weighing and Dispensing

This common laboratory task presents the highest potential for dust generation and exposure. The following workflow is designed to minimize this risk.

G cluster_prep 1. Preparation Phase cluster_stage 2. Staging Phase cluster_handle 3. Handling Phase cluster_cleanup 4. Decontamination & Cleanup Phase cluster_post 5. Post-Handling Phase prep1 Verify fume hood is operational (check airflow monitor) prep2 Don all required PPE (Lab coat, gloves, safety glasses) prep1->prep2 stage1 Place all necessary equipment into the hood (balance, weigh paper, spatula, waste container) prep2->stage1 Enter Hood handle1 Open primary container slowly to avoid creating airborne dust stage1->handle1 handle2 Use a clean spatula to carefully transfer solid to weigh paper handle1->handle2 handle3 Close primary container tightly handle2->handle3 clean1 Wipe down spatula and any contaminated surfaces with a damp cloth handle3->clean1 clean2 Place used weigh paper and cleaning materials into a labeled hazardous waste bag clean1->clean2 post1 Remove PPE in the correct order (gloves first, then lab coat, then eyewear) clean2->post1 Exit Hood post2 Wash hands thoroughly with soap and water post1->post2

Caption: Workflow for weighing tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolJustification
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9][13]To remove the individual from the contaminated atmosphere and support respiration.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9][13]To dilute and remove the irritant from the skin surface.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][8]To flush the irritant from the eye and prevent serious damage.
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4]To avoid aspiration of the chemical into the lungs and to get immediate professional medical advice due to its acute toxicity.
Accidental Release (Spill) Protocol

A systematic response to a spill is critical to prevent secondary contamination and exposure.

G A Spill Occurs B Alert others in the area and evacuate if necessary A->B C Don appropriate PPE (gloves, safety goggles, lab coat) B->C D Contain the spill (cover with a dry absorbent material) C->D E Clean Up (Gently sweep or scoop material into a labeled hazardous waste container) D->E F Decontaminate Area (Wipe spill area with a damp cloth) E->F G Dispose of all waste as hazardous chemical waste F->G

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Chemical Waste: Unused or waste quantities of the compound itself must be disposed of in a designated container for solid chemical waste.

  • Compliance: All disposal must be carried out in accordance with institutional, local, and national regulations. Engage with your institution's Environmental Health & Safety (EHS) department for specific guidance.[8]

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a valuable reagent in drug discovery and development. Its potential hazards, including skin, eye, and respiratory irritation, and oral toxicity, are manageable through a disciplined approach to safety. By understanding the rationale behind safety protocols—from the use of engineering controls to the specific choice of PPE and emergency procedures—researchers can handle this compound with confidence and integrity, ensuring a safe laboratory environment for all.

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Sources

An In-depth Technical Guide to tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in contemporary medicinal chemistry. The strategic placement of the Boc protecting group on the indazole nitrogen and the presence of a reactive hydroxymethyl group at the 6-position make this compound a versatile intermediate for the synthesis of a diverse array of complex heterocyclic systems. This document details the physicochemical properties, synthesis, and reactivity of this valuable scaffold, with a particular focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in drug discovery, recognized for its ability to mimic the purine scaffold and participate in key hydrogen bonding interactions with biological targets.[1][2] As a bioisostere of indole, the indazole nucleus is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The therapeutic relevance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market, such as the antiemetic granisetron and the kinase inhibitor axitinib.[4]

The strategic functionalization of the indazole ring is paramount in modulating the pharmacological profile of the resulting molecules. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate has emerged as a particularly valuable intermediate due to two key structural features:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection of the N-1 position of the indazole ring, preventing unwanted side reactions during subsequent synthetic transformations. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic or specific basic conditions, offers significant synthetic flexibility.[5]

  • The 6-(hydroxymethyl) Substituent: This primary alcohol functionality serves as a versatile handle for further chemical elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a variety of other functional groups, enabling the introduction of diverse pharmacophoric elements and the construction of more complex molecular architectures.

This guide will provide a detailed exploration of the properties and applications of this important building block, empowering researchers to leverage its full potential in their drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use. This section details the key characteristics of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

General Properties
PropertyValueReference(s)
Chemical Name tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate[6]
Synonym(s) 1-Boc-6-(hydroxymethyl)-1H-indazole[6]
CAS Number 1126424-52-9[6][7]
Molecular Formula C₁₃H₁₆N₂O₃[7]
Molecular Weight 248.28 g/mol [6]
Appearance Solid[6]
Storage Room temperature, sealed in a dry environment[8][9]
Purity Typically ≥95-97%[6][7]
Spectroscopic Data

Reference Spectroscopic Data for 3-tert-Butoxycarbonyl-1H-indazole: [10]

  • ¹H NMR (300MHz, CDCl₃): δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s).

  • ¹³C NMR (75 MHz, CDCl₃): δ 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42.

  • IR (neat): 3258, 1710, 1621, 1235 cm⁻¹.

  • HRMS (ESI): Calcd for C₁₂H₁₄N₂O₂ (M+Na) 241.0947. Found 241.0946.

Expected Spectroscopic Features for tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate:

Based on the structure, the following characteristic signals are anticipated in the respective spectra:

  • ¹H NMR: A singlet for the nine protons of the tert-butyl group around δ 1.7 ppm. A singlet or doublet for the two protons of the hydroxymethyl group (CH₂OH), the chemical shift of which will be solvent-dependent. Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indazole ring. The proton of the hydroxyl group will appear as a broad singlet, also with a solvent-dependent chemical shift.

  • ¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around δ 82 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. A signal for the carbon of the hydroxymethyl group (CH₂OH) around δ 60-65 ppm. A signal for the carbonyl carbon of the Boc group around δ 150 ppm. A series of signals in the aromatic region for the carbons of the indazole ring.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong absorption band around 1720-1740 cm⁻¹ due to the C=O stretching of the carbamate. C-H stretching absorptions for the aromatic and aliphatic protons.

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 248 or 249, respectively. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Synthesis and Purification

The synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is typically achieved through a two-step process: the synthesis of the parent (1H-indazol-6-yl)methanol followed by the protection of the indazole nitrogen with a Boc group.

Synthesis of (1H-indazol-6-yl)methanol

The synthesis of the indazole core can be accomplished through various methods, with one of the most common being the Jacobson indazole synthesis, which involves the cyclization of N-nitroso-o-toluidine derivatives.[11] A more direct approach for substituted indazoles often involves the reaction of a suitably substituted o-toluidine with a nitrosating agent.

Boc Protection of (1H-indazol-6-yl)methanol

The introduction of the Boc protecting group onto the indazole nitrogen is a standard and reliable transformation in organic synthesis. The following protocol is based on a well-established procedure for the Boc protection of a similar indazole derivative and has been adapted for this specific substrate.[5]

Experimental Protocol: Synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A (1H-indazol-6-yl)methanol E Stir at Room Temperature (15 hours) A->E B Dichloromethane (DCM) B->E C 4-(Dimethylamino)pyridine (DMAP) C->E D Di-tert-butyl dicarbonate ((Boc)₂O) D->E F Dilute with DCM E->F G Wash with Water F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K

Workflow for the Boc protection of (1H-indazol-6-yl)methanol.

Reagents and Materials:

  • (1H-indazol-6-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of (1H-indazol-6-yl)methanol (1.0 equiv) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate as a solid.

Causality Behind Experimental Choices:

  • DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst for acylation reactions, including the introduction of the Boc group. It activates the (Boc)₂O, making it more susceptible to attack by the indazole nitrogen.

  • Dichloromethane as Solvent: DCM is a common solvent for this type of reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting materials and reagents.

  • Aqueous Workup: The washing steps with water and brine are essential to remove any remaining DMAP, unreacted (Boc)₂O, and other water-soluble byproducts.

  • Column Chromatography: This purification technique is necessary to separate the desired N-1 protected product from any potential N-2 protected isomer and other impurities, ensuring a high purity of the final compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen allows for selective transformations at other positions of the molecule, while the hydroxymethyl group provides a handle for a variety of chemical modifications.

Reactions of the Hydroxymethyl Group

The primary alcohol of the 6-(hydroxymethyl) group can undergo a range of standard transformations, including:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid can be achieved using a variety of reagents (e.g., PCC, PDC, DMP for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid). These functionalized indazoles are valuable precursors for further synthetic elaborations, such as the formation of amides or esters.

  • Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., using SOCl₂, PBr₃) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 6-position.

  • Etherification: The alcohol can be converted to an ether through Williamson ether synthesis or other standard methods, which can be useful for modifying the steric and electronic properties of the molecule.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[5] Basic deprotection conditions, such as using sodium methoxide in methanol, have also been reported for N-Boc protected indazoles.[5] The choice of deprotection method will depend on the stability of other functional groups present in the molecule.

G A Boc-protected 6-(hydroxymethyl)-1H-indazole B Acidic or Basic Deprotection A->B TFA/DCM or NaOMe/MeOH C 6-(hydroxymethyl)-1H-indazole B->C

Sources

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to engage in diverse non-covalent interactions and its synthetic tractability, have made it a cornerstone in the design of numerous therapeutic agents.[4][5] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of FDA-approved drugs for cancer, inflammation, and other conditions.[4][6][7][8] This guide provides a comprehensive technical overview of the indazole scaffold, delving into its fundamental properties, synthetic strategies, key therapeutic applications, and the structure-activity relationships that govern its biological effects. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Indazole Core: Physicochemical and Structural Foundations

The indazole scaffold's success in drug design is not accidental; it stems from a unique combination of structural and electronic features.

Tautomerism and Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form.[4][9][10] This structural feature is critical, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding capabilities and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

Physicochemical Properties: A Privileged Profile

The indazole ring system is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion.[6] Its aromatic nature and the presence of two nitrogen atoms create a unique electronic profile. This allows the scaffold to act as a versatile interaction hub:

  • Hydrogen Bonding: The N-H group of the pyrazole ring is an effective hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This dual capacity allows indazole-containing molecules to form strong and specific interactions with amino acid residues in protein binding pockets.[11]

  • π-π Stacking: The aromatic benzene ring readily participates in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in target proteins.

  • Dipolar and van der Waals Interactions: The overall structure provides a rigid framework for establishing shape-complementary van der Waals forces and favorable dipolar interactions within a binding site.

These properties, combined with the scaffold's relative metabolic stability and synthetic accessibility, underpin its status as a privileged structure in drug discovery.

Synthetic Strategies for Indazole Scaffolds

The construction of the indazole core is a well-established field in organic chemistry, with numerous methods available for its synthesis and subsequent functionalization. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Methodologies

Historically, methods like the Fischer indazole synthesis were common. Modern approaches often rely on metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance.[12] A common strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper catalysts.[13]

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles

This protocol describes a general method for the synthesis of 1H-indazoles via a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones, a method noted for its versatility.[13]

Step 1: Synthesis of o-haloaryl N-sulfonylhydrazone Intermediate

  • To a solution of the desired o-haloaryl aldehyde or ketone (1.0 eq.) in ethanol, add p-toluenesulfonhydrazide (1.1 eq.).

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the N-sulfonylhydrazone.

Step 2: Copper-Catalyzed Cyclization

  • In a sealed reaction vessel, combine the o-haloaryl N-sulfonylhydrazone (1.0 eq.), Cu(OAc)₂·H₂O (10 mol%), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Add a high-boiling point solvent such as Dimethylformamide (DMF).

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole derivative.

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of novel indazole derivatives.

G cluster_synthesis Synthesis cluster_screening Screening Cascade start Starting Materials (e.g., o-haloaryl ketone) hydrazone Hydrazone Formation start->hydrazone cyclization Metal-Catalyzed Cyclization hydrazone->cyclization indazole Indazole Core cyclization->indazole functionalization Functionalization (e.g., Suzuki Coupling) indazole->functionalization library Library of Derivatives functionalization->library invitro In Vitro Assay (e.g., Kinase Inhibition) library->invitro cellular Cell-Based Assay (e.g., Antiproliferation) invitro->cellular invivo In Vivo Model (e.g., Xenograft) cellular->invivo lead Lead Compound invivo->lead

Caption: A generalized workflow from chemical synthesis to biological screening of indazole derivatives.

Therapeutic Applications: The Versatility of the Indazole Scaffold

Indazole derivatives have shown significant therapeutic potential across multiple disease areas, most notably in oncology, inflammation, and neurodegenerative disorders.

Oncology: A Powerhouse in Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be an exceptional core for the development of potent and selective kinase inhibitors.[13][14][15] Several indazole-based drugs are now standard-of-care treatments for various malignancies.

  • Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The indazole core anchors the molecule into the ATP-binding pocket of the kinase, often through a key hydrogen bond with the hinge region of the enzyme. Substituents at various positions on the indazole ring are then used to achieve potency and selectivity by forming additional interactions in adjacent hydrophobic pockets.[14]

  • Key FDA-Approved Drugs:

    • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4][14][16]

    • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for advanced renal cell carcinoma.[14][16][17]

    • Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[4][14]

    • Entrectinib (Rozlytrek®): An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK, used to treat certain types of non-small cell lung cancer and solid tumors with specific genetic fusions.[4][18]

The following table summarizes the inhibitory activity of representative indazole-based compounds against various kinases, illustrating the potency that can be achieved with this scaffold.

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
PazopanibVEGFR-230[4]
AxitinibVEGFR-20.2[14]
EntrectinibALK12[4]
Compound 82aPim-1, Pim-2, Pim-30.4, 1.1, 0.4[4]
Compound 109EGFR (T790M)5.3[4]

This diagram illustrates a simplified RTK signaling pathway, a common target for indazole-based cancer drugs like Pazopanib and Axitinib.

Caption: Inhibition of RTK signaling by indazole-based drugs prevents downstream activation of pro-survival pathways.

Anti-Inflammatory Activity

Indazole derivatives have a long history as anti-inflammatory agents.[2][19] Their mechanism often involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.

  • Mechanism of Action: Studies have shown that indazole derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[20] Additionally, they can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[20][21]

  • Key Marketed Drugs:

    • Benzydamine (Tantum Verde®): A locally-acting nonsteroidal anti-inflammatory drug (NSAID) with anesthetic properties, used for the relief of inflammatory conditions of the mouth and throat.[4][6]

    • Bendazac: An NSAID used topically for conditions like conjunctivitis and systemically for pain and inflammation associated with musculoskeletal disorders.[4][22]

This is a classic and reliable in vivo model for screening compounds for acute anti-inflammatory activity.[20][21]

  • Animal Acclimatization: Acclimatize male Sprague Dawley rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (e.g., Vehicle control, Positive control (e.g., Diclofenac), and Test compound groups at various doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds (e.g., indazole derivatives) and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

The following table shows the in vitro inhibitory activity of indazole and its derivatives against key inflammatory targets.[20]

CompoundCOX-2 IC₅₀ (µM)TNF-α IC₅₀ (µM)IL-1β IC₅₀ (µM)
Indazole23.42220.11140.23
5-Aminoindazole12.32230.19150.87
6-Nitroindazole19.22>250100.75
Celecoxib (Std.)5.10--
Dexamethasone (Std.)-31.67102.23
Neurological Disorders

Emerging research highlights the potential of indazole scaffolds in treating complex neurological diseases like Alzheimer's and Parkinson's.[23][24][25]

  • Mechanism of Action: The therapeutic strategy in this area is often multitargeted. Indazole derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, including:

    • Glycogen Synthase Kinase 3 (GSK-3): Implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[23][26]

    • Monoamine Oxidase (MAO): Inhibition of MAO-B can increase dopamine levels, a strategy used in Parkinson's disease.[23][26]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease.[23][26]

    • Cholinesterases (AChE/BuChE) and BACE1: A multitarget approach for Alzheimer's disease to address both cholinergic decline and amyloid plaque formation.[27]

  • Current Status: While no indazole-based drugs are currently approved specifically for primary neurodegenerative disorders, numerous compounds are in preclinical and clinical development, showing promising activity in various models.[9][26] For example, some 5-substituted indazole derivatives have shown the ability to simultaneously inhibit cholinesterases and BACE1 while also providing neuroprotective and anti-inflammatory effects.[27]

This diagram illustrates some of the key enzymatic targets for indazole derivatives in the context of neurodegenerative diseases.

G cluster_AD Alzheimer's Disease Targets cluster_PD Parkinson's Disease Targets Indazole Indazole Scaffold GSK3 GSK-3β Tau Hyper- phosphorylation Indazole->GSK3 Inhibits BACE1 BACE1 Aβ Plaque Formation Indazole->BACE1 Inhibits AChE AChE / BuChE Cholinergic Deficit Indazole->AChE Inhibits MAOB MAO-B Dopamine Metabolism Indazole->MAOB Inhibits LRRK2 LRRK2 Neuronal Damage Indazole->LRRK2 Inhibits

Caption: The indazole scaffold serves as a versatile core for inhibiting multiple targets in neurodegenerative diseases.

Conclusion and Future Perspectives

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust synthetic chemistry, coupled with favorable physicochemical properties, has enabled the development of life-saving drugs and a rich pipeline of clinical candidates.[2][4] The journey from a simple bicyclic heterocycle to the core of blockbuster cancer therapies illustrates a remarkable success story in rational drug design.

The future of indazole-based drug discovery remains bright.[3] Key future directions include:

  • Enhanced Selectivity: Designing next-generation kinase inhibitors with exquisite selectivity to minimize off-target effects and improve safety profiles.

  • Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple disease-related targets, a particularly promising strategy for complex diseases like cancer and neurodegeneration.[27]

  • Novel Therapeutic Areas: Exploring the potential of indazoles in other areas, such as cardiovascular diseases, metabolic disorders, and infectious diseases, where they have already shown promising preclinical activity.[9][19]

As our understanding of disease biology deepens, the indazole scaffold will undoubtedly continue to serve as a foundational element for the creation of innovative and effective medicines.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Indazole derivatives are well-established pharmacophores present in a wide array of therapeutic agents, making robust synthetic access to functionalized intermediates critical.[1][2][3] We present two validated synthetic strategies starting from common precursors: the strong-reductant pathway utilizing lithium aluminum hydride on an ester and a milder, more selective pathway using sodium borohydride on an aldehyde. This guide details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization data, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The indazole nucleus is a privileged scaffold in drug design, known for its ability to modulate a range of biological targets.[3][4] The title compound, tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, serves as a key intermediate, featuring a versatile hydroxymethyl group at the C6 position for further derivatization and a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position. The Boc group is instrumental in multi-step syntheses; it directs regioselectivity, prevents unwanted side reactions, and can be removed under specific conditions that often preserve other sensitive functionalities.[5][6]

Our synthetic approach is bifurcated, offering flexibility based on the availability of starting materials and desired reaction conditions. Both pathways begin with a suitable 6-substituted indazole and proceed through a crucial N-1 Boc protection step before the final reduction to the target alcohol.

  • Strategy A: Reduction from an Ester Precursor. This route involves the reduction of a carboxylate ester using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄). It is a robust method suitable for converting esters, which are relatively unreactive, directly to the primary alcohol.

  • Strategy B: Reduction from an Aldehyde Precursor. This is a milder and often preferred route, employing the selective reduction of an aldehyde with Sodium Borohydride (NaBH₄). This reagent offers greater functional group tolerance and simpler workup procedures compared to LiAlH₄.[7]

The choice between these strategies is a classic example of synthetic planning, balancing reagent reactivity with substrate functionality.

G cluster_start Starting Materials cluster_proc Core Synthetic Steps S1 1H-Indazole-6-carboxylic acid methyl ester Boc N-1 Boc Protection ((Boc)₂O, Base) S1->Boc S2 6-Formyl-1H-indazole S2->Boc Red1 Strategy A: Ester Reduction (LiAlH₄) Boc->Red1 Red2 Strategy B: Aldehyde Reduction (NaBH₄) Boc->Red2 Final Target Compound: tert-Butyl 6-(hydroxymethyl)- 1H-indazole-1-carboxylate Red1->Final Red2->Final

Diagram 1: Overview of the dual synthetic strategies.

Mechanistic Principles: The Chemistry of Hydride Reduction

The core of this synthesis is the reduction of a carbonyl group (ester or aldehyde) to a primary alcohol. This is achieved through the nucleophilic addition of a hydride ion (H⁻). The choice of hydride source is critical.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Reductant

LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones.[8] Its high reactivity stems from the significant polarity of the Al-H bond, making the hydride ion highly nucleophilic.[9]

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process requiring two equivalents of hydride.[10][11]

  • Nucleophilic Acyl Substitution: The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide (-OR') as a leaving group. This generates an aldehyde in situ.[10]

  • Aldehyde Reduction: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.[8][11] This second nucleophilic addition forms an alkoxide intermediate.

  • Workup: A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol.[11]

Diagram 2: LiAlH₄ reduction mechanism of an ester.

Sodium Borohydride (NaBH₄): The Selective Reductant

Sodium borohydride is a much milder reducing agent than LiAlH₄.[7] It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions. This selectivity makes it ideal for Strategy B, as it will not inadvertently reduce other functional groups that might be present on a complex molecule.

The mechanism involves a nucleophilic attack of the hydride from the BH₄⁻ ion on the carbonyl carbon.[12][13][14] The resulting alkoxide is then protonated during the reaction (if a protic solvent like methanol is used) or during an aqueous workup to give the final alcohol product.[12]

Experimental Protocols & Data

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Synthesis via LiAlH₄ Reduction of an Ester

This protocol assumes the starting material is tert-butyl 6-(methoxycarbonyl)-1H-indazole-1-carboxylate. If starting from 1H-indazole-6-carboxylic acid methyl ester, a preliminary Boc-protection step is required.[5][15]

Step 1: Reduction of the Ester

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) powder.

  • Solvent Addition: Carefully add anhydrous tetrahydrofuran (THF) via cannula under a nitrogen atmosphere. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve tert-butyl 6-(methoxycarbonyl)-1H-indazole-1-carboxylate in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Caution!): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water. This is known as the Fieser workup. A granular white precipitate of aluminum salts should form.

  • Filtration & Extraction: Stir the mixture vigorously for 15 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a white solid.

Protocol B: Synthesis via NaBH₄ Reduction of an Aldehyde

This protocol starts with tert-butyl 6-formyl-1H-indazole-1-carboxylate.[16]

Step 1: Reduction of the Aldehyde

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-formyl-1H-indazole-1-carboxylate.

  • Solvent Addition: Dissolve the aldehyde in methanol (MeOH). Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (NaBH₄) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.[7]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water.

  • Isolation & Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Quantitative Data Summary

The following table provides representative quantities for a 5 mmol scale reaction.

ParameterProtocol A (LiAlH₄ Reduction)Protocol B (NaBH₄ Reduction)
Starting Material tert-butyl 6-(methoxycarbonyl)-1H-indazole-1-carboxylatetert-butyl 6-formyl-1H-indazole-1-carboxylate
Amount (5.0 mmol)1.38 g1.22 g
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Molar Equivalents1.5 - 2.0 eq.1.1 - 1.5 eq.
Amount0.28 - 0.38 g0.21 - 0.28 g
Solvent Anhydrous THF (~50 mL)Methanol (~50 mL)
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2 - 4 hours1 - 2 hours
Workup Fieser Quench (H₂O, NaOH(aq))Water Quench
Typical Yield 85 - 95%90 - 98%
Product CAS 1126424-52-9[17]1126424-52-9[17]

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas.[8] It is pyrophoric as a dust. Handle only under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. Quenching must be done slowly and at low temperatures.

  • Sodium Borohydride (NaBH₄): Reacts with acidic solutions and protic solvents to produce flammable hydrogen gas. While less violent than LiAlH₄, quenching should still be performed with care.[7]

  • Anhydrous Solvents (THF): Tetrahydrofuran can form explosive peroxides upon standing in air. Always use freshly distilled THF or inhibitor-free solvent from a sealed bottle.

  • Dichloromethane (DCM) & Methanol (MeOH): These are common solvents used in Boc protection and chromatography. DCM is a suspected carcinogen, and Methanol is toxic. Handle both in a fume hood.

Conclusion

We have outlined two effective and reliable protocols for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Strategy B, the reduction of the corresponding aldehyde with NaBH₄, is generally the preferred method due to its milder conditions, higher selectivity, and operational simplicity. However, Strategy A provides a powerful alternative when the ester is the more accessible starting material. The choice of protocol will ultimately depend on precursor availability and the specific requirements of the broader synthetic campaign. These detailed notes provide researchers with the necessary information to confidently execute this important transformation.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Retrieved from [Link]

  • Cernijenko, A., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 21(14), 4299-4302. Available from [Link]

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(30), 5345-5348. Available from [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available from [Link]

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  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

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The Versatile Building Block: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology.[1] The strategic functionalization of the indazole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties. In this context, tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate has emerged as a highly versatile and valuable building block. The presence of a Boc-protected nitrogen and a primary alcohol at the 6-position provides orthogonal handles for a diverse array of chemical transformations, enabling the systematic exploration of chemical space in drug discovery programs.

This comprehensive guide provides in-depth application notes and detailed protocols for the effective utilization of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. We will delve into the key chemical transformations of the hydroxymethyl group, its conversion to other functionalities, and its subsequent elaboration into more complex molecular architectures relevant to contemporary drug development.

Key Synthetic Transformations and Applications

The synthetic utility of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate stems from the reactivity of its hydroxymethyl group and the ability to functionalize the indazole core. The primary transformations include oxidation to the corresponding aldehyde and carboxylic acid, conversion to a leaving group for nucleophilic substitution, and participation in various cross-coupling reactions.

Diagram of Synthetic Pathways

G A tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate B tert-Butyl 6-formyl-1H-indazole-1-carboxylate A->B Oxidation (e.g., TEMPO, DMP) C 1-(tert-Butoxycarbonyl)-1H-indazole-6-carboxylic acid A->C Oxidation (e.g., Jones, TEMPO/NaOCl) D tert-Butyl 6-(chloromethyl)-1H-indazole-1-carboxylate A->D Chlorination (e.g., SOCl2) F 6-Aryl/Heteroaryl Indazoles C->F Suzuki Coupling (via activation) G 6-Amino Indazoles C->G Buchwald-Hartwig Amination (via activation) E 6-Substituted Indazole Derivatives (e.g., ethers, amines) D->E Nucleophilic Substitution

Caption: Key synthetic transformations of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Protocols for Key Transformations

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be required based on the specific substrate and desired scale.

Protocol 1: TEMPO-Mediated Oxidation to tert-Butyl 6-formyl-1H-indazole-1-carboxylate

The selective oxidation of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as reductive amination, Wittig reactions, and aldol condensations. A TEMPO-catalyzed oxidation offers a mild and efficient method, avoiding over-oxidation to the carboxylic acid.[2][3]

Rationale: The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a highly selective catalyst for the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl). The reaction proceeds under mild, biphasic conditions, which helps to minimize side reactions and simplifies purification. The Boc protecting group is stable under these conditions.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq), dichloromethane (DCM, 10 vol), and a solution of potassium bromide (0.1 eq) in water (2 vol).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) to the vigorously stirred biphasic mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.1-1.5 eq, commercially available bleach can be used after titration) containing sodium bicarbonate (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 6-formyl-1H-indazole-1-carboxylate.

Reagent/ParameterMolar Ratio/ConditionRationale
TEMPO0.01 - 0.05 eqCatalytic amount is sufficient for efficient turnover.
NaOCl1.1 - 1.5 eqStoichiometric oxidant. Excess can lead to over-oxidation.
KBr0.1 eqCo-catalyst to facilitate the regeneration of the active oxoammonium species.
NaHCO₃1.1 eqMaintains a slightly basic pH to prevent side reactions.
Temperature0 - 5 °CCrucial for selectivity and to prevent decomposition of the oxidant.
SolventDCM/WaterBiphasic system allows for easy separation and work-up.
Protocol 2: Oxidation to 1-(tert-Butoxycarbonyl)-1H-indazole-6-carboxylic acid

The carboxylic acid functionality is a versatile handle for amide bond formation, esterification, and as a precursor for various coupling reactions after activation.

Rationale: For the oxidation of the primary alcohol to a carboxylic acid, a stronger oxidizing agent or modified conditions are required. A two-step, one-pot procedure using TEMPO and a slight excess of bleach at room temperature can be effective. Alternatively, more classical methods like Jones oxidation can be employed, though care must be taken due to the acidic conditions which could potentially cleave the Boc group.[4]

Experimental Protocol (TEMPO-based):

  • Setup: Follow the initial setup as described in Protocol 1.

  • Oxidant Addition: After the initial portion of NaOCl (1.2 eq) is added at 0 °C and the aldehyde formation is confirmed by TLC, add a second portion of NaOCl (1.5-2.0 eq) and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the intermediate aldehyde and the formation of the carboxylic acid.

  • Work-up: After quenching with sodium thiosulfate, acidify the aqueous layer with 1 M HCl to a pH of ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude carboxylic acid can often be purified by recrystallization or flash column chromatography.

Protocol 3: Conversion to tert-Butyl 6-(chloromethyl)-1H-indazole-1-carboxylate

Conversion of the hydroxymethyl group to a halomethyl group provides an electrophilic site for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to build molecular diversity.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides.[5] The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion. A non-nucleophilic base like pyridine is often added to neutralize the generated HCl.

Experimental Protocol:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM (10 vol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Protocol 4: Mitsunobu Reaction for Ether and Amine Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of primary alcohols to a wide range of functional groups with inversion of configuration (though not relevant for this achiral substrate).[6][7] It allows for the introduction of various nucleophiles under mild conditions.

Rationale: The Mitsunobu reaction involves the in-situ activation of the alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile. This reaction is particularly useful for coupling with acidic nucleophiles (pKa < 15), such as phenols, imides (e.g., phthalimide for a Gabriel synthesis of the corresponding amine), and carboxylic acids.

Experimental Protocol (for Phenolic Ether Synthesis):

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq), the desired phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 vol).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the product by flash column chromatography, which will also separate it from the triphenylphosphine oxide byproduct.

Diagram of Mitsunobu Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Dissolve Indazole-alcohol, Phenol, and PPh3 in THF B Cool to 0 °C A->B C Add DIAD/DEAD dropwise B->C D Warm to RT and stir overnight C->D E Concentrate in vacuo D->E F Purify by Flash Chromatography E->F

Caption: A streamlined workflow for the Mitsunobu reaction.

Application in Cross-Coupling Reactions

To utilize the powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the indazole core needs to be appropriately functionalized, typically with a halide or a triflate. While the starting material does not possess such a group, the carboxylic acid derivative (from Protocol 2) can be a precursor to such functionalities, for example, through a Hunsdiecker-type reaction to install a bromide, or by conversion to an aryl triflate from a corresponding phenol. A more direct approach would be to start from a halogenated indazole derivative and introduce the hydroxymethyl group later in the synthesis. However, for the purpose of demonstrating the utility of the title compound, we will outline a general protocol for a Suzuki coupling, assuming a bromo- or iodo-substituted analogue is available.

Protocol 5: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl or vinyl halide/triflate and an organoboron compound.[5][8] This reaction is instrumental in constructing biaryl scaffolds, which are common motifs in kinase inhibitors.

General Protocol (for a Bromo-Indazole Analogue):

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the bromo-indazole derivative (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ComponentExampleRole
Palladium CatalystPd(dppf)Cl₂Catalyzes the cross-coupling reaction.
Liganddppf (in Pd(dppf)Cl₂)Stabilizes the palladium center and facilitates the catalytic cycle.
BaseK₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates transmetalation.
SolventDioxane/WaterProvides a medium for the reaction and solubilizes the reagents.

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a strategically designed building block that offers medicinal chemists a reliable and flexible entry point for the synthesis of novel indazole-based compounds. The protocols and application notes provided herein serve as a comprehensive guide to unlocking the synthetic potential of this valuable intermediate. By mastering these key transformations, researchers can accelerate the discovery and development of new therapeutic agents targeting a wide range of diseases.

References

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  • National Center for Biotechnology Information. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.
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  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
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  • Royal Society of Chemistry. (n.d.). Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates.
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  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.
  • Der Pharma Chemica. (2012).
  • Organic Syntheses. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)
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Application Notes and Protocols for Suzuki Coupling with tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The ability to precisely functionalize the indazole scaffold is therefore of paramount importance for developing novel chemical entities and conducting structure-activity relationship (SAR) studies.[3] Among the most powerful and versatile methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out.[4][5] It enables the direct arylation or vinylation of halo-indazoles under generally mild conditions with high functional group tolerance.[6][7]

This guide provides an in-depth examination of the Suzuki coupling as applied to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives. We will explore the mechanistic underpinnings, dissect critical reaction parameters, and provide a robust, step-by-step protocol for researchers in medicinal chemistry and process development. The focus is on leveraging the tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity and high yields, a common strategy in the synthesis of complex heterocyclic molecules.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole derivative (Ar-X), forming a Pd(II) intermediate.[11]

  • Transmetalation: The organic moiety (R') from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate complex.[12][13]

  • Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition Product Indazole-R' (Ar-R') pd_complex2 Ar-Pd(II)Ln-OR pd_complex1->pd_complex2 Metathesis (Base) pd_complex3 Ar-Pd(II)Ln-R' pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination ArX Indazole-X (Ar-X) ArX->pd_complex1 Boronic R'-B(OH)₂ Boronic->pd_complex2 Base Base (e.g., K₂CO₃) Base->pd_complex1 caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Key Experimental Considerations

Successful execution of the Suzuki coupling on N-Boc protected indazoles requires careful consideration of several interconnected parameters.

The Role of the N-Boc Protecting Group

The indazole N-H proton is acidic (pKa ≈ 14-15) and can interfere with cross-coupling reactions by causing catalyst deactivation or unwanted side reactions.[14] The tert-butyloxycarbonyl (Boc) group serves two primary functions:

  • Prevents N-Arylation: It blocks the nucleophilic nitrogen, ensuring the coupling occurs exclusively at the desired carbon-halogen bond.

  • Enhances Solubility: The bulky, lipophilic Boc group often improves the substrate's solubility in common organic solvents.

However, the Boc group is susceptible to cleavage under certain conditions. Strongly basic conditions or elevated temperatures (>100-110 °C) can lead to partial or complete in situ deprotection.[15][16] While sometimes this can be used advantageously in a one-pot coupling/deprotection sequence, it is often an undesired side reaction that lowers the yield of the protected product.[17][18] To mitigate this, using milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) and maintaining the lowest effective reaction temperature is advised.

Selection of the Palladium Catalyst and Ligand

The choice of catalyst and its associated ligand is critical for achieving high efficiency. For heteroaromatic substrates like indazoles, specific catalyst systems often outperform others.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).

  • Ligands: For N-protected indazoles, palladium complexes bearing bulky, electron-rich phosphine ligands are highly effective.[1] The ligand [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is particularly well-suited for these couplings, and its palladium chloride complex, PdCl₂(dppf) , is often the catalyst of choice.[1][19] It promotes efficient oxidative addition and reductive elimination while providing stability to the catalytic species. Other "Buchwald-type" ligands can also be highly effective, especially for sterically hindered substrates.[20]

The Critical Role of the Base

The base is not merely a spectator; it is a stoichiometric reagent that plays an essential role in the transmetalation step.[9][12] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[13]

  • Common Bases: Inorganic bases are typically used. The order of reactivity is often Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.

  • Considerations:

    • Strength: A stronger base can accelerate the reaction but also increases the risk of Boc deprotection and hydrolysis of ester functionalities if present.[21]

    • Solubility: The solubility of the base in the reaction medium can impact its effectiveness. K₃PO₄ is often a good choice as it is sufficiently basic and has good solubility in aqueous mixtures.[14]

    • Mild Conditions: For substrates with base-labile groups, weaker bases like potassium fluoride (KF) can sometimes be used, though they may require longer reaction times.[13]

Solvent Systems and Reaction Temperature

A biphasic solvent system is most commonly employed for Suzuki couplings.

  • Organic Phase: A water-miscible organic solvent such as 1,4-dioxane, dimethoxyethane (DME), or THF is used to dissolve the indazole substrate and the catalyst.[1][22]

  • Aqueous Phase: Water is used to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Degassing: It is imperative to thoroughly degas the solvent mixture before adding the palladium catalyst. Oxygen can oxidize and deactivate the Pd(0) species, halting the catalytic cycle. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using several freeze-pump-thaw cycles.

  • Temperature: Reactions are typically heated to between 80-100 °C.[1][23] The lowest temperature that provides a reasonable reaction rate should be used to minimize side reactions, particularly Boc deprotection. Microwave irradiation can also be employed to shorten reaction times, but often leads to concomitant deprotection of the Boc group.[15]

Comparative Reaction Data

The following table summarizes typical conditions reported in the literature for Suzuki couplings on N-Boc protected bromo-indazoles, illustrating the interplay of the parameters discussed.

EntryIndazole SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1N-Boc-5-bromoindazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)K₂CO₃ (3.0)DME80284[1]
2N-Boc-5-bromoindazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃ (3.0)DME80272[1]
3N-Boc-3-iodo-5-methoxyindazolePhenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2.0)Dioxane/H₂O150 (μW)0.3392 (deprotected)[15]
43-Bromo-N-Boc-indazole4-Pyridylboronic acidP1 Precatalyst (1.5)K₃PO₄ (2.0)Dioxane/H₂O60595[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a halo-indazole derivative with a generic arylboronic acid. Note: This is a guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reaction: Synthesis of tert-Butyl 6-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-indazole-1-carboxylate

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Dry Glassware add_solids 2. Add Indazole, Boronic Acid, & Base setup->add_solids inert 3. Evacuate & Backfill with Argon add_solids->inert add_solvent 4. Add Degassed Solvents inert->add_solvent add_catalyst 5. Add Pd Catalyst add_solvent->add_catalyst heat 6. Heat to 85-90 °C & Stir add_catalyst->heat monitor 7. Monitor by TLC / LC-MS heat->monitor cool 8. Cool to Room Temperature monitor->cool Upon Completion filter 9. Dilute & Filter through Celite cool->filter extract 10. Liquid-Liquid Extraction filter->extract purify 11. Column Chromatography extract->purify characterize 12. Characterize Product purify->characterize caption Fig 2: General Experimental Workflow.

Caption: Fig 2: General Experimental Workflow.

Materials and Reagents
  • tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 equiv.)

  • (4-methoxyphenyl)boronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.02 - 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add tert-butyl 3-bromo-6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 20-30 minutes. Add this solvent mixture to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 equiv.) to the stirring suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 85-90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the limiting starting material is consumed (typically 4-12 hours).

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate (approx. 10 volumes). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[24] Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure tert-butyl 6-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-indazole-1-carboxylate.[2][24]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Optional: Post-Coupling N-Boc Deprotection

If the N-H free indazole is the desired final product, the Boc group can be readily removed post-purification. A common and effective method is treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[25]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the C-C functionalization of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives. By carefully selecting the catalyst system, base, and solvent, and by understanding the stability limits of the N-Boc protecting group, researchers can efficiently synthesize diverse libraries of indazole-based compounds. This guide provides the fundamental principles and a practical, robust protocol to serve as a starting point for synthetic campaigns in drug discovery and materials science.

References

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Humphries, M. J., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Barraja, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Al-Otaibi, J. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • PubMed. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

Sources

N-Boc Deprotection of 6-(hydroxymethyl)-1H-indazole: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Indazole Scaffolds

In the landscape of medicinal chemistry and drug development, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic manipulation of this bicyclic heterocycle often necessitates the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is a frequent choice for the indazole nitrogen. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, predictable removal.[1][2]

This application note provides a comprehensive guide to the N-Boc deprotection of 6-(hydroxymethyl)-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, field-proven protocols, and discuss critical considerations for reaction optimization, work-up, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this crucial synthetic transformation.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the N-Boc group is typically achieved under acidic conditions. The generally accepted mechanism proceeds through a series of well-defined steps, ensuring a clean and efficient reaction when properly controlled.[3]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Carbocation Formation: The protonated intermediate is unstable and readily collapses, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid derivative of the indazole.[3]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine of the indazole.[3]

  • Cation Quenching: The tert-butyl cation can be quenched by a variety of nucleophiles present in the reaction mixture or, more commonly, it can eliminate a proton to form isobutylene gas.[4]

This process is illustrated in the following diagram:

N-Boc Deprotection Mechanism cluster_0 Deprotection Cascade N-Boc-Indazole N-Boc-6-(hydroxymethyl)-1H-indazole Protonated_Intermediate Protonated Intermediate N-Boc-Indazole->Protonated_Intermediate + H+ Carbocation_Formation tert-Butyl Cation + Indazole Carbamic Acid Protonated_Intermediate->Carbocation_Formation Fragmentation Final_Product 6-(hydroxymethyl)-1H-indazole + CO2 + Isobutylene Carbocation_Formation->Final_Product Decarboxylation & Elimination

Caption: Acid-catalyzed N-Boc deprotection workflow.

Choosing Your Acid: A Comparative Analysis

The choice of acid is a critical parameter that can significantly influence the outcome of the deprotection reaction. The two most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)- High volatility allows for easy removal under reduced pressure.[5] - Generally provides fast and clean reactions.- Corrosive and toxic.[4] - Can lead to side reactions with sensitive functional groups.
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate- Cost-effective. - Can be easier to handle than TFA in some contexts.- 1,4-Dioxane is a suspected carcinogen.[6] - Removal of non-volatile acid can be more challenging.

For substrates like 6-(hydroxymethyl)-1H-indazole, the primary consideration is the stability of the hydroxymethyl group under strongly acidic conditions. While generally stable, prolonged exposure to harsh acids could potentially lead to side reactions such as etherification or dehydration, although this is less common with benzylic-type alcohols under standard deprotection times.

Detailed Deprotection Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific scales and equipment.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is often the go-to method for its efficiency and straightforward work-up.

Materials:

  • N-Boc-6-(hydroxymethyl)-1H-indazole

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve N-Boc-6-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7] b. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. c. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-(hydroxymethyl)-1H-indazole can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an effective alternative to TFA.

Materials:

  • N-Boc-6-(hydroxymethyl)-1H-indazole

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve N-Boc-6-(hydroxymethyl)-1H-indazole (1.0 eq) in a minimal amount of a suitable co-solvent like methanol or ethyl acetate if necessary, and then add the 4M HCl in 1,4-dioxane solution (10-20 eq of HCl).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration and washed with diethyl ether. b. Alternatively, the reaction mixture can be concentrated under reduced pressure. c. The resulting residue (or the filtered solid) is then neutralized with saturated aqueous NaHCO₃ solution. d. Extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. f. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1.

Experimental Workflow Overview

The general workflow for the N-Boc deprotection of 6-(hydroxymethyl)-1H-indazole is summarized in the diagram below.

Experimental Workflow cluster_workflow N-Boc Deprotection Workflow Start Start: N-Boc-6-(hydroxymethyl)-1H-indazole Dissolution Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Acid_Addition Slow Addition of Acid (TFA or HCl) Cooling->Acid_Addition Reaction Stir at Room Temperature (1-6 h) Acid_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Neutralize, Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification End End: Pure 6-(hydroxymethyl)-1H-indazole Purification->End

Sources

Application Notes and Protocols: Selective Oxidation of the Hydroxymethyl Group on Boc-Protected Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds, including kinase inhibitors like axitinib and pazopanib.[1] Functionalization at the C-3 position is a critical strategy for modulating the pharmacological properties of these molecules. The conversion of a hydroxymethyl group at this position to an aldehyde provides a versatile synthetic handle for a wide array of subsequent transformations, such as Wittig reactions, reductive aminations, and the formation of various heterocyclic systems.[1]

This guide provides a detailed overview and practical protocols for the selective oxidation of the hydroxymethyl group on N-Boc-protected indazoles. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under various conditions and its facile removal under acidic or specific basic conditions.[2] This document will explore the mechanistic rationale behind reagent selection and provide step-by-step protocols for several common and effective oxidation methods.

The Strategic Importance of the Boc Protecting Group

The selection of an appropriate N-protecting group is paramount in any synthetic route involving indazoles. The Boc group offers a balance of stability and selective lability, making it a popular choice.[2] It is stable to many oxidative and reductive conditions, yet can be removed without harsh reagents that might compromise other functional groups in the molecule.

  • Protection: The indazole nitrogen is typically protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[2]

  • Stability: The Boc group is robust enough to withstand the conditions of many subsequent reactions, including the oxidation of a hydroxymethyl group.

  • Deprotection: Removal is readily achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or under specific non-acidic conditions using reagents like sodium methoxide in methanol.[2]

Reaction Mechanisms and Reagent Selection

The choice of an oxidizing agent is dictated by factors such as functional group tolerance, reaction conditions (temperature, pH), and desired selectivity. For the oxidation of a primary alcohol to an aldehyde, it is crucial to avoid over-oxidation to the corresponding carboxylic acid.

Common Oxidizing Agents

Several reagents are well-suited for the selective oxidation of primary alcohols to aldehydes. The following sections detail the mechanisms and practical considerations for some of the most effective methods.

1. Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and highly selective oxidant for allylic and benzylic alcohols.[3] Given the aromatic nature of the indazole ring, the hydroxymethyl group at the C-3 position behaves similarly to a benzylic alcohol, making MnO₂ an excellent choice.

Mechanism: The oxidation with MnO₂ is a heterogeneous reaction that is thought to proceed via a radical mechanism on the surface of the solid reagent. The alcohol adsorbs onto the surface of the MnO₂, followed by a single-electron transfer and subsequent steps to yield the aldehyde and manganese(II) oxide.

ManganeseDioxideMechanism

2. Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[4][5] The reaction is typically fast and can be performed at room temperature.

Mechanism: The reaction begins with the displacement of an acetate ligand on the iodine center by the alcohol. A base, often the displaced acetate, then abstracts the proton from the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[6]

DMP_Mechanism

3. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine.[7] This method is known for its mild conditions and high yields.

Mechanism: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide which then collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]

Swern_Mechanism

4. TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can act as a catalyst in the oxidation of primary alcohols.[8] This method often employs a co-oxidant, such as sodium hypochlorite, to regenerate the active catalytic species.

Mechanism: TEMPO is oxidized to the N-oxoammonium ion, which is the active oxidant. The alcohol is then oxidized by this species to the aldehyde, while the N-oxoammonium ion is reduced to the hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle.[9][10]

TEMPO_Cycle

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol is suitable for substrates where a mild, heterogeneous oxidant is preferred. The activity of the MnO₂ can vary, so it is often used in large excess.

Materials:

  • N-Boc-(indazole-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or silica gel for filtration

Procedure:

  • Dissolve N-Boc-(indazole-3-yl)methanol (1.0 eq) in a suitable solvent such as DCM or CHCl₃ (approximately 10-20 mL per gram of starting material).

  • Add activated MnO₂ (5-10 eq by weight) to the solution. The exact amount may need to be optimized based on the activity of the MnO₂.[3]

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[11]

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc-indazole-3-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

This method is known for its speed and mild conditions, making it suitable for sensitive substrates.[4]

Materials:

  • N-Boc-(indazole-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • Dissolve N-Boc-(indazole-3-yl)methanol (1.0 eq) in anhydrous DCM (10-15 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.1-1.5 eq) portion-wise to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 mixture). Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Swern Oxidation

This protocol requires cryogenic temperatures but is highly effective and generally high-yielding.[7]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N-Boc-(indazole-3-yl)methanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of oxalyl chloride (1.2-1.5 eq) in anhydrous DCM, add anhydrous DMSO (2.2-2.5 eq) dropwise at -78 °C (dry ice/acetone bath) under an inert atmosphere. Stir for 15-30 minutes.[12]

  • Add a solution of N-Boc-(indazole-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (4-5 eq) dropwise to the reaction mixture. A thick white precipitate will form.[13]

  • After stirring for another 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caution: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. This procedure must be performed in a well-ventilated fume hood.[7] Used glassware can be deodorized by rinsing with a bleach solution.[13]

Data Presentation and Troubleshooting

OxidantTypical EquivalentsSolventTemperatureTypical Reaction TimeWorkupCommon Side Products
MnO₂ 5-10 (by weight)DCM, CHCl₃Room Temp.4-24 hFiltrationUnreacted starting material
DMP 1.1-1.5DCMRoom Temp.1-3 hReductive QuenchIodinane byproducts
Swern 1.2-1.5 (Oxalyl Cl)DCM-78 °C to RT1-2 hAqueous QuenchDimethyl sulfide, Over-oxidation (if warmed too early)
TEMPO Catalytic (0.01-0.1)Biphasic (e.g., DCM/H₂O)0 °C to RT1-12 hAqueous extractionOver-oxidation to carboxylic acid
Troubleshooting Common Issues
  • Incomplete Reaction:

    • MnO₂: The MnO₂ may not be sufficiently activated. Use freshly activated MnO₂ or increase the equivalents.

    • DMP/Swern: Ensure all reagents and solvents are anhydrous. Water can deactivate the reagents.

  • Over-oxidation to Carboxylic Acid:

    • This is more common with TEMPO-mediated oxidations if the reaction is not carefully monitored. Reduce reaction time or temperature. For Swern oxidation, ensure the reaction is quenched before warming significantly above 0 °C.

  • Formation of Byproducts:

    • Swern: A common side reaction is the formation of a methylthiomethyl (MTM) ether, especially if the reaction temperature is not kept low.[13]

    • DMP: The iodinane byproducts can sometimes be difficult to remove. A thorough quench and wash with sodium thiosulfate is essential.

Conclusion

The selective oxidation of the hydroxymethyl group on Boc-protected indazoles is a crucial transformation for the synthesis of diverse indazole-based compounds. The choice of oxidant depends on the specific substrate, available equipment, and desired reaction conditions. Manganese dioxide offers a mild, heterogeneous option, while Dess-Martin periodinane provides a rapid and efficient homogeneous alternative. The Swern oxidation is a robust and high-yielding method, though it requires cryogenic temperatures and careful handling of odorous and toxic byproducts. TEMPO-mediated oxidation presents a catalytic and "greener" approach. By understanding the mechanisms and following the detailed protocols provided, researchers can confidently and successfully perform this key synthetic step.

References

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Application Note: Strategic Functionalization of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of therapeutic areas. The ability to strategically and efficiently modify this core is paramount for lead optimization and the exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to the functionalization of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate using the Mitsunobu reaction, a powerful and versatile method for the conversion of primary alcohols. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer expert insights into optimization and troubleshooting.

Introduction: The Strategic Value of the Mitsunobu Reaction in Indazole Chemistry

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming C-O, C-N, C-S, and even C-C bonds under mild, dehydrative conditions.[1][2] Discovered by Oyo Mitsunobu, this redox-condensation reaction enables the conversion of a primary or secondary alcohol into a wide array of functional groups, a transformation of immense value in the synthesis of natural products and pharmaceuticals.[1][2][3][4] The reaction typically proceeds with a complete inversion of stereochemistry at a chiral alcohol center, a feature that has cemented its role in complex stereoselective syntheses.[5][6]

The substrate of focus, tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, is a versatile building block for drug discovery programs. The indazole motif is a key pharmacophore in numerous approved drugs and clinical candidates.[7][8] The primary alcohol at the C6 position serves as a critical handle for diversification. By employing the Mitsunobu reaction, researchers can rapidly introduce a variety of functionalities—esters, ethers, azides, and more—to probe the chemical space around the indazole core, directly impacting properties such as target binding, selectivity, and pharmacokinetics.

This application note serves as an authoritative guide for researchers aiming to leverage the Mitsunobu reaction for the strategic modification of this important indazole intermediate.

Mechanistic Rationale: Understanding the "Why" Behind the Reagents

A successful Mitsunobu reaction hinges on the orchestrated interplay of four key components: the alcohol, a nucleophile (often termed a pronucleophile), a phosphine, and an azodicarboxylate. The mechanism, while complex, can be understood as a process that activates the alcohol's hydroxyl group, transforming it into an excellent leaving group for subsequent SN2 displacement by the chosen nucleophile.[6][9][10]

The Key Steps are as follows:

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD or DEAD), forming a highly reactive betaine intermediate.[9][10]

  • Activation & Deprotonation: The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the betaine, forming a protonated alkoxyphosphonium species. The resulting nitrogen anion is a sufficiently strong base to deprotonate the pronucleophile (Nu-H), generating the active nucleophile (Nu⁻).[5][11]

  • Formation of the Key Intermediate: The alkoxide attacks the phosphonium ylide to form the crucial alkoxyphosphonium salt. This step effectively converts the poor -OH leaving group into a superb leaving group, triphenylphosphine oxide (TPPO).

  • SN2 Displacement: The deprotonated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the alkoxyphosphonium group, displacing TPPO and forming the final product. The thermodynamic driving force for the entire sequence is the formation of the very stable phosphorus-oxygen double bond in TPPO.[5]

Mitsunobu_Mechanism Figure 1: The Mitsunobu Reaction Mechanism Reagents PPh₃ + DIAD Betaine Betaine Intermediate (Ph₃P⁺-N⁻-N-CO₂R) Reagents->Betaine Step 1 Oxyphosphonium Alkoxyphosphonium Salt [Indazole-CH₂-O-P⁺Ph₃] Betaine->Oxyphosphonium Step 2a + Alcohol Nucleophile Deprotonated Nucleophile (Nu⁻) Betaine->Nucleophile Step 2b + Nu-H Alcohol Indazole-CH₂OH (Substrate) Pronucleophile Nu-H (pKa < 15) Product Product (Indazole-CH₂-Nu) Oxyphosphonium->Product Step 3 (SN2) Nucleophile->Oxyphosphonium TPPO TPPO (Byproduct) Product->TPPO Forms Hydrazine Hydrazine Byproduct Product->Hydrazine Forms

Caption: Figure 1: The Mitsunobu Reaction Mechanism.

Causality Behind Reagent Choices:
  • Phosphine (PPh₃): Triphenylphosphine is the most common choice due to its commercial availability and appropriate reactivity.[12] Its primary role is to act as the oxygen acceptor. The main drawback is the formation of the triphenylphosphine oxide (TPPO) byproduct, which can be challenging to separate from the desired product due to its similar polarity.[3][11]

  • Azodicarboxylate (DEAD or DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the classic hydrogen acceptors.[9] DIAD is often preferred as it is considered somewhat more stable and less prone to forming undesired side products compared to DEAD.[13] Safety Note: Azodicarboxylates are energetic compounds and should be handled with care, avoiding heat and shock.[14]

  • Pronucleophile (Nu-H): The success of the reaction is highly dependent on the acidity of the nucleophile. A general rule of thumb is that the pKa of the pronucleophile should be 15 or lower to ensure it can be deprotonated by the intermediate base.[9][14][15] This makes the reaction ideal for carboxylic acids, phenols, imides, thiols, and hydrazoic acid.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[9][14] Its ability to dissolve all reactants and intermediates while being relatively non-polar favors the SN2 pathway.[10] The use of anhydrous conditions is critical, as any water present will be consumed by the Mitsunobu reagents, leading to reduced yield.

Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the Mitsunobu reaction of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate with a generic pronucleophile.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup - Add Indazole, Nucleophile, PPh₃ to dry THF - Inert Atmosphere (N₂) B 2. Cooling - Cool reaction mixture to 0 °C A->B C 3. Reagent Addition - Add DIAD dropwise over 5-10 min B->C D 4. Reaction - Allow to warm to RT - Stir for 2-16 h C->D E 5. Monitoring - TLC / LC-MS D->E Check Progress E->D Incomplete F 6. Work-up - Concentrate solvent - Dilute with EtOAc - Wash with NaHCO₃, Brine E->F Complete G 7. Purification - Silica Gel Chromatography F->G H 8. Characterization - NMR, MS, HPLC G->H

Caption: Figure 2: Experimental Workflow.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Typical EquivalentsNotes
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate248.281337880-59-71.0Substrate. Ensure it is dry.
Triphenylphosphine (PPh₃)262.29603-35-01.2 - 1.5Solid. Can be recrystallized from ethanol to remove oxidized impurities.
Diisopropyl azodicarboxylate (DIAD)202.212446-83-51.2 - 1.5Liquid. Use in a well-ventilated fume hood.
Pronucleophile (e.g., Benzoic Acid)122.1265-85-01.1 - 1.3Must have pKa < 15.
Tetrahydrofuran (THF), Anhydrous72.11109-99-9~0.1 - 0.2 MUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)88.11141-78-6-For work-up and chromatography.
Hexanes-110-54-3-For chromatography.
Saturated aq. NaHCO₃---For work-up to remove excess acidic nucleophile.
Saturated aq. NaCl (Brine)---For work-up.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Silica Gel-7631-86-9-230-400 mesh for column chromatography.
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq.), the pronucleophile (1.2 eq.), and triphenylphosphine (1.3 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches ~0 °C.

  • DIAD Addition: Using a syringe, add diisopropyl azodicarboxylate (DIAD, 1.3 eq.) dropwise to the cold, stirring solution over 5-10 minutes. Rationale: Slow addition is critical to control the initial exotherm and prevent the formation of side products. A color change to yellow/orange and the potential formation of a precipitate (the betaine or TPPO) is typically observed.[16]

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting alcohol is the primary indicator of completion.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the resulting residue in a generous volume of Ethyl Acetate (~20 volumes). c. Wash the organic layer successively with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[16] Rationale: The bicarbonate wash is essential for removing any unreacted acidic pronucleophile. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: a. The crude material will contain the desired product along with the byproducts TPPO and diisopropyl hydrazodicarboxylate. b. Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 50% Ethyl Acetate in Hexanes, is typically effective. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Expected Outcomes & Troubleshooting

The Mitsunobu reaction is generally high-yielding for primary alcohols. The following table provides representative examples of potential products and typical yields.

Pronucleophile (Nu-H)Product TypeExpected YieldKey Considerations
Benzoic AcidEster80-95%Standard, highly reliable transformation.
PhthalimideImide75-90%Product can be readily converted to a primary amine via hydrazinolysis (Gabriel Synthesis).
Hydrazoic Acid (HN₃)Azide70-85%Extreme Caution! HN₃ is toxic and explosive. Product is a precursor to an amine via reduction.[14]
4-MethoxyphenolAryl Ether65-85%Phenols are excellent nucleophiles for this reaction.
Thioacetic AcidThioester75-90%Product can be hydrolyzed to the corresponding thiol.
Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Wet solvent or reagents.2. Pronucleophile pKa is too high (>15).3. Reagents have degraded.1. Ensure all glassware is oven-dried. Use freshly purified anhydrous solvent.2. Verify the pKa of the pronucleophile. If it is too high, the reaction will fail.[9]3. Use fresh PPh₃ and DIAD/DEAD. PPh₃ can oxidize to TPPO on storage.
Complex Mixture of Side Products 1. DIAD added too quickly, causing overheating.2. Reaction order of addition was incorrect.1. Maintain cooling at 0 °C and add DIAD slowly and dropwise.2. The standard and most reliable order is to have the alcohol, nucleophile, and PPh₃ in solution before adding the azodicarboxylate.[9] Pre-mixing PPh₃ and DIAD before adding the other components can sometimes lead to side reactions.
Difficult Purification (TPPO Removal) TPPO and the hydrazine byproduct often have polarities similar to the desired product.1. Chromatography: Use a long column and a shallow solvent gradient to maximize separation.2. Precipitation: After work-up, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and add a large volume of a non-polar solvent (e.g., diethyl ether or hexanes). TPPO is often less soluble and may precipitate.[16]3. Alternative Reagents: Consider using polymer-supported triphenylphosphine (PS-PPh₃), where the resulting PS-TPPO can be removed by simple filtration.[11][17][18]

Conclusion

The Mitsunobu reaction is an exceptionally reliable and versatile tool for the functionalization of the C6-hydroxymethyl group on the tert-Butyl 1H-indazole-1-carboxylate scaffold. Its broad substrate scope, operational simplicity, and tolerance of various functional groups make it an indispensable method for generating diverse compound libraries in a drug discovery setting.[3][19] While the reaction presents a known purification challenge due to its stoichiometric byproducts, the strategies outlined in this guide provide clear pathways to obtaining pure materials. By understanding the underlying mechanism and adhering to the robust protocol described, researchers can confidently and efficiently advance their synthetic and medicinal chemistry programs.

References

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Application Notes and Protocols: Synthesis of PROTACs and Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome, including scaffold proteins and transcription factors, deemed "undruggable." Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that circumvents these limitations.[1][2]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3][4] These chimeric molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[3][5][] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[1][][8][9] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as it can eliminate the entire protein, not just inhibit its function.[1]

This guide provides an in-depth exploration of the synthesis of PROTACs, offering both foundational knowledge and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the critical components of PROTAC design, synthetic strategies, and the analytical techniques required to validate these powerful molecules.

The Architectural Blueprint of a PROTAC

The efficacy of a PROTAC is not merely the sum of its parts; it is the synergistic interplay between the warhead, the E3 ligase ligand, and the linker that dictates its degradation efficiency and selectivity. A modular design approach is often employed in PROTAC synthesis, allowing for the systematic optimization of each component.[1]

The Warhead: Targeting the Protein of Interest (POI)

The warhead is the component of the PROTAC that selectively binds to the target protein. The choice of warhead is paramount and often begins with a known inhibitor of the POI. However, a crucial distinction in PROTAC design is that the warhead does not need to be a potent inhibitor. Its primary role is to ensure selective and efficient binding to the POI to facilitate the formation of the ternary complex.[1] This opens up the possibility of using ligands with weaker binding affinities, thereby expanding the scope of druggable targets.[2]

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The E3 ligase ligand is the "hijacking" component of the PROTAC. It recruits a specific E3 ubiquitin ligase, which is responsible for transferring ubiquitin to the POI. While there are over 600 E3 ligases in the human genome, only a handful have been successfully leveraged for PROTAC development.[3][8][10] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][10][11]

  • Cereblon (CRBN) Ligands: These are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[2][3][12]

  • Von Hippel-Lindau (VHL) Ligands: These are often based on the hydroxyproline-containing peptide sequence found in the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL.[11][12][13]

The choice of E3 ligase can significantly impact the degradation profile and selectivity of the PROTAC.[14]

The Linker: The Critical Connection

The linker is arguably the most critical and least understood component of a PROTAC.[14][15] It connects the warhead and the E3 ligase ligand and its length, composition, and attachment points (exit vectors) profoundly influence the formation and stability of the ternary complex.[5][14][16]

Common linker motifs include:

  • Alkyl Chains: Simple and flexible, they are a common starting point for linker optimization.[5][][12]

  • Polyethylene Glycol (PEG) Chains: These can improve solubility and offer flexibility.[5][][12][17]

The "trial and error" approach to linker design is gradually being replaced by more rational design strategies, including the use of rigid or functional linkers to improve pharmacokinetic properties.[14][15][18]

Visualizing the PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the preparation of the warhead, the E3 ligase ligand, and the linker, followed by their conjugation.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Conjugation Strategies cluster_2 Final PROTAC Assembly & Purification Warhead Warhead Synthesis/ Functionalization Coupling Peptide Coupling/ Amide Bond Formation Warhead->Coupling Click_Chem Click Chemistry (e.g., CuAAC) Warhead->Click_Chem SN_Chem Nucleophilic Substitution Warhead->SN_Chem E3_Ligand E3 Ligase Ligand Synthesis/Functionalization E3_Ligand->Coupling E3_Ligand->Click_Chem E3_Ligand->SN_Chem Linker Linker Synthesis/ Derivatization Linker->Coupling Linker->Click_Chem Linker->SN_Chem Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC Click_Chem->Final_PROTAC SN_Chem->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification PROTAC_Validation_Workflow cluster_0 In Vitro & Cellular Assays cluster_1 Mechanism of Action Studies Cell_Treatment Treat Cells with PROTAC Western_Blot Western Blot for POI Levels Cell_Treatment->Western_Blot Ternary_Complex Ternary Complex Formation Assay Cell_Treatment->Ternary_Complex Ubiquitination Ubiquitination Assay Cell_Treatment->Ubiquitination Proteasome_Inhibitor Proteasome Inhibitor Rescue Cell_Treatment->Proteasome_Inhibitor E3_Ligase_KO E3 Ligase Knockout/Knockdown Cell_Treatment->E3_Ligase_KO DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A workflow for the biological validation of PROTACs.

A key step in validating a PROTAC is to demonstrate that the observed protein degradation is dependent on the recruitment of the E3 ligase and the subsequent action of the proteasome. [19]This can be achieved by synthesizing and testing negative control compounds where either the warhead or the E3 ligase ligand is modified to abolish binding. [19]

Conclusion and Future Perspectives

The synthesis of PROTACs is a rapidly evolving field that is pushing the boundaries of chemical biology and drug discovery. While significant progress has been made, challenges remain, particularly in predicting the optimal linker and understanding the complex interplay of factors that govern ternary complex formation. [8][14][15][20]Future advancements in computational modeling, structural biology, and high-throughput synthesis and screening will undoubtedly accelerate the development of the next generation of protein degraders with improved efficacy, selectivity, and drug-like properties. [4][15]

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  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

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  • Chelsi, M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

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Introduction: The Privileged Role of the 1H-Indazole-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized 1H-Indazole-1-carboxylate Esters

The indazole nucleus is a cornerstone structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its bioisosteric relationship with indole allows it to engage in crucial hydrogen bonding interactions within protein active sites, leading to potent and selective biological activity.[3] Functionalized indazoles are key components in approved drugs such as the kinase inhibitors Pazopanib and Axitinib, as well as the antiemetic Granisetron.[1][2]

Specifically, the 1H-indazole-1-carboxylate ester functionality serves a dual purpose of paramount importance in drug development. Firstly, it acts as a robust protecting group for the N-1 position, preventing unwanted side reactions and directing subsequent functionalization to other positions on the heterocyclic core. Secondly, the carboxylate group itself is a versatile synthetic handle.[4] It can be readily removed, hydrolyzed to the corresponding carboxylic acid, or transformed into amides and other functional groups, providing a gateway to a diverse array of analogues for structure-activity relationship (SAR) studies.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing functionalized 1H-indazole-1-carboxylate esters. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, field-proven protocols, and offer a comparative analysis to aid in method selection for specific research objectives.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 1H-indazole-1-carboxylate esters can be broadly categorized into two primary strategies:

  • Post-Cyclization N-Functionalization: Building the indazole core first, followed by the regioselective introduction of the carboxylate ester at the N-1 position.

  • Convergent Cyclization Strategies: Constructing the indazole ring in a manner that incorporates the carboxylate ester functionality during the key ring-forming step.

The choice between these strategies depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

G start Desired Functionalized 1H-Indazole-1-carboxylate Ester sub1 Is the functionalized 1H-indazole readily available? start->sub1 strategy1 Strategy 1: Post-Cyclization N-Acylation protocol1 Protocol 1: Direct N-Alkoxycarbonylation strategy1->protocol1 strategy2 Strategy 2: Convergent Cyclization protocol2 Protocol 2: Transition-Metal-Catalyzed Intramolecular Annulation strategy2->protocol2 protocol3 Protocol 3: [3+2] Cycloaddition of Arynes and Diazo Esters strategy2->protocol3 sub1->strategy1 Yes sub1->strategy2 No

Caption: Decision workflow for selecting a synthetic strategy.

Method 1: Direct N-Alkoxycarbonylation of Pre-formed Indazoles

This is the most direct approach when the corresponding functionalized 1H-indazole is commercially available or easily synthesized. The primary challenge is controlling the regioselectivity of the acylation, as the indazole anion has two nucleophilic sites, N-1 and N-2.[5]

Causality Behind Regioselectivity

The outcome of the N-alkoxycarbonylation is a classic example of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7]

  • Kinetic Control (Favors N-1): Using a strong, non-nucleophilic base (e.g., NaH, LiHMDS) in an aprotic solvent (e.g., THF, DMF) at low temperatures rapidly and irreversibly deprotonates the most accessible proton at the N-1 position. Subsequent reaction with an acylating agent like ethyl chloroformate traps the N-1 acylated product.

  • Thermodynamic Control (Potential for Mixtures): Weaker bases (e.g., K₂CO₃, Cs₂CO₃) can lead to an equilibrium between the N-1 and N-2 anions. While the N-1 product is often still major due to the inherent stability of the 1H-tautomer, mixtures are more common, especially with sterically demanding indazoles or acylating agents.[5]

Protocol 1: Regioselective N-1 Ethoxycarbonylation of 5-Bromo-1H-indazole

This protocol details a standard procedure for achieving high N-1 selectivity.

Materials:

  • 5-Bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-1H-indazole (1.0 eq).

  • Dissolve the indazole in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Add ethyl chloroformate (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired ethyl 5-bromo-1H-indazole-1-carboxylate.

Method 2: Transition-Metal-Catalyzed Intramolecular Annulation

Modern synthetic organic chemistry has embraced C-H activation as a powerful tool for streamlined molecular construction.[8] Several methods leverage transition-metal catalysis to form the indazole N-N bond and construct the heterocyclic core in a single, efficient step.[9][10]

Mechanistic Rationale: Silver-Mediated Oxidative C-H Amination

One elegant approach involves a silver(I)-mediated intramolecular oxidative C-H amination.[11][12] This strategy starts from a readily prepared N-aryl hydrazone precursor bearing the desired ester functionality. The silver(I) oxidant is proposed to mediate a single electron transfer (SET) process, initiating a radical cascade that results in C-H amination and cyclization to form the stable indazole ring.[11] This method is particularly valuable for accessing 3-substituted indazoles that can be difficult to synthesize via other routes.[11]

G cluster_0 Silver-Mediated C-H Amination Pathway A Aryl Hydrazone Precursor B N-centered Radical A->B Ag(I) -e⁻, -H⁺ C Cyclized Radical Intermediate B->C Intramolecular C-H Amination D 1H-Indazole-1-carboxylate Product C->D Oxidation -e⁻, -H⁺

Caption: Simplified mechanism for Ag(I)-mediated C-H amination.

Protocol 2: Synthesis of Methyl 1-phenyl-1H-indazole-3-carboxylate via C-H Amination

This protocol is adapted from the literature for the synthesis of a 3-carboxylated indazole derivative.[11][12]

Materials:

  • Methyl 2-(2-phenylhydrazono)acetate (Precursor, synthesized from methyl glyoxylate and phenylhydrazine)

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • In a round-bottom flask, combine the hydrazone precursor (1.0 eq), silver(I) carbonate (1.5 eq), and potassium persulfate (2.0 eq).

  • Add dichloromethane to achieve a substrate concentration of approximately 0.1 M.

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 1-phenyl-1H-indazole-3-carboxylate.[11]

Method 3: [3+2] Cycloaddition of Arynes and Diazo Esters

The [3+2] cycloaddition between a reactive aryne intermediate and a 1,3-dipole is a powerful and convergent method for constructing five-membered heterocyclic rings.[13] The reaction of an aryne with a diazo compound, such as ethyl diazoacetate, provides a direct and efficient route to the 1H-indazole core.[14][15]

Mechanistic Rationale: Aryne Generation and Cycloaddition

Benzyne and other arynes are highly reactive, transient species. A common and mild method for their in-situ generation involves the fluoride-promoted ortho-elimination of an o-silylaryl triflate precursor.[14] Once formed, the aryne readily undergoes a [3+2] cycloaddition with the diazo ester. The initial cycloadduct then undergoes a[1][16]-hydride shift to aromatize, affording the stable 1H-indazole-1-carboxylate ester product.[14]

Protocol 3: Synthesis of Ethyl 1H-indazole-1-carboxylate via Aryne Cycloaddition

This protocol describes the synthesis of the parent ester using a common benzyne precursor.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)

  • Ethyl diazoacetate

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous cesium fluoride (2.5 eq).

  • Add anhydrous acetonitrile (to approx. 0.1 M final concentration).

  • Add the benzyne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq), to the suspension.

  • Add ethyl diazoacetate (1.2 eq) to the reaction mixture. Caution: Diazo compounds are potentially explosive and toxic. Handle with appropriate care in a well-ventilated fume hood.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford ethyl 1H-indazole-1-carboxylate.

Comparative Summary of Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Protocol 1: N-Acylation Good to ExcellentBroad; depends on availability of the parent indazole.Simple, direct, high-yielding for N-1 isomer with proper base selection.Relies on pre-existing indazole; potential for N-2 isomer formation if conditions are not optimized.[5]
Protocol 2: C-H Amination Moderate to GoodGood tolerance for various functional groups on the aryl rings.Convergent, accesses 3-substituted indazoles directly, mild conditions.Requires synthesis of hydrazone precursor; uses stoichiometric silver oxidant.[11]
Protocol 3: [3+2] Cycloaddition Good to ExcellentBroad; tolerates many functional groups on both aryne and diazo precursors.[13]Highly efficient, convergent, mild reaction conditions.[14]Requires synthesis of aryne and diazo precursors; diazo compounds require careful handling.

Conclusion

The synthesis of functionalized 1H-indazole-1-carboxylate esters is a critical task in contemporary drug discovery. The choice of synthetic strategy is dictated by factors such as starting material availability, desired substitution pattern, and scalability. Direct N-alkoxycarbonylation offers a straightforward path for readily available indazoles, provided that regioselectivity is carefully controlled. For more complex targets, convergent strategies such as transition-metal-catalyzed C-H amination or [3+2] cycloadditions provide powerful and flexible alternatives for building the core structure with the desired functionality pre-installed. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to synthesize these valuable compounds.

References

  • Jordheim, L. P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Yin, B., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Bhat, U. V., et al. (2023). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry. [Link]

  • Ferreira, I. C. F. R., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Kim, H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Al-dujaili, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts. [Link]

  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. [Link]

  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. caribjscitech.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. ResearchGate. [Link]

  • Wang, C., et al. (2021). Controllable chemoselectivity in the reaction of 2H-indazoles with alcohols under visible-light irradiation: synthesis of C3-alkoxylated 2H-indazoles and ortho-alkoxycarbonylated azobenzenes. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (n.d.). Transition-metal-Catalyzed and Metal-free C−H Functionalizations of 1H-Indazole N-Oxides. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link]

Sources

Application Notes and Protocols for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Organic Synthesis (SPOS) has emerged as a cornerstone of modern synthetic chemistry, revolutionizing the way complex molecules are constructed.[1][2] Initially pioneered by R. Bruce Merrifield for peptide synthesis, for which he was awarded the Nobel Prize in 1984, its applications have expanded dramatically to include the synthesis of small molecules, oligonucleotides, and diverse molecular libraries.[2][3][4] This guide provides a comprehensive overview of the principles, techniques, and applications of SPOS, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

The Paradigm Shift: Core Principles of Solid-Phase Organic Synthesis

Solid-phase synthesis is a technique where molecules are built step-by-step while covalently attached to an insoluble solid support.[4][5] This immobilization of the substrate is the key feature that distinguishes SPOS from traditional solution-phase synthesis.[1] The fundamental workflow of SPOS involves three main stages:

  • Attachment: The initial building block is covalently linked to a solid support, typically a polymeric resin, via a linker molecule.[1]

  • Elongation: The molecule is assembled through a series of sequential chemical reactions. After each step, excess reagents and by-products are removed by simple filtration and washing of the resin.[4][6]

  • Cleavage: Once the synthesis is complete, the target molecule is cleaved from the solid support and collected for purification and analysis.[6]

The primary advantage of this methodology lies in the simplified purification process.[1][5] The ability to use a large excess of reagents to drive reactions to completion is another significant benefit, leading to higher yields.[4][7] Furthermore, the repetitive nature of the washing and reaction steps makes SPOS highly amenable to automation, which is crucial for high-throughput synthesis and the generation of large compound libraries.[1][7][8]

The General Workflow of Solid-Phase Organic Synthesis

The iterative nature of SPOS can be visualized as a cycle of deprotection, coupling, and washing steps.

SPOS_Workflow A Resin-Bound Substrate (Protected) B Deprotection A->B Remove protecting group C Washing B->C D Coupling with Next Building Block C->D Add activated building block E Washing D->E E->A Repeat cycle for next building block F Cleavage from Resin E->F Final cycle G Final Product F->G

Caption: General workflow of a solid-phase organic synthesis cycle.

The Foundation: Solid Supports (Resins)

The choice of solid support is critical as it influences the reaction environment, solvent compatibility, and overall success of the synthesis.[1] The most commonly used resins are based on cross-linked polystyrene, often with divinylbenzene (DVB).[9][10]

Key Characteristics of Resins
  • Swelling: The resin must swell in the chosen solvent to allow reagents to penetrate the polymer matrix and react with the bound substrate.[9][11] The degree of swelling is influenced by the polymer type, the extent of cross-linking, and the solvent.[10]

  • Loading Capacity: This refers to the amount of the initial substrate that can be attached to the resin, typically expressed in millimoles per gram (mmol/g).[12]

  • Mesh Size: The particle size of the resin beads affects reaction kinetics and solvent filtration.[10] Common mesh sizes are 100-200 and 200-400.[10]

  • Chemical and Physical Stability: The resin must be inert to the reaction conditions used throughout the synthesis.[13]

Common Resins in Solid-Phase Synthesis
Resin TypeCore PolymerTypical Loading (mmol/g)Key Characteristics & Applications
Merrifield Resin Polystyrene-co-divinylbenzene0.5 - 2.0The original resin for SPPS; robust and widely used for Boc-chemistry.[9]
Wang Resin Polystyrene-co-divinylbenzene0.4 - 1.2Standard for Fmoc-based synthesis of peptide acids.[14][15]
Rink Amide Resin Polystyrene-co-divinylbenzene0.4 - 1.0Used for the synthesis of peptide amides with the Fmoc strategy.[14][16]
2-Chlorotrityl Chloride Resin Polystyrene-co-divinylbenzene1.0 - 2.0Allows for mild cleavage conditions, preserving sensitive protecting groups.[2][11][14]
TentaGel® Resin Polyethylene glycol grafted onto polystyrene0.1 - 0.5Excellent swelling in a wide range of solvents; suitable for on-resin assays.[5][12]

The Crucial Link: Linkers in SPOS

The linker is a bifunctional molecule that connects the growing compound to the solid support.[17][18] It must be stable throughout the synthesis but allow for selective cleavage at the end to release the final product.[15][18] The choice of linker dictates the functional group that will be present on the product post-cleavage and the conditions required for release.

Classification of Linkers by Cleavage Strategy
  • Acid-Labile Linkers: These are the most common type of linkers, cleaved by acids such as trifluoroacetic acid (TFA).[15] Examples include the Wang and Rink amide linkers.[12][15]

  • Base-Labile Linkers: Cleaved under basic conditions.

  • Photolabile Linkers: Cleaved by exposure to UV light at a specific wavelength.

  • Fluoride-Labile Linkers: Often based on silyl chemistry, these are cleaved by fluoride ions.

  • Traceless Linkers: Upon cleavage, these linkers leave no residual functionality on the final product.[19]

A Selection of Common Linkers
LinkerAttachment ChemistryCleavage ConditionsResulting Functional Group
Wang Esterification (DIC/DMAP)50-95% TFA in DCMCarboxylic acid[15]
Rink Amide Amide bond formation95% TFA in DCMC-terminal amide[14]
2-Chlorotrityl Reaction with carboxylates, alcohols, etc.Dilute acid (e.g., 1% TFA) or acetic acidProtected peptide/small molecule
Sieber Amide Amide bond formation1% TFA in DCMC-terminal amide
Safety-Catch Linkers Stable to acid/base; activated for cleavageTwo-step cleavageVaries

The Synthetic Engine: Protocols and Methodologies

The success of SPOS relies on robust and reproducible protocols. While the specific details may vary depending on the target molecule, the core principles of swelling, coupling, washing, and deprotection remain constant.

Protocol: General Resin Handling and Swelling

Objective: To prepare the resin for the first coupling reaction by ensuring proper solvation and swelling.

Materials:

  • Resin of choice

  • Reaction vessel (fritted syringe or automated synthesizer vessel)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) of high purity

Procedure:

  • Weigh the desired amount of resin and place it in the reaction vessel.

  • Add the appropriate solvent (DCM or DMF) to the resin (approximately 10-15 mL per gram of resin).[11]

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[3][14] Gentle agitation (rocking or nitrogen bubbling) can aid this process.[6][14]

  • After swelling, drain the solvent by filtration or under a gentle stream of nitrogen. The resin is now ready for the attachment of the first building block.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide chain on a solid support using the Fmoc/tBu strategy.[3][11]

The SPPS Cycle:

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or Wang resin (pre-loaded or for initial loading)

  • DMF (peptide synthesis grade)

  • Piperidine

  • Coupling reagents (e.g., HATU, HCTU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour as described in protocol 4.1.[14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[3][14]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and then with DCM (3 times).

  • Repeat: Return to step 2 to continue elongating the peptide chain.

Protocol: Synthesis of a Small Molecule on a Solid Support (Example: Amide Formation)

Objective: To demonstrate a general protocol for the synthesis of a small molecule on a solid support, using amide bond formation as an example.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid (as a scaffold)

  • Carboxylic acid for acylation

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • DMF, DCM

Procedure:

  • Loading the Scaffold:

    • Swell the 2-chlorotrityl chloride resin in DCM.[14]

    • Dissolve the first building block (e.g., an Fmoc-protected amino acid) and DIPEA in DCM.

    • Add this solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DCM, then cap any unreacted sites with a mixture of DCM/MeOH/DIPEA.[11]

  • Deprotection:

    • Remove the Fmoc protecting group using 20% piperidine in DMF as described in the SPPS protocol.

  • Acylation (Amide Bond Formation):

    • Activate the carboxylic acid to be coupled using a suitable coupling agent (e.g., HATU/DIPEA in DMF).

    • Add the activated acid to the resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Further Modifications: Additional synthetic steps (e.g., alkylations, cyclizations) can be performed on the resin-bound molecule.

  • Cleavage: Cleave the final molecule from the resin (see protocol 5.1).

The Final Step: Cleavage and Deprotection

Cleavage is the process of releasing the synthesized molecule from the solid support.[6] For many strategies, this step also involves the simultaneous removal of side-chain protecting groups.[20]

Protocol: Standard TFA Cleavage

Objective: To cleave the synthesized peptide or small molecule from an acid-labile resin and remove common protecting groups.

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The scavengers (water, TIS) are crucial to trap reactive cations generated during cleavage.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.[21]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the product by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated product by centrifugation.

  • Wash the product with cold ether several times to remove residual scavengers.

  • Dry the final product under vacuum.

Applications in Drug Discovery and Chemical Biology

The power of SPOS is most evident in its applications, particularly in the pharmaceutical and biotechnology sectors.

  • Combinatorial Chemistry and Library Synthesis: SPOS is the engine behind combinatorial chemistry, enabling the rapid synthesis of thousands to millions of related compounds for high-throughput screening.[1][22][23]

  • Peptide and Protein Synthesis: The synthesis of therapeutic peptides, peptide antigens for antibody production, and small proteins is a major application of SPOS.[3][21]

  • Oligonucleotide Synthesis: SPOS is the standard method for the chemical synthesis of DNA and RNA fragments used in research, diagnostics, and therapeutics.[24]

  • Small Molecule Synthesis: The principles of SPOS have been successfully applied to the synthesis of a wide variety of small organic molecules and natural products, accelerating lead optimization in drug discovery.[2][24][25]

  • Synthesis of Heterocycles: SPOS has proven to be a valuable tool for the construction of diverse heterocyclic scaffolds, which are prevalent in many drug molecules.[7][22]

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate.
  • Merck. Resins for Solid Phase Organic Chemistry.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications.
  • Burke, M. D., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science.
  • Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • A Review of SolidPhase Organic Synthesis on SynPhase™ Lanterns and SynPhase™ Crowns. (2002). ResearchGate.
  • CD Bioparticles. Particles for Solid Phase Organic Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Toy, P. H. (Ed.). (2009). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. John Wiley & Sons.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Solid Phase Synthesis.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158.
  • Post, E. J., et al. (2022). Backbone-Anchoring, Solid-Phase Synthesis Strategy To Access a Library of Peptidouridine-Containing Small Molecules. Organic Letters.
  • Solid Phase Synthesis.
  • New Methodology for the Medium Scale Solid-Phase Synthesis of Small Drug Molecules. (2006). DTU Inside.
  • Toy, P. H. (Ed.). (2009). Solid-Phase Organic Synthesis. Wiley-VCH.
  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. (2026). Oreate AI.
  • Toy, P. H. (Ed.). (2009). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. Wiley.
  • Solid-phase synthesis. Wikipedia.
  • Traceless Solid-Phase Organic Synthesis. (2019). Chemical Reviews.
  • Solid-Phase Organic Synthesis: A Critical Understanding of the Resin. (2000). ACS Publications.
  • Cleavage of synthetic peptides. (2015). Google Patents.
  • Mastering Solid Phase Peptide Synthesis (SPPS).
  • Spivey, A. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron.
  • Biosynth. Guide to Resins and Linkers in SPPS.
  • Linkers for solid-phase organic synthesis. (2025). ResearchGate.
  • AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins.

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Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflows. Our guidance is rooted in established chemical principles to ensure you achieve the desired purity and yield for your downstream applications.

Part 1: Troubleshooting Guide - Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Question 1: My crude product appears as a thick, inseparable oil after work-up. How can I facilitate its solidification or direct purification?

Answer: Oiling out is a common issue with N-Boc protected indazoles, often due to the presence of residual solvents or process-related impurities that depress the melting point.

  • Expert Insight: The tert-butoxycarbonyl (Boc) protecting group can impart significant lipophilicity, and the hydroxymethyl group can lead to strong solvation with polar solvents like water or ethyl acetate.

  • Troubleshooting Steps:

    • Solvent Swapping: Concentrate your crude solution and then perform a solvent swap to a non-polar solvent like heptane or hexane. This can often precipitate the product.

    • Trituration: Add a small amount of a non-polar solvent to the oil and stir vigorously. This can induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

    • Direct to Chromatography: If solidification is unsuccessful, you can dissolve the oil in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto silica gel or Celite®. After drying, this solid material can be loaded onto a chromatography column.

Question 2: I'm observing a persistent impurity with a similar polarity to my product during flash chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge. The key is to alter the selectivity of your chromatographic system.

  • Expert Insight: The polarity of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is primarily driven by the hydroxymethyl group and the carbamate. Impurities might include starting materials, over-alkylated byproducts, or regioisomers.

  • Strategies for Improved Resolution:

    • Solvent System Modification: A patent for a related compound suggests a gradient of ethyl acetate in heptane (e.g., 10:90 to 50:50) for flash chromatography[1]. To improve separation of closely eluting spots, consider:

      • Adding a third solvent: A small amount of methanol (0.5-2%) in a dichloromethane/ethyl acetate system can modulate interactions with the silica.

      • Using a different solvent system: Toluene/acetone or dichloromethane/diethyl ether can offer different selectivity.

    • Employing a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a bonded phase like diol or cyano.

    • High-Performance Flash Chromatography (HPFC): Utilizing smaller particle size silica cartridges can significantly enhance resolution.

Parameter Standard Flash Chromatography High-Performance Flash Chromatography (HPFC)
Particle Size 40-63 µm15-40 µm
Resolution GoodExcellent
Back Pressure LowHigh
Solvent Consumption HighLower

Question 3: My final product shows signs of degradation after purification. What are the likely causes and how can I prevent this?

Answer: Indazoles, particularly N-protected ones, can be susceptible to degradation under certain conditions.

  • Expert Insight: The Boc group is labile to strong acids[2]. The indazole ring itself can be sensitive to strong oxidizing or reducing conditions.

  • Preventative Measures:

    • Avoid Acidic Conditions: Ensure all solvents are neutral. If acidic impurities are suspected from the reaction, a mild basic wash (e.g., saturated sodium bicarbonate solution) during work-up is recommended.

    • Temperature Control: Avoid excessive heat during solvent evaporation. Rotary evaporation should be conducted at temperatures below 40-50 °C.

    • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of crude tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate?

A1: Flash column chromatography on silica gel is the most common and effective method for the initial purification of this compound on a laboratory scale. A typical solvent system would be a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the molecular weight of your product and can help in the identification of impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of structurally similar impurities.

Q3: What are the potential process-related impurities I should be aware of?

A3: Depending on the synthetic route, potential impurities could include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., substitution at a different position on the indazole ring).

  • Di-Boc protected species.

  • Products of over-oxidation or reduction if those steps are involved in the synthesis.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an excellent final purification step to achieve high purity, especially for removing minor, closely-related impurities. A good starting point for solvent screening would be a binary system of a solvent in which the compound is soluble (e.g., ethyl acetate, isopropanol) and a solvent in which it is poorly soluble (e.g., heptane, hexane). The process often involves dissolving the compound in a minimal amount of the hot "good" solvent and slowly adding the "poor" solvent until turbidity is observed, followed by cooling.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography
  • Preparation of the Column: Select an appropriately sized silica gel column based on the amount of crude material. Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, create a slurry with silica gel, dry it, and load the solid onto the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Purification_Workflow Crude Crude Product (Oil or Solid) Workup Aqueous Work-up Crude->Workup Concentration Concentration Workup->Concentration PurificationChoice Purification Method Concentration->PurificationChoice FlashChrom Flash Chromatography PurificationChoice->FlashChrom Primary Method Recrystallization Recrystallization PurificationChoice->Recrystallization Final Polishing Analysis Purity Analysis (HPLC, LC-MS, NMR) FlashChrom->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Troubleshooting_Logic Start Purification Issue Identified CoElution Co-eluting Impurity? Start->CoElution Degradation Product Degradation? Start->Degradation OilingOut Crude is an Oil? Start->OilingOut ChangeSolvent Modify Solvent System CoElution->ChangeSolvent Yes MildConditions Use Mild Conditions (Low Temp, Neutral pH) Degradation->MildConditions Yes Triturate Triturate with Non-polar Solvent OilingOut->Triturate Yes ChangePhase Change Stationary Phase ChangeSolvent->ChangePhase If still unresolved DryLoad Adsorb on Silica (Dry Loading) Triturate->DryLoad If fails

Caption: Troubleshooting decision tree for common purification challenges.

References

  • Vertex AI Search. tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • BLDpharm. 1126424-52-9|tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • Google Patents. WO 2009/144554 A1.
  • ArtMolecule. Impurities and Degradation products.
  • Omicsonline. Development and Validation of Analytical Methods for Pharmaceuticals.
  • European Journal of Chemistry. Purity assessment and determination of sertaconazole in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches.
  • ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF.

Sources

Technical Support Center: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this compound, with a specific focus on its solubility characteristics. Drawing from established physicochemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the basic physicochemical properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate?

A1: Understanding the fundamental properties of a compound is the first step to successful experimentation. Tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a moderately complex organic molecule with the following key characteristics:

PropertyValueSource
Molecular Formula C13H16N2O3[1]
Molecular Weight 248.28 g/mol [1]
Appearance Typically a solid[2]
Storage Room temperature[1]

The structure includes a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar hydroxymethyl group attached to the indazole core. This combination of polar and nonpolar functionalities is the primary driver of its observed solubility behavior.

Q2: How should I properly store this compound to ensure its stability?

A2: For long-term stability, it is recommended to store tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate at room temperature in a tightly sealed container, protected from light and moisture.[1][2] The Boc protecting group is sensitive to strong acids and certain basic conditions, which can lead to its cleavage.[3] Therefore, storage in a neutral, dry environment is critical to prevent degradation.

Solubility and Solution Preparation

Q3: I'm having trouble dissolving tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. What are the recommended solvents?

A3: This is the most common issue encountered with this compound. Due to its bifunctional nature (polar hydroxymethyl group and nonpolar Boc-protected indazole), its solubility is limited in many common solvents.

A systematic approach to solvent selection is recommended. Start with common laboratory solvents and progress to more specialized systems if necessary.

Recommended Solvents (in order of typical effectiveness):

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for initial stock solution preparation due to its high polarity and ability to form strong hydrogen bonds.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that is often successful.

  • Dichloromethane (DCM): A common solvent for synthetic reactions involving Boc-protected compounds.[4]

  • Methanol (MeOH) or Ethanol (EtOH): The presence of the hydroxymethyl group may afford some solubility in polar protic solvents, though it may be limited. Gentle warming may be required.

  • Acetone: Can be effective, particularly for partitioning during workups.[5]

It is crucial to note that aqueous solubility is expected to be very low. The large, hydrophobic surface area of the molecule counteracts the polarity of the hydroxymethyl group.

Q4: My compound won't dissolve even in the recommended solvents. What troubleshooting steps can I take?

A4: If you are still facing solubility challenges, consider the following workflow:

Solubility_Troubleshooting start Compound does not dissolve step1 Increase Solvent Volume start->step1 Is the solution unsaturated? step2 Apply Gentle Heat (e.g., 30-40 °C water bath) step1->step2 Still insoluble success Compound Dissolved step1->success Soluble step3 Sonication step2->step3 Still insoluble step2->success Soluble step4 Use a Co-Solvent System (e.g., DMSO/Water, DCM/MeOH) step3->step4 Still insoluble step3->success Soluble step5 Check Compound Purity (TLC, NMR) step4->step5 Still insoluble step4->success Soluble step5->start Compound is pure, retry fail Consult Further step5->fail Impurity detected

Caption: A workflow for troubleshooting solubility issues.

  • Causality: The energy input from heating and sonication can help overcome the lattice energy of the solid, facilitating the solvation process. A co-solvent system can better accommodate both the polar and nonpolar regions of the molecule.

Q5: I need to use this compound in an aqueous buffer for a biological assay. How can I prepare the solution?

A5: Direct dissolution in aqueous buffers will likely fail. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Key Considerations:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts.

  • Precipitation upon Dilution: The compound may precipitate when the DMSO stock is added to the aqueous buffer. To mitigate this, add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help keep the compound in solution.

  • "Crash-Out" Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of your compound that remains soluble in the final assay buffer.

Chemical Stability and Reactivity

Q6: Are there any chemical incompatibilities I should be aware of?

A6: Yes. The Boc (tert-butoxycarbonyl) group is a key reactive feature of this molecule.

  • Strong Acids: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This is a standard deprotection strategy in organic synthesis.

  • Strong Bases: While more stable to bases than to acids, the Boc group can be cleaved under certain basic conditions, for example, with sodium methoxide in methanol.[3]

  • Oxidizing Agents: The indazole ring and hydroxymethyl group can be susceptible to oxidation. Avoid strong oxidizing agents.[2]

The indazole ring itself is a versatile heterocyclic system that can participate in various chemical transformations, including N-alkylation and cross-coupling reactions.[6][7][8] The Boc group is often employed to direct these reactions to specific positions on the indazole core.[3][4]

Troubleshooting Guide: Experimental Scenarios

Scenario 1: Compound Precipitation During Reaction Workup

Issue: "After my reaction in DCM, I'm performing an aqueous wash, and my product is precipitating at the interface."

Analysis: This is a classic solubility problem. The compound is likely soluble in the organic solvent (DCM) but insoluble in the aqueous wash solution. When the two phases are mixed, the compound crashes out of solution.

Solutions:

  • Modify the Solvent System: Before the wash, add a co-solvent to the organic layer that improves the solubility of the compound in both phases, such as a small amount of THF or acetone.

  • Increase Volume: Use a larger volume of the organic solvent to keep the product concentration below its solubility limit during the wash.

  • Back-Extraction: If the product precipitates, separate the liquid phases, then re-dissolve the precipitate in a fresh portion of the original organic solvent (e.g., DCM). Combine the organic layers for further processing.

Scenario 2: Incomplete Reaction or Low Yield in a Cross-Coupling Reaction

Issue: "I am attempting a Suzuki or Buchwald-Hartwig coupling reaction, and the reaction is sluggish or gives a low yield."

Analysis: Poor solubility of the starting material in the reaction solvent can be a major contributor to low reaction rates. If the compound is not fully dissolved, the reaction is limited to the solid-liquid interface, drastically reducing its efficiency.

Solutions:

  • Solvent Optimization: Ensure that tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is fully soluble in the chosen reaction solvent at the reaction temperature. Dioxane or DMF are common choices for such reactions.[6]

  • Temperature: If solubility is an issue, carefully increasing the reaction temperature (if the reaction chemistry allows) can improve solubility and reaction rate. Microwave heating has been shown to be effective in some cases for reactions involving N-Boc indazoles.[6]

  • Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can help shuttle the reactant from the solid or aqueous phase into the organic phase where the reaction occurs.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for use in biological assays.

Materials:

  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (MW: 248.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 248.28 g/mol * (1000 mg / 1 g) = 2.48 mg

  • Weigh Compound: Accurately weigh approximately 2.48 mg of the compound into a clean, dry vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 30-40°C water bath or brief sonication can be applied.

  • Inspect: Visually inspect the solution to ensure there are no solid particles remaining.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Vertex AI Search Result[15]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • Indazole derivatives.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. [Link]

  • Vertex AI Search Result[16]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

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Technical Support Center: Synthesis of Boc-Protected Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-protected indazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize these crucial building blocks. We will address common side reactions, troubleshooting strategies, and optimization protocols in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of N1- and N2-Boc-indazole isomers? How can I control the regioselectivity?

Short Answer: The formation of two isomers is the most common side reaction and arises from the ambident nucleophilic nature of the indazole ring. The N1-Boc isomer is generally the thermodynamically more stable product, while the N2-Boc isomer can be favored under kinetic control. Selectivity is primarily controlled by your choice of base, solvent, and temperature.

In-Depth Explanation:

The indazole core possesses two nitrogen atoms (N1 and N2) that can be functionalized. Upon deprotonation with a base, an indazolide anion is formed, which has resonance structures localizing the negative charge on both N1 and N2. The subsequent reaction with di-tert-butyl dicarbonate ((Boc)₂O) can therefore occur at either nitrogen, leading to a mixture of regioisomers.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[1][2][3] Consequently, the N1-acylated product is also typically the more stable (thermodynamic) product.[2][3][4] Reactions that allow for equilibration, often by running at higher temperatures for longer times, will favor the N1 isomer.[5][6][7][8] Conversely, conditions that favor the fastest reaction (lower activation energy) can lead to the N2 (kinetic) product.[5][6][7][8]

  • Controlling Regioselectivity:

    • Base and Solvent Choice: This is the most critical factor. For high N1 selectivity, a common and effective system is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3][9][10] The Na⁺ cation is thought to coordinate with the N2 atom, sterically hindering attack at that position and directing the (Boc)₂O to the N1 position.[1][9] Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[11][12]

    • Temperature: Low temperatures (e.g., 0 °C to room temperature) generally favor the kinetic product, which can sometimes be the N2 isomer. Allowing the reaction to warm or running it at elevated temperatures can promote equilibration to the more stable N1 isomer.[5][6][7]

    • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly influence the N1/N2 ratio.[2][3][9][10] For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 selectivity, while bulky groups at C3 can favor N1 substitution.[2][3][9][10]

Q2: My reaction is sluggish, or the conversion is low. What are the likely causes and how can I fix this?

Short Answer: Low conversion is typically due to issues with the base, impure starting materials, or insufficient reactivity of the Boc-anhydride.

In-Depth Explanation:

  • Base Inactivity: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Ensure you are using NaH from a freshly opened container or a properly stored one. Using a slight excess (e.g., 1.1-1.2 equivalents) can compensate for minor deactivation.

  • Purity of Indazole: Ensure your starting indazole is pure and, critically, dry. Water will quench the base and hydrolyze the (Boc)₂O.

  • Insufficient Activation: While (Boc)₂O is highly reactive, sometimes a catalyst is employed to accelerate the reaction. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is commonly added to increase the rate of acylation.[13]

  • Temperature: If the reaction is sluggish at room temperature, gently warming the mixture (e.g., to 40-50 °C) can increase the rate of reaction.[1] However, be mindful that this can also affect the isomeric ratio.

Q3: I'm observing unexpected byproducts. What could they be?

Short Answer: Besides the N2 isomer, other byproducts are less common but can arise from reactions with impurities or, in rare cases, from the breakdown of the indazole ring under harsh conditions. A surprising side reaction can also be the deprotection of the Boc group during subsequent reaction steps.

In-Depth Explanation:

  • Solvent-Related Byproducts: While uncommon in standard Boc protections, using reactive solvents or having significant impurities could lead to side reactions. Stick to well-established, relatively inert solvents like THF, DCM, or DMF.

  • Unintended Deprotection: A key "side reaction" to be aware of occurs in subsequent steps. For instance, performing a Suzuki-Miyaura cross-coupling on a Boc-protected iodo-indazole using microwave heating can lead to concomitant deprotection of the Boc group.[14] Similarly, some reductive conditions using reagents like NaBH₄ in ethanol can selectively cleave the Boc group from N-Boc-indazoles, while leaving other Boc-protected groups intact.[15]

Q4: What is the best way to separate the N1- and N2-Boc-indazole isomers?

Short Answer: Flash column chromatography on silica gel is the most reliable method for separating the N1 and N2 isomers. Recrystallization can also be effective if the isomer ratio is highly skewed and a suitable solvent system is found.

In-Depth Explanation:

  • Chromatography: The N1 and N2 isomers generally have different polarities and can be separated using a suitable solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether.[3] The less polar isomer will elute first.

  • Recrystallization: This method can be highly effective for purification if one isomer is produced in significant excess. It requires screening various solvent systems (e.g., acetone/water, ethanol/water) to find conditions where one isomer crystallizes out, leaving the other in the mother liquor.[16] This is often a more scalable and cost-effective method for large-scale purification.[16]

Q5: How can I definitively confirm the regiochemistry of my product?

Short Answer: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard for assigning the N1 and N2 isomers.

In-Depth Explanation:

The chemical environments of the protons and carbons in the N1 and N2 isomers are distinct, leading to different NMR spectra.[17]

  • ¹H NMR: The chemical shift of the proton at the C7 position is often diagnostic. In N2-substituted indazoles, the C7-H is deshielded by the lone pair of electrons on N1 and appears at a higher frequency (further downfield) compared to the C7-H in the corresponding N1 isomer.[17]

  • ¹³C NMR: The chemical shifts of the carbons, particularly C3 and C7a, are also reliable indicators for making assignments.[17][18]

  • HMBC (2D NMR): This is the most unambiguous method.

    • For an N1-substituted indazole, a correlation will be observed between the protons of the group attached to the nitrogen and the C7a carbon of the indazole ring.[3]

    • For an N2-substituted indazole, a correlation will be seen between the protons of the attached group and the C3 carbon of the indazole ring.[3]

Visual Guides & Data

Logical Flowchart: Troubleshooting Regioselectivity

This workflow helps diagnose and solve the common N1/N2 isomer problem.

G start Problem: Mixture of N1 & N2 Isomers check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions base_q What base was used? check_conditions->base_q temp_q Reaction Temperature? nah_path NaH in THF base_q->nah_path NaH k2co3_path K2CO3 in DMF/MeCN base_q->k2co3_path K2CO3 / Other nah_sol High N1 selectivity expected. Consider steric/electronic effects of indazole substituents. nah_path->nah_sol k2co3_sol Mixtures are common. To improve N1 selectivity, switch to NaH in THF. k2co3_path->k2co3_sol nah_sol->temp_q end_purify Purify isomers using Flash Chromatography k2co3_sol->end_purify low_temp Low Temp (0°C - RT) temp_q->low_temp Low high_temp High Temp (> RT) temp_q->high_temp High low_temp_sol Favors kinetic control. May increase N2 isomer. Consider warming to RT or slightly above to promote equilibration to N1. low_temp->low_temp_sol high_temp_sol Favors thermodynamic control (N1). If N2 is still significant, the issue is likely base/solvent or substrate electronics. high_temp->high_temp_sol low_temp_sol->end_purify high_temp_sol->end_purify

Caption: Troubleshooting workflow for poor regioselectivity.

Mechanism: N1 vs. N2 Boc Protection Pathway

This diagram illustrates the competing pathways leading to the N1 and N2 products.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Indazole 1H-Indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + Base - H⁺ Boc2O (Boc)₂O N1_Product N1-Boc-Indazole (Thermodynamic Product) Anion->N1_Product + (Boc)₂O (Thermodynamic Control) High Temp, NaH/THF N2_Product N2-Boc-Indazole (Kinetic Product) Anion->N2_Product + (Boc)₂O (Kinetic Control) Low Temp

Caption: Competing N1 (thermodynamic) and N2 (kinetic) pathways.

Table 1: Influence of Reaction Conditions on N1:N2 Selectivity

This table summarizes literature findings on how different conditions affect the isomeric ratio in the alkylation/acylation of indazoles.

Indazole SubstrateElectrophile/ReagentBase / ConditionsSolventTemp (°C)N1:N2 RatioReference
3-CO₂Me-Indazolen-Pentyl BromideNaHTHF50>99 : <1[2][9]
3-CO₂Me-Indazolen-Pentanol / DIADMitsunobuTHFRT1 : 2.5[3]
7-NO₂-Indazolen-Pentyl BromideNaHTHF504 : 96[2]
Unsubstituted IndazoleIsobutyl BromideK₂CO₃DMF12058 : 42[11]
Unsubstituted Indazole(Boc)₂ODMAPO (cat.)CH₂Cl₂RT95 : 5[4]

Optimized Protocol for N1-Selective Boc Protection

This protocol is optimized for achieving high selectivity for the desired N1-Boc-indazole, based on conditions reported to favor thermodynamic control.[2][9][10]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the 1H-Indazole (1.0 equiv).

  • Suspension: Add anhydrous THF to the flask to create a suspension (approx. 0.2 M concentration).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Addition of (Boc)₂O: Cool the reaction mixture back down to 0 °C. Add a solution of (Boc)₂O (1.2 equiv) in a small amount of anhydrous THF dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure N1-Boc-indazole.

References

  • Lopez, S. N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Umehara, A., et al. (2024). DMAPO/Boc₂O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. European Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. S., & Keeting, S. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Umehara, A., et al. (2024). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate. Available at: [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

  • Thomson, A. A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Umehara, A., et al. (2024). Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis... ResearchGate. Available at: [Link]

  • Keating, S. T., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Available at: [Link]

  • Various Authors. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Various Authors. (2007). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Chatzianastasiou, M., et al. (2017). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Various Authors. (2019). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2011). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chandramouli, et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Heydari, A., et al. (2007). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimizing reaction conditions for N-Boc protection of 6-(hydroxymethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-Boc protection of 6-(hydroxymethyl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this transformation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to optimize reaction conditions and troubleshoot effectively.

The primary challenge in this synthesis is the presence of two nucleophilic sites: the indazole nitrogen atoms (N1 and N2) and the primary hydroxyl group of the 6-hydroxymethyl substituent. Achieving selective N-protection without concurrent O-protection requires careful consideration of reagents, catalysts, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc protection of the indazole core necessary?

The indazole nucleus is a common scaffold in pharmacologically active compounds.[1] The N-H protons of the pyrazole ring are acidic and can interfere with subsequent synthetic steps, such as metal-catalyzed cross-couplings, lithiation, or reactions requiring strong bases. The tert-butyloxycarbonyl (Boc) group masks the nucleophilicity and acidity of the nitrogen, is stable to a wide range of non-acidic reagents, and can be readily removed under mild acidic conditions.[2][3]

Q2: Which nitrogen on the indazole ring gets protected, N1 or N2?

Direct protection of the 1H-indazole scaffold can lead to a mixture of N1 and N2-Boc protected regioisomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and any existing substituents on the indazole ring.[5] Generally, the N1-protected indazole is the thermodynamically more stable and often the major product under equilibrium conditions.[5]

Q3: Can the hydroxyl group of the 6-(hydroxymethyl) substituent react with the Boc anhydride?

Yes, and this is the critical challenge. While alcohols are generally less nucleophilic than amines, the use of a nucleophilic catalyst, most notably 4-(dimethylamino)pyridine (DMAP), will significantly promote the reaction of the hydroxyl group with di-tert-butyl dicarbonate ((Boc)₂O).[6][7] This can lead to the formation of the O-Boc protected side product and/or a symmetrical carbonate, complicating the reaction and purification.[7]

Q4: What is the mechanistic role of DMAP and why does it promote O-protection?

DMAP acts as a potent nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more powerful acylating agent than (Boc)₂O itself, readily reacting with even weak nucleophiles like alcohols.[8] Standard bases like triethylamine (TEA) are typically non-nucleophilic and primarily serve to deprotonate the substrate or neutralize acid byproducts.

Troubleshooting Guide

This guide addresses the most common issues encountered during the N-Boc protection of 6-(hydroxymethyl)-1H-indazole.

Problem 1: Significant O-Protection or Di-Protection (N,O-bis-Boc)
  • Symptom: LC-MS or ¹H NMR analysis of the crude reaction mixture shows a major byproduct with a mass corresponding to the addition of a second Boc group (M + 200) or ¹H NMR signals consistent with protection at the hydroxymethyl position (e.g., a downfield shift of the -CH₂- protons).

  • Primary Cause: The use of a nucleophilic catalyst (DMAP) or reaction conditions that favor reaction with the less nucleophilic alcohol.

  • Logical Analysis: The indazole nitrogen is more nucleophilic than the primary alcohol and should react preferentially. However, the highly reactive intermediate formed with DMAP can overcome this selectivity.[6][8] To achieve selective N-protection, conditions must be chosen that allow the intrinsic nucleophilicity difference between N and O to dominate.

  • Solutions:

    • Omit DMAP: The most straightforward solution is to remove DMAP from the reaction. The reaction may be slower but will be significantly more selective for the nitrogen. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should still be used.

    • Change Solvent System: Performing the reaction in an aqueous-organic biphasic system or in water alone can enhance N-selectivity.[9] Water can mediate the reaction and often suppresses side reactions involving less nucleophilic groups.

    • Use an Alternative Catalyst: If catalysis is required for poorly reactive substrates, consider alternatives to DMAP. A catalytic amount of iodine has been shown to promote chemoselective N-Boc protection.[9]

    • Control Stoichiometry: Use only a slight excess (1.05–1.1 equivalents) of (Boc)₂O. Using a large excess will increase the probability of reacting at the less nucleophilic alcohol site once the more reactive nitrogen is consumed.

Problem 2: Low Yield or Incomplete Reaction
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • Primary Cause: Insufficient reactivity of the indazole nitrogen under the chosen conditions, often when DMAP has been omitted to ensure selectivity.

  • Logical Analysis: Indazoles are less nucleophilic than aliphatic amines. Without an activating catalyst, the reaction can be sluggish.

  • Solutions:

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate without significantly compromising selectivity, provided DMAP is not present.

    • Increase Reagent Concentration: Performing the reaction at a higher concentration can favor the bimolecular reaction and improve the rate.

    • Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are generally good choices. Ensure the starting material is fully dissolved.

    • Extended Reaction Time: Simply allow the reaction to stir longer (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS.

Problem 3: Formation of N2-Regioisomer
  • Symptom: ¹H or ¹³C NMR analysis reveals two distinct sets of peaks corresponding to the N1 and N2-Boc protected isomers.

  • Primary Cause: The reaction conditions (base/solvent combination) do not sufficiently favor the formation of the thermodynamic N1 product.

  • Logical Analysis: The indazolide anion formed upon deprotonation can be alkylated or acylated at either nitrogen. Strong bases and polar aprotic solvents can sometimes lead to mixtures. The N1-Boc isomer is generally more stable.

  • Solutions:

    • Optimize Base and Solvent: Standard conditions using TEA in a solvent like DCM or THF often provide good selectivity for the N1 isomer.[4]

    • Thermal Equilibration: In some cases where a mixture is formed, heating the reaction mixture for an extended period can cause the kinetic N2 product to isomerize to the more thermodynamically stable N1 product. This should be tested on a small scale.

    • Purification: If a minor amount of the N2 isomer is formed, it can typically be separated from the N1 isomer by silica gel column chromatography.

Experimental Protocols

Protocol 1: High Selectivity N1-Boc Protection (Recommended)

This protocol is designed to maximize chemoselectivity for the indazole nitrogen by omitting DMAP.

  • Dissolution: To a round-bottom flask, add 6-(hydroxymethyl)-1H-indazole (1.0 equiv.) and dissolve it in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv.). Stir the solution at room temperature for 10 minutes.

  • Reagent Addition: In a separate vial, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred indazole solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Data Summary Table
ParameterProtocol 1 (High Selectivity)Common Pitfall Conditions
Catalyst None0.1–0.2 equiv. DMAP
Base Triethylamine (1.5 equiv.)Triethylamine (1.5 equiv.)
Solvent THF or ACNDCM, THF, or ACN
Temperature Room Temperature0 °C to Room Temperature
(Boc)₂O 1.1 equiv.1.1–1.5 equiv.
Expected N:O Selectivity >95:5Variable, can be <50:50[6]
Typical Reaction Time 4–12 hours1–4 hours

Process and Troubleshooting Workflow

This diagram outlines the decision-making process for optimizing the reaction.

G cluster_start Start cluster_monitor Reaction Monitoring (TLC/LC-MS) cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Solutions start 6-(hydroxymethyl)-1H-indazole + (Boc)₂O + TEA in THF monitor Analyze Crude Reaction Mixture start->monitor outcome1 Clean N-Protection (>95% Desired Product) monitor->outcome1 Ideal Result outcome2 Incomplete Reaction (>10% SM Remaining) monitor->outcome2 Problem outcome3 Poor Selectivity (Significant O-Boc Product) monitor->outcome3 Problem outcome4 N1/N2 Mixture Formed monitor->outcome4 Problem solution1 Proceed to Work-up & Purification outcome1->solution1 solution2a Increase Temperature to 40°C outcome2->solution2a solution2b Increase Reaction Time outcome2->solution2b solution3 Strictly Omit DMAP. Use Aqueous/Biphasic System. outcome3->solution3 solution4 Purify via Chromatography. Consider Thermal Equilibration. outcome4->solution4

Caption: Troubleshooting workflow for N-Boc protection.

Mechanism Overview: Selectivity Challenge

The following diagram illustrates the competing reaction pathways.

G cluster_path1 Pathway A: Selective N-Protection (Desired) cluster_path2 Pathway B: Non-Selective O-Protection (Side Reaction) SM 6-(hydroxymethyl)-1H-indazole N_attack Nucleophilic attack by Indazole N-H SM->N_attack O_attack Nucleophilic attack by -CH₂OH SM->O_attack Boc2O (Boc)₂O Boc2O->N_attack Activated_Boc Reactive Intermediate [Boc-N(DMAP)]⁺ Boc2O->Activated_Boc + DMAP DMAP DMAP (Catalyst) N_Boc N1-Boc Protected Product (Major) N_attack->N_Boc  Base (TEA) Activated_Boc->O_attack O_Boc O-Boc / N,O-bis-Boc Product (Minor/Major with DMAP) O_attack->O_Boc  Base (TEA)

Caption: Competing pathways for N- vs. O-protection.

References

  • Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium Ionic Liquids as Recyclable Catalysts for N-tert-Butyloxycarbonylation of Amines: An Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Ranveer, A. C., Mane, V. B., & Suryawanshi, M. (2021). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2005). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 70(5), 1693–1699. [Link]

  • Kuo, C. W., & Moody, C. J. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

  • Pope, B. M., & Tarbell, D. S. (1972). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 52, 40. [Link]

  • Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(1), 123-134. [Link]

  • Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1195. [Link]

  • Ou, T. M., et al. (2002). 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis. Journal of Medicinal Chemistry, 45(23), 4947-4949. [Link]

  • Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Chemistry Stack Exchange. [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23859. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Gembus, V., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 16(8), e0255322. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-synthesis.com. [Link]

Sources

Technical Support Center: Column Chromatography of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting advice and practical protocols to streamline your purification workflows.

Part 1: Foundational Principles for Indazole Chromatography

Understanding the Analyte: The Indazole Nucleus

Success in chromatography begins with understanding the physicochemical properties of the target molecule. Indazole is a bicyclic heteroaromatic compound with two nitrogen atoms. Its unique structure imparts properties that directly influence its behavior on a chromatographic support:

  • Polarity : Indazole itself is a moderately polar compound. However, the polarity of its derivatives can vary significantly based on the nature and position of substituents. This variability is the primary determinant for selecting appropriate stationary and mobile phases.

  • Basicity : The pyridine-like nitrogen atom (N2) has a lone pair of electrons in an sp²-hybridized orbital, making the indazole ring weakly basic. This property is a critical consideration when using silica gel, as it can lead to undesirable interactions with acidic silanol groups on the silica surface.

  • Isomerism : Functionalization of the indazole ring often results in mixtures of 1H- and 2H-regioisomers, which can be challenging to separate due to their similar polarities[1][2].

Method Development Workflow

A systematic approach is crucial for developing a robust purification method. The workflow below outlines the key steps from initial analysis to a packed column.

MethodDevelopment cluster_prep Preparation & Analysis cluster_tlc TLC Screening cluster_optimization Optimization cluster_scaleup Scale-Up A Analyze Compound Properties (Polarity, pKa) B Select Stationary Phase (Normal vs. Reversed-Phase) A->B C Select Solvent System(s) B->C D Run TLC Plates C->D E Calculate Rf Values D->E F Is Rf in 0.2-0.4 range? E->F G Adjust Solvent Polarity F->G No H Prepare & Pack Column F->H Yes G->D I Run Column Chromatography H->I Troubleshooting cluster_problems cluster_solutions Problem Identify Problem P1 Poor Resolution (Co-elution) P2 Peak Tailing (Streaking) P3 Compound Degradation P4 Rf = 0 or 1 S1 Optimize Mobile Phase (Shallow Gradient, New Solvents) P1->S1 S2 Change Stationary Phase (e.g., RP-C18, Alumina) P1->S2 P2->S2 Use Alumina S3 Add Basic Modifier (e.g., 1% Et3N) P2->S3 P3->S3 S4 Use Flash Chromatography (Reduce Contact Time) P3->S4 P4->S2 Switch Mode S5 Adjust Polarity Drastically P4->S5

Sources

Preventing decomposition of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (CAS: 1126424-52-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key synthetic intermediate. Our focus is on preventing its unintended decomposition by understanding its chemical vulnerabilities.

The primary point of instability in this molecule is the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen.[1][2] This group is notoriously labile under specific conditions, and its premature cleavage is a common source of experimental failure, leading to impurities, low yields, and inconsistent results.[3] This guide will equip you with the knowledge to mitigate these risks.

Core Stability Profile

The stability of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is critically dependent on the integrity of its N-Boc group. The following table summarizes its general stability profile based on established principles of carbamate chemistry.

ConditionStabilityMechanistic Rationale & Causality
Acidic pH (Strong) Highly Unstable The Boc group undergoes rapid, acid-catalyzed hydrolysis.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[4]
Acidic pH (Mild) Potentially Unstable Prolonged exposure to even mild or moderate acids (e.g., silica gel, some Lewis acids, protic solvents with acidic impurities) can induce slow cleavage of the Boc group.[1][5]
Neutral pH Generally Stable The compound exhibits good stability at neutral pH, making buffered systems or anhydrous, neutral solvents ideal for reactions and storage.[1]
Basic pH Generally Stable, with Exceptions The Boc group is robust against most common inorganic bases like carbonates or hydroxides at ambient temperatures.[2] However, specific basic conditions, such as sodium methoxide in methanol, are known to effectively cleave the N-Boc group from indazoles and related heterocycles.[5][6]
Temperature Thermally Labile Susceptible to thermal degradation at elevated temperatures.[1] Thermolytic cleavage can begin to occur at temperatures above 85-90°C, and becomes more significant at higher temperatures.[1][7] This is a crucial consideration for reaction setup and purification steps like distillation or high-temperature drying.
Reductive Agents Generally Stable, with Exceptions While stable to standard catalytic hydrogenation (e.g., H₂, Pd/C), which is a key feature of its utility, some specific reducing agents may pose a risk.[2] For instance, NaBH₄ in ethanol has been reported to deprotect N-Boc from related heterocycles like pyrazoles and imidazoles.[8][9]
Oxidizing Agents Substrate Dependent The N-Boc indazole core is generally stable. However, the primary alcohol (hydroxymethyl group) is susceptible to oxidation. The choice of oxidant should be made carefully to avoid conditions (e.g., acidic pH of Jones reagent) that could simultaneously cleave the Boc group.
Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[10] For short-term use, storage at room temperature away from direct light and moisture is also acceptable.[11][12] The key is to prevent exposure to atmospheric moisture and acidic vapors in the laboratory environment.

Q2: My reaction solvent is slightly acidic. Will this cause decomposition?

A: Yes, it is a significant risk. The N-Boc group is highly sensitive to acid.[1][3] Solvents like methanol can sometimes be acidic, and chlorinated solvents can degrade to form trace HCl. If you observe decomposition (e.g., via TLC), consider using an acid scavenger like a non-nucleophilic base (e.g., proton sponge) or switching to a rigorously dried, neutral aprotic solvent like THF, 1,4-dioxane, or DMF.

Q3: I am running a reaction at 100°C. Is thermal decomposition a concern?

A: Absolutely. Thermal cleavage of the Boc group is likely at this temperature.[1] If high temperatures are unavoidable, reaction times should be minimized, and the stability of the starting material should be closely monitored by in-process controls (TLC or LC-MS). If possible, explore alternative catalytic systems that allow for lower reaction temperatures.

Q4: Can I use sodium methoxide (NaOMe) in my reaction?

A: Only if the intended outcome is the removal of the Boc group. NaOMe in methanol is an effective reagent for the deprotection of N-Boc on indazoles, pyrroles, and indoles, often proceeding to completion at room temperature.[5][6] If the Boc group must be retained, this reagent system should be strictly avoided.

Q5: During workup, I use an aqueous acid wash. Is this safe for the compound?

A: No, an aqueous acid wash is highly likely to cause partial or complete deprotection. Use a neutral wash (water) or a mild basic wash (saturated aqueous sodium bicarbonate) instead. If an acidic species needs to be removed, a bicarbonate wash is generally sufficient and will protect the Boc group.

Troubleshooting Guide: Unexpected Experimental Results
Observed ProblemProbable Cause(s)Recommended Solution(s) & Validation Steps
Appearance of a new, more polar spot on TLC analysis of the reaction mixture. Decomposition via Boc Cleavage: The resulting free N-H indazole is significantly more polar than the N-Boc protected starting material.1. Analyze pH: Check the pH of your reaction mixture. If acidic, neutralize it. 2. Solvent Purity: Ensure solvents are anhydrous and free of acidic impurities. Consider passing them through a plug of neutral alumina. 3. Validate by Co-spotting: Prepare a deprotected standard by treating a small sample with TFA/DCM and co-spot on TLC to confirm the identity of the impurity.
Low or inconsistent yields in subsequent reactions. Partial Decomposition: The starting material may have partially degraded either during the previous step, workup, or storage, reducing the amount of active reagent.1. Re-analyze Starting Material: Before starting a reaction, always verify the purity of your tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate by ¹H NMR or LC-MS. 2. Scrutinize Workup/Purification: Avoid silica gel chromatography if possible, as it can be acidic. Use neutral or deactivated silica, or consider alternative purification methods. Avoid high temperatures during solvent evaporation.
Formation of an unexpected side product with a mass of +56 amu. Tert-butylation of Nucleophiles: If deprotection occurs under conditions where the substrate or other nucleophiles are present, the liberated tert-butyl cation can alkylate electron-rich sites.[4]1. Introduce a Scavenger: If acidic deprotection is intended, add a scavenger like triethylsilane or anisole to trap the tert-butyl cation.[4] 2. Change Deprotection Strategy: Switch to a non-acidic deprotection method if the substrate is sensitive to alkylation.
Visualization of Decomposition Pathways

The primary modes of decomposition for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate all involve the cleavage of the N-Boc group. The diagram below illustrates these key pathways.

DecompositionPathways Start tert-Butyl 6-(hydroxymethyl)- 1H-indazole-1-carboxylate Acid Acidic Conditions (e.g., TFA, HCl, Lewis Acids) Start->Acid Base Specific Basic Conditions (e.g., NaOMe in MeOH) Start->Base Thermal Elevated Temperature (e.g., > 85°C) Start->Thermal Deprotected 6-(hydroxymethyl)-1H-indazole (Primary Decomposition Product) Acid->Deprotected Fast Byproduct_Acid Byproducts: CO₂, Isobutylene, t-Bu⁺ Acid->Byproduct_Acid Base->Deprotected Condition Dependent Byproduct_Base Byproducts: Di-tert-butyl carbonate, etc. Base->Byproduct_Base Thermal->Deprotected Slow to Fast Byproduct_Thermal Byproducts: CO₂, Isobutylene Thermal->Byproduct_Thermal

Caption: Major decomposition pathways leading to N-Boc cleavage.

Protocol: Oxidation of the Hydroxymethyl Group under Boc-Compatible Conditions

This protocol describes the oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a method known for its mild, neutral conditions that are compatible with the acid-sensitive N-Boc group.

Materials:

  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Dissolution: To the flask, add tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. Causality Note: Adding DMP in one portion to a stirred solution helps ensure a homogenous reaction and prevents localized overheating.

  • Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress every 15-30 minutes by TLC. The product, tert-butyl 6-formyl-1H-indazole-1-carboxylate, will have a higher Rf value than the starting alcohol. A typical mobile phase is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours.

  • Reaction Quench: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality Note: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct, both of which are crucial for preventing any potential degradation during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel. Precaution: To mitigate the risk of decomposition on silica, either use silica gel that has been pre-treated with triethylamine (1% in the eluent) or perform the chromatography quickly.

This protocol provides a reliable method for transforming the hydroxymethyl group while preserving the critical N-Boc protecting group, embodying a self-validating system through careful monitoring and controlled workup conditions.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • BLDpharm. (n.d.). tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • Chemsrc. (n.d.). tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4689-4692.
  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1- carboxylate.
  • Sunway Pharm. (n.d.). tert-Butyl 6-(hydroxymethyl)-1h-indazole-1-carboxylate.
  • Benchchem. (n.d.). Stability issues and degradation pathways of tert-Butyl (cyanomethyl)(methyl)carbamate.
  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Sigma-Aldrich. (n.d.). tert-Butyl carbamate 98.
  • ChemicalBook. (2025). tert-Butyl carbamate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
  • ResearchGate. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • J&K Scientific. (n.d.). tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.
  • Wang, Y., et al. (2021).
  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • CHIRALEN. (n.d.). tert-Butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate.
  • Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect.
  • ResearchGate. (n.d.). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate.

Sources

Improving yield in the synthesis of indazole-6-methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole-6-methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic scaffold. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Core Synthetic Pathway: An Overview

The synthesis of indazole-6-methanol derivatives typically involves a multi-step sequence, often starting from a readily available substituted toluene or benzoic acid. A common strategy involves the formation of the indazole ring followed by functional group manipulation at the C6 position to install the required hydroxymethyl group. Understanding this general workflow is crucial for diagnosing issues at specific stages.

Synthesis_Workflow A Substituted 4-Methylaniline or 3-Amino-4-methylbenzoic acid B Indazole Ring Formation (e.g., Diazotization/ Cyclization) A->B Step 1 C 6-Methyl-1H-indazole Intermediate B->C Step 2 D Side-Chain Functionalization (e.g., Oxidation, Halogenation) C->D Step 3 E 6-Formyl or 6-Carboxy Indazole Derivative D->E Step 4 F Reduction to Hydroxymethyl Group E->F Step 5 G Final Product: Indazole-6-methanol Derivative F->G Step 6

Caption: General workflow for indazole-6-methanol synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, offering explanations for their root causes and providing actionable solutions.

Q1: My overall yield is consistently low after the indazole ring formation step. What are the likely causes and how can I improve it?

A1: Root Cause Analysis & Optimization Strategies

Low yields in indazole synthesis often stem from three primary factors: suboptimal reaction conditions, unwanted side reactions, or the inherent reactivity of the starting materials.

  • Suboptimal Temperature: Temperature is a critical parameter. While heat is often required to drive the cyclization, excessive temperatures can lead to the formation of side products like hydrazones and dimers, ultimately reducing the yield of the desired indazole.[1] It is essential to perform temperature screening to identify the optimal balance for your specific substrate.

  • Solvent and Base Selection: The choice of solvent and base can profoundly influence reaction efficiency. For instance, in certain cyclization reactions, aprotic solvents like DMSO or DMF have been shown to provide higher yields compared to protic solvents.[1] The base's strength and stoichiometry must be carefully controlled to facilitate the desired reaction without promoting degradation.

  • Reaction Workup and Purification: Indazole derivatives can have varying solubility and stability. Ensure your workup procedure (e.g., extraction pH, solvent choice) is optimized to minimize product loss. Some indazoles are prone to degradation on silica gel; consider alternative purification methods like recrystallization or using a different stationary phase if column chromatography gives poor recovery.

Q2: I'm struggling with the formation of both N1 and N2 alkylated isomers after introducing a protecting group, and they are inseparable on silica gel. What can I do?

A2: Controlling Regioselectivity and Advanced Separation

The N-alkylation of the indazole ring is a classic challenge, with the outcome being a delicate interplay of steric, electronic, and reaction conditions.[2]

  • Controlling Regioselectivity:

    • Base and Solvent System: This is the most powerful tool for directing alkylation. A common observation is that using sodium hydride (NaH) in a less polar solvent like THF tends to favor the formation of the N1 isomer.[2] Conversely, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can produce mixtures or even favor the N2 isomer.[2]

    • Substituent Effects: The electronic nature of substituents on the indazole ring plays a key role. Electron-withdrawing groups, particularly at the C3 or C7 positions, can significantly influence the regioselectivity of the N-alkylation.[2]

    • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is frequently the more thermodynamically stable product.[2] Therefore, running the reaction at a slightly elevated temperature or for a longer duration may allow the kinetic (often N2) product to equilibrate to the more stable N1 isomer.

  • Separation of Isomers: When a mixture is unavoidable, co-elution on silica is common. An effective alternative is recrystallization from a mixed solvent system . A patented method for separating substituted indazole isomers involves dissolving the mixture in a heated solvent pair (e.g., acetone/water or ethanol/water) and allowing it to cool slowly. The differential solubility of the isomers often allows one to crystallize out in high purity.[3]

Q3: The final reduction of my 6-carboxy or 6-formyl indazole to the alcohol is incomplete or results in a complex mixture. What should I check?

A3: Navigating the Reduction Step

The reduction of a carbonyl group on the indazole ring requires careful selection of the reducing agent to avoid side reactions.

  • Choice of Reducing Agent: Strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing esters and carboxylic acids but can also react with other functional groups or even the indazole ring itself under harsh conditions.[4] For aldehydes and ketones, a milder reagent like Sodium Borohydride (NaBH₄) is often sufficient and more chemoselective.

  • Protecting Group Strategy: The acidic proton on the indazole nitrogen (N-H) will be deprotonated by strong reducing agents like LiAlH₄, consuming an equivalent of the reagent. It is crucial to account for this in your stoichiometry (i.e., use an extra equivalent). Alternatively, protecting the indazole nitrogen (e.g., as a BOC or SEM group) before the reduction can lead to a cleaner reaction and simplify purification.

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will rapidly quench strong reducing agents. Low temperatures (e.g., starting at 0 °C and allowing to warm to room temperature) are typically required to control the reactivity and minimize side reactions.[4]

Key Experimental Protocols

Protocol 1: Improved Synthesis of 6-(Bromomethyl)-1H-indazole (Precursor to Indazole-6-methanol)

This protocol is adapted from an improved synthesis strategy that enhances yield by replacing a mesylate intermediate with a more reactive bromide.[4][5]

Step A: Bromination of 6-Methyl-1H-indazole-3-ol

  • To a solution of 6-methyl-1H-indazole-3-ol (1.0 eq) in acetic acid, add 33% HBr in acetic acid (approx. 5-10 eq).

  • Heat the mixture to 120 °C under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(bromomethyl)-1H-indazole. An 89% yield has been reported for this step.[5]

Step B: Conversion to Indazole-6-methanol

  • Caution: Perform the following steps in a fume hood under an inert atmosphere. LiAlH₄ reacts violently with water.

  • Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a condenser and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 6-(bromomethyl)-1H-indazole (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indazole-6-methanol, which can be purified by column chromatography or recrystallization.

Data Summary for Optimization

The conditions for N-alkylation of the indazole ring are critical for controlling the outcome. The following table summarizes general trends observed for directing selectivity.

ParameterCondition Favoring N1 IsomerCondition Favoring N2 IsomerCausality & Expert Notes[2]
Base Strong, non-coordinating (e.g., NaH, LiHMDS)Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)Strong bases create a "harder" anion, favoring attack at the more sterically accessible and electronically distinct N1 position.
Solvent Less Polar Aprotic (e.g., THF, Dioxane)Polar Aprotic (e.g., DMF, DMSO)Polar solvents can solvate the cation of the base, increasing the "nakedness" and reactivity of the indazole anion, which can alter selectivity.
Temperature Higher Temperatures (Thermodynamic Control)Lower Temperatures (Kinetic Control)The N1 isomer is often the thermodynamically more stable product. Higher temperatures can allow for equilibration from the kinetic N2 product.
Substituents Electron-withdrawing group at C3Electron-withdrawing group at C7Substituents dramatically alter the electron density and steric environment of the two nitrogen atoms, directly influencing the site of alkylation.

Troubleshooting Decision Flowchart

If a reaction fails or provides a low yield, use this flowchart to guide your investigation.

Troubleshooting_Flowchart Start Problem: Low Yield or No Reaction Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC SM_Present Result: Starting Material Unchanged Check_TLC->SM_Present Complex_Mix Result: Complex Mixture of Spots Check_TLC->Complex_Mix New_Spot Result: New Spot, but Low Conversion Check_TLC->New_Spot Cause_Reagent Possible Cause: - Inactive Reagent - Incorrect Stoichiometry - Insufficient Activation SM_Present->Cause_Reagent Is it a reagent issue? Cause_Degradation Possible Cause: - Temperature too high - Air/Moisture sensitivity - Unstable product Complex_Mix->Cause_Degradation Is it a stability issue? Cause_Conditions Possible Cause: - Temperature too low - Reaction time too short - Inefficient mixing New_Spot->Cause_Conditions Is it a conditions issue? Solve_Reagent Action: - Verify reagent quality/age - Re-check calculations - Re-evaluate activation step Cause_Reagent->Solve_Reagent Solve_Conditions Action: - Increase temperature incrementally - Run reaction for longer - Increase stirring rate Cause_Conditions->Solve_Conditions Solve_Degradation Action: - Lower reaction temperature - Ensure inert atmosphere - Check workup conditions Cause_Degradation->Solve_Degradation

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Benchchem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Kaur, N., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Sirven, C., et al. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of Indazole Derivatives.
  • Sirven, C., et al. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common yet often challenging reaction: the incomplete deprotection of tert-butyloxycarbonyl (Boc)-protected indazole intermediates. As researchers in drug development, you are aware that a clean and complete deprotection is critical for the success of subsequent synthetic steps and overall yield. This document provides actionable, field-proven insights grounded in chemical principles to help you overcome these hurdles.

Troubleshooting Guide: Overcoming Incomplete Deprotection

This section addresses specific issues you may encounter during the Boc deprotection of indazoles, offering explanations for the underlying causes and providing detailed protocols for resolution.

Question 1: My standard TFA/DCM protocol is resulting in a significant amount of unreacted N-Boc indazole starting material. What are the likely causes and how can I fix it?

Answer:

This is the most frequent challenge encountered. Incomplete deprotection under standard acidic conditions, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), can stem from several factors related to both the reaction conditions and the substrate itself.

Underlying Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully protonate the carbamate and facilitate the cleavage of the Boc group.[1] The stability of the N-Boc group on an indazole can be influenced by the electronic nature of the ring and its substituents.

    • Solution: Increase the concentration of TFA. While a 20-25% TFA/DCM solution is a common starting point, increasing it to 50% or even using neat TFA (with appropriate scavengers) can drive the reaction to completion.[2][3] Always monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions with prolonged exposure to strong acid.

  • Reaction Time and Temperature: The reaction may simply need more time or thermal energy to proceed.

    • Solution: First, try extending the reaction time at room temperature, monitoring every 30-60 minutes. If the reaction stalls, gentle heating to 30-40 °C can be effective. However, be cautious, as elevated temperatures can promote side reactions.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly near the Boc-protected nitrogen, can sterically hinder the approach of the acid and slow down the deprotection rate.[1]

    • Solution: In addition to stronger acid/higher temperature, consider a less sterically demanding acid. While TFA is standard, 4M HCl in 1,4-dioxane is a powerful alternative that is sometimes more effective for sterically hindered substrates.[3][4]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring can decrease the electron density of the nitrogen, making the carbamate oxygen less basic and thus harder to protonate. This destabilizes the transition state leading to the tert-butyl cation, slowing the reaction.[1][5]

    • Solution: For substrates with potent EWGs, more forcing conditions are almost always necessary. A higher concentration of TFA or a switch to HCl/dioxane is recommended.

Workflow for Optimizing Acidic Deprotection

G cluster_0 Initial Incomplete Deprotection cluster_1 Optimization Pathway cluster_2 Outcome start Incomplete reaction with 25% TFA/DCM at RT extend_time Extend reaction time (monitor by TLC) start->extend_time Step 1 increase_tfa Increase TFA to 50% in DCM heat Gentle heating (30-40 °C) increase_tfa->heat If still incomplete complete Complete Deprotection increase_tfa->complete extend_time->increase_tfa If still incomplete extend_time->complete switch_acid Switch to 4M HCl in 1,4-Dioxane heat->switch_acid Final acidic option heat->complete switch_acid->complete

Caption: Troubleshooting workflow for incomplete acidic Boc deprotection.

Question 2: My indazole intermediate contains other acid-sensitive functional groups. How can I remove the Boc group without affecting the rest of my molecule?

Answer:

This is a classic challenge of chemoselectivity in protecting group strategy.[6] When strong acids like TFA or HCl are not viable, you must turn to milder or non-acidic deprotection methods.

Alternative Deprotection Strategies:

MethodReagents & ConditionsAdvantages & ConsiderationsKey References
Basic/Nucleophilic Sodium methoxide (NaOMe) in Methanol (MeOH)Very mild and effective for some N-heterocycles.[7][8] Ideal for substrates sensitive to acid but stable to base. Reaction is typically fast at room temperature.,
Reductive Sodium borohydride (NaBH₄) in Ethanol (EtOH)A novel method reported to be selective for N-Boc on imidazoles and pyrazoles, which may extend to indazoles.[9][10] It is compatible with many other functional groups, including primary Boc-protected amines.
Lewis Acid (Mild) Zinc bromide (ZnBr₂) in DCMMilder than strong protic acids. Can sometimes provide selectivity where other acid-labile groups (e.g., t-butyl esters) are present.
Thermal Refluxing in a suitable solvent (e.g., water, TFE, HFIP)Can be highly effective and avoids acidic/basic reagents entirely.[11][12] However, requires high temperatures which may not be suitable for all substrates.,
Novel Reagents Oxalyl chloride in Methanol (MeOH)A mild method that proceeds at room temperature and is tolerant of many functional groups.[5][13][14] The proposed mechanism is distinct from simple acid catalysis.,
Detailed Protocol: Basic Deprotection with NaOMe
  • Preparation: Dissolve the N-Boc indazole substrate in dry methanol (MeOH) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.3 equivalents. This can be added as a solid or as a solution in MeOH.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.[7]

  • Monitoring: Track the disappearance of the starting material using TLC. The deprotected indazole product will be significantly more polar (lower Rf).

  • Workup: Once complete, neutralize the reaction with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, and concentrate in vacuo.

Question 3: My deprotection appears complete by TLC, but my yield is low and I see multiple side products. What is happening?

Answer:

This issue often points to side reactions caused by the highly reactive tert-butyl cation generated during the deprotection mechanism.[15] The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack by this cation, leading to undesired C-alkylation.

Mechanism of Boc Deprotection and Side Reaction

G cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Pathway BocIndazole N-Boc Indazole Protonated Protonated Carbamate BocIndazole->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu⁺ tBuCation tert-Butyl Cation Protonated->tBuCation Indazole Deprotected Indazole (Product) CarbamicAcid->Indazole - CO₂ Indazole_copy Deprotected Indazole tBuCation_copy tert-Butyl Cation CO2 CO₂ AlkylatedProduct t-Butyl-Indazole (Side Product) Indazole_copy->AlkylatedProduct tBuCation_copy->AlkylatedProduct Electrophilic Attack

Caption: Mechanism showing desired deprotection and t-butyl cation side reaction.

Solution: Use of Scavengers

To prevent this, you must add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your indazole product, effectively trapping it before it can cause alkylation.[16]

Commonly Used Scavengers:

  • Triisopropylsilane (TIS): A highly effective and clean scavenger. It reacts with the tert-butyl cation to form the stable silyl ether and isobutane.

  • Thioanisole: Another effective scavenger, though it is malodorous.

  • Water: Can act as a scavenger, but its use should be controlled as it can affect the strength of the acid.

  • Phenol: Can also be used, particularly if other sensitive residues like tyrosine are present in more complex molecules.[16]

Detailed Protocol: Deprotection with TFA and TIS Scavenger
  • Preparation: Dissolve the N-Boc indazole substrate in DCM.

  • Scavenger Addition: Add triisopropylsilane (TIS), typically 2.5-5% (v/v).

  • Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add TFA to the desired concentration (e.g., 25-50%).

  • Reaction: Allow the reaction to stir, warming to room temperature. Monitor by TLC/LC-MS.

  • Workup: Upon completion, remove the volatiles in vacuo. The crude product can then be purified or used directly, often as the TFA salt.

Frequently Asked Questions (FAQs)

Q1: Can I use thermal conditions for Boc deprotection of my indazole? A1: Yes, thermal deprotection is a viable, reagent-free option.[12] It is typically performed by refluxing the substrate in a solvent like water, toluene, or a fluorinated alcohol.[17] This method is advantageous as it avoids harsh acidic or basic conditions, and the workup is often a simple removal of the solvent. However, the high temperatures required (often >100 °C) may not be compatible with thermally sensitive functional groups on your intermediate.

Q2: I observe concomitant deprotection of my N-Boc indazole during a Suzuki cross-coupling reaction. Why does this happen and can I prevent it? A2: This is a known phenomenon, particularly when using microwave heating for the cross-coupling.[18] The combination of heat and potentially basic or protic conditions in the reaction mixture can be sufficient to cleave the Boc group. In some cases, this can be synthetically useful, providing the deprotected product in one step.[18] To prevent it, you may need to switch to a more robust protecting group (e.g., Benzyl or Tosyl) or screen milder coupling conditions (lower temperature, different base/solvent system).

Q3: How do I choose between N-1 and N-2 Boc protection on the indazole ring? A3: The regioselectivity of Boc protection on indazoles is highly condition-dependent. Mildly acidic or kinetic conditions often favor protection at the N-2 position, while thermodynamic conditions (stronger base) can lead to the N-1 protected isomer.[8] The choice of which isomer to use depends entirely on your synthetic strategy and which nitrogen you need to remain free for subsequent reactions. The stability and reactivity of the two isomers can also differ, potentially impacting the ease of deprotection.

Q4: My deprotected indazole is unstable during workup or purification. What can I do? A4: Free indazoles can sometimes be less stable than their protected counterparts. After acidic deprotection, it is common to carry the product forward as its corresponding salt (e.g., TFA or HCl salt) without a basic workup. These salts are often more crystalline and stable. If purification by chromatography is necessary, consider using a buffer in the eluent or deactivating the silica gel with a small amount of triethylamine to prevent degradation on the column.

References
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Gideon, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25191-25198. [Link]

  • Gideon, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Liu, W., et al. (2025). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. European Journal of Organic Chemistry. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Records of Natural Products, 6(3), 288-293. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • St-Jean, F., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(39), 5044-5047. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(31), 5565-5568. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. [Link]

  • Bogdan, A. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1226–1233. [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. [Link]

  • López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Bogdan, A. R., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Gideon, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Gideon, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Porcheddu, A., et al. (2012). Boc deprotection conditions tested. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Gideon, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

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Technical Support Center: Recrystallization of Substituted Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of substituted indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. The indazole core is a key pharmacophore in numerous therapeutic agents, making its efficient purification a critical step in drug discovery and development.[1] This resource provides field-proven insights and scientifically grounded protocols to help you navigate the challenges of obtaining highly pure crystalline indazole derivatives.

Understanding the Crystallization of Substituted Indazoles: The "Why" Behind the "How"

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.[3]

The success of recrystallization for substituted indazoles is heavily dependent on the interplay between the solute and solvent, which is dictated by the nature and position of the substituents on the indazole ring. These substituents significantly influence the molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy, thereby affecting its solubility in different solvents.

A common challenge in working with substituted indazoles is the frequent formation of N-1 and N-2 positional isomers during synthesis.[4] These isomers often exhibit subtle differences in their physicochemical properties, making their separation a non-trivial task. Fortunately, these small differences can be exploited during recrystallization by carefully selecting the solvent system. Generally, the N-1 substituted isomer is thermodynamically more stable than the N-2 isomer, a factor that can be leveraged to selectively crystallize the desired product.[5]

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that you may encounter during the recrystallization of substituted indazole compounds in a question-and-answer format.

Q1: My substituted indazole "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with compounds that have relatively low melting points or when the cooling rate is too rapid.

Causality and Solution:

  • High Solute Concentration: The concentration of your indazole derivative in the hot solvent may be too high.

    • Solution: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[6]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

    • Solution: Consider using a mixed solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which your compound is less soluble until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[7] For many substituted indazoles, mixtures of a polar organic solvent with water are effective.[8]

Q2: I'm getting a very low yield of my purified indazole. What are the likely causes and how can I improve it?

A2: A low recovery of your crystalline product can be frustrating. Several factors can contribute to this issue.

Causality and Solution:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If your compound crystallizes too early, for instance during a hot filtration step, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Adding a slight excess of hot solvent before filtration can also help prevent premature crystallization.[6]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Always wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound is known to be poorly soluble.

Q3: My recrystallized indazole is not pure. What could be wrong?

A3: The primary goal of recrystallization is purification. If your final product is not pure, the process needs to be optimized.

Causality and Solution:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6]

    • Solution: Slow down the cooling process. A slower cooling rate allows for the formation of larger, purer crystals.

  • Insoluble Impurities: If your crude product contains insoluble impurities, they must be removed before crystallization.

    • Solution: Perform a hot filtration of the saturated solution to remove any undissolved material.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may co-crystallize.

    • Solution: A different solvent or a multi-step purification process might be necessary. Sometimes, a second recrystallization from a different solvent system can effectively remove persistent impurities. For challenging separations, such as with closely related isomers, techniques like chromatography may be required prior to a final recrystallization step.[1]

Q4: I can't get my substituted indazole to crystallize out of solution. What should I do?

A4: Inducing crystallization can sometimes be challenging, especially if the solution is not sufficiently supersaturated or if nucleation is slow.

Causality and Solution:

  • Solution is Not Supersaturated: There may be too much solvent, or the compound is still too soluble at the lower temperature.

    • Solution: Try evaporating some of the solvent to increase the concentration of your indazole derivative. Alternatively, you can introduce a miscible anti-solvent to decrease the overall solubility.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.[6]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my substituted indazole?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A general rule of thumb is "like dissolves like." The polarity of your substituted indazole will depend on its functional groups.

  • For non-polar to moderately polar indazoles: Consider solvents like hexanes, toluene, or ethyl acetate.

  • For polar indazoles (e.g., those with amino, hydroxyl, or carboxylic acid groups): Alcohols (ethanol, methanol), acetone, or water are good starting points.[9][10]

  • Mixed Solvent Systems: These are particularly useful for indazoles. Common combinations include ethanol/water, acetone/water, and ethyl acetate/hexanes.[8][11]

Q: How does the substituent on the indazole ring affect solvent choice?

A: The electronic nature of the substituent plays a crucial role:

  • Electron-withdrawing groups (e.g., nitro, bromo): These groups can decrease the basicity of the indazole nitrogens and make the molecule more polar. Solvents like methanol or ethanol are often effective. For example, 5-nitroindazole can be recrystallized from methanol.[12]

  • Electron-donating groups (e.g., amino, methoxy): These groups increase the electron density and may increase solubility in less polar solvents. However, the presence of an amino group also allows for hydrogen bonding, making polar solvents like ethanol and water mixtures suitable. For instance, 5-amino-1-(2-hydroxyethyl)-indazole can be purified from an acetone/water mixture.[8]

  • Carboxylic Acid Groups: The presence of a carboxylic acid group significantly increases polarity and the potential for hydrogen bonding. Recrystallization from aqueous solutions, often with a co-solvent like DMF or acetic acid, is common for indazole-3-carboxylic acids.

Q: Can I use recrystallization to separate N-1 and N-2 alkylated indazole isomers?

A: Yes, this is a common application of recrystallization for this class of compounds. The N-1 and N-2 isomers often have slightly different polarities and crystal packing efficiencies, leading to differential solubility. A carefully chosen mixed solvent system can often selectively crystallize one isomer, leaving the other in the mother liquor. A patent for the separation of substituted indazole isomers suggests using mixed solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[8]

Q: What is the best way to dry my recrystallized indazole product?

A: After collecting the crystals by filtration, they should be dried to remove any residual solvent. Air drying on the filter paper is a simple method. For faster and more complete drying, a vacuum oven at a temperature well below the compound's melting point is recommended.

Data Presentation: Solvent Systems for Substituted Indazoles

Substituent TypeExample CompoundRecommended Solvent System(s)Reference
Amino 5-Amino-1-(2-hydroxyethyl)-indazoleAcetone/Water[8]
Nitro 5-NitroindazoleMethanol[12]
Carboxylic Acid Indazole-3-carboxylic acidDMF/Water, Acetic Acid
Alkyl/Aryl General N-substituted indazolesDioxane, Toluene, DMF[4]

Experimental Protocols & Visualizations

General Recrystallization Workflow for a Substituted Indazole
  • Solvent Selection: Choose a suitable solvent or solvent system based on the polarity of your substituted indazole.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude indazole compound until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation Start Crude Indazole Solvent Select Solvent Start->Solvent Dissolve Dissolve in min. hot solvent Solvent->Dissolve Decolorize Decolorize (optional) Dissolve->Decolorize HotFilter Hot Filtration (optional) Decolorize->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Indazole Dry->End

Caption: General workflow for the recrystallization of substituted indazoles.

Decision Tree for Solvent Selection

Solvent_Selection Start Start: Crude Substituted Indazole Polarity Assess Polarity of Substituents Start->Polarity NonPolar Non-polar to Moderately Polar Polarity->NonPolar Low Polar Polar Polarity->Polar High Acidic Acidic (e.g., -COOH) Polarity->Acidic Acidic Basic Basic (e.g., -NH2) Polarity->Basic Basic Solvent1 Try: Hexanes, Toluene, EtOAc NonPolar->Solvent1 Solvent2 Try: Alcohols, Acetone, Water Polar->Solvent2 Solvent3 Try: DMF/Water, Acetic Acid Acidic->Solvent3 Solvent4 Try: Acetone/Water, Ethanol/Water Basic->Solvent4

Caption: Decision tree for initial solvent selection based on substituent polarity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6985-6991. [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.

Sources

Stability of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. As Senior Application Scientists, we have compiled this resource based on literature and our expertise to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in solution.

Issue 1: I'm observing unexpected deprotection of the Boc group when using a protic solvent like methanol.

Answer: This is a known reactivity of N-Boc protected indazoles. The N-Boc group on the indazole ring is susceptible to cleavage under certain basic or even seemingly neutral conditions, especially in protic solvents like methanol or ethanol.

  • Causality: The presence of a nucleophile, such as methoxide (which can be present in trace amounts in methanol or formed from residual base), can lead to the cleavage of the tert-butoxycarbonyl (Boc) group.[1][2] Studies have shown that even a catalytic amount of sodium methoxide in dry methanol can efficiently remove the N-Boc group from indazoles at room temperature.[2][3] Similarly, reagents like sodium borohydride (NaBH₄) in ethanol can also cause deprotection.[4][5]

  • Preventative Measures:

    • For short-term storage or reactions where the Boc group needs to remain intact, it is advisable to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

    • If a protic solvent is necessary, ensure it is anhydrous and free of any basic contaminants.

    • Avoid prolonged storage in alcoholic solvents, even at low temperatures.

Issue 2: My compound appears to be degrading in DMSO over time, even when stored at low temperatures.

Answer: While DMSO is a common solvent for stock solutions, its quality and handling can significantly impact the stability of sensitive compounds.

  • Causality: "Wet" or anhydrous DMSO that has been exposed to atmospheric moisture can contain water. Over time, and potentially accelerated by light or temperature fluctuations, this can lead to hydrolysis of the Boc group. Additionally, DMSO can sometimes contain impurities or degrade to form acidic byproducts, which would also facilitate Boc deprotection.

  • Recommendations:

    • Use high-purity, anhydrous DMSO for preparing stock solutions.

    • Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.

    • For critical applications, consider preparing fresh solutions.

Issue 3: I'm seeing multiple spots on my TLC plate after a reaction, even though the starting material was pure.

Answer: The appearance of multiple spots on a TLC plate is a strong indicator of degradation or side reactions.

  • Possible Causes & Troubleshooting Steps:

    • Boc Deprotection: The primary degradation product is likely the deprotected 6-(hydroxymethyl)-1H-indazole. You can confirm this by running a co-spot with an authentic sample of the deprotected compound if available, or by LC-MS analysis.

    • Hydroxymethyl Group Reactivity: The hydroxymethyl group is a potential site for side reactions such as oxidation to an aldehyde or carboxylic acid, or etherification if an alcohol is used as a solvent under certain conditions. Analyze the reaction mixture by mass spectrometry to identify the masses of the byproducts.

    • Solvent Instability: As discussed, certain solvents can promote decomposition. Re-evaluate your choice of solvent based on the stability profile provided in the FAQ section.

Frequently Asked Questions (FAQs)

What are the general storage recommendations for solid tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[6][7]

Which solvents are recommended for preparing stock solutions?

For the best stability, we recommend using anhydrous aprotic solvents such as DCM , THF , or acetonitrile . For biological assays requiring DMSO, use high-purity anhydrous DMSO and store solutions as single-use aliquots at -80°C.

What is the expected stability of this compound in common laboratory solvents?

The following table summarizes the stability of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in various solvents based on known reactivity of N-Boc indazoles.

SolventStabilityComments
Dichloromethane (DCM) GoodRecommended for short to medium-term storage. Ensure it is anhydrous.
Tetrahydrofuran (THF) GoodRecommended for short to medium-term storage. Use freshly distilled or anhydrous grade.
Acetonitrile (ACN) GoodA good choice for analytical purposes and as a reaction solvent.
Dimethyl Sulfoxide (DMSO) ModerateProne to moisture absorption. Use anhydrous grade and store in aliquots at low temperature.
Methanol (MeOH) PoorHigh risk of Boc deprotection, especially with basic contaminants or prolonged storage.[1][2]
Ethanol (EtOH) PoorSimilar to methanol, risk of Boc deprotection.[4]
Water/Aqueous Buffers PoorRisk of hydrolysis, especially under acidic or basic conditions.
What are the primary degradation pathways for this molecule?

The most common degradation pathway is the cleavage of the N-Boc protecting group to yield 6-(hydroxymethyl)-1H-indazole. This can be initiated by acids, certain bases, and even some nucleophiles.

Compound tert-Butyl 6-(hydroxymethyl)- 1H-indazole-1-carboxylate Deprotected 6-(Hydroxymethyl)-1H-indazole Compound->Deprotected Acid/Base/Nucleophile (e.g., TFA, NaOMe, H₂O) Side_Products Side Products (e.g., Oxidation, Etherification) Compound->Side_Products Oxidizing agents/ Protic solvents

Caption: Primary degradation pathways of the title compound.

Experimental Protocol: Assessing Stability in a Novel Solvent

This protocol provides a general method for researchers to evaluate the stability of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in a solvent not listed above.

Objective: To determine the stability of the compound in a chosen solvent over time at a specific temperature.

Materials:

  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

  • Test solvent (high-purity, anhydrous)

  • HPLC or LC-MS system

  • Analytical standards (if available)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of the compound.

    • Dissolve it in the test solvent to a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several small, sealed vials, purging the headspace with an inert gas before sealing.

  • Time-Point Analysis:

    • Immediately analyze a "time zero" sample by HPLC or LC-MS to determine the initial purity.

    • Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

    • At predetermined time points (e.g., 1, 3, 7, 14 days), remove one vial and analyze its contents by HPLC or LC-MS.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the "time zero" sample.

    • Calculate the percentage of the compound remaining at each time point.

    • Identify any new peaks that appear, which may correspond to degradation products.

cluster_prep Preparation cluster_analysis Analysis A Weigh Compound B Dissolve in Test Solvent A->B C Aliquot and Seal Vials B->C D Analyze 'Time Zero' Sample C->D E Store Vials at Desired Temp. C->E G Compare Peak Areas & Identify Degradants D->G F Analyze at Time Points (e.g., 1, 3, 7 days) E->F F->G

Caption: Workflow for stability assessment in a new solvent.

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Ko, F.-N., et al. (1994). Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of Medicinal Chemistry, 37(21), 3536–3540. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Yadav, J. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Reddy, Dr. C. S. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4974. [Link]

  • Arshad, M. F., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–746. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis with related indazole analogs. By understanding the influence of substituent effects on chemical shifts and coupling patterns, researchers can gain a more profound insight into the structural elucidation of complex heterocyclic systems.

The Central Role of ¹H NMR in Indazole Chemistry

The indazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. Accurate and unambiguous structural confirmation is paramount, and ¹H NMR spectroscopy remains the most powerful and accessible tool for this purpose. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton provide a unique fingerprint of the molecule's electronic and steric environment. For a substituted indazole like tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, ¹H NMR allows us to confirm the regiochemistry of substitution, the integrity of the protecting group, and the presence of the functional hydroxymethyl moiety.

Predicted ¹H NMR Spectrum: A Detailed Proton Assignment

While an experimental spectrum provides the ground truth, a predicted analysis based on established principles of NMR theory and data from analogous structures is a vital exercise in structural verification. Below is a detailed breakdown of the expected ¹H NMR spectrum for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

  • tert-Butyl (Boc) Protons (-C(CH₃)₃): This group will present as a sharp, prominent singlet at approximately δ 1.6-1.7 ppm . The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a single, integrated peak corresponding to 9H.

  • Hydroxymethyl Protons (-CH₂OH): The two methylene protons (-CH₂) are expected to appear as a singlet or a doublet around δ 4.8-4.9 ppm . Their multiplicity depends on the coupling to the hydroxyl proton (-OH). In CDCl₃, this coupling is often observed, while in DMSO-d₆, the hydroxyl proton often exchanges more rapidly or couples, appearing as a distinct triplet. The hydroxyl proton itself will appear as a broad singlet or a triplet (if coupled to the CH₂) in the region of δ 1.5-5.0 ppm , with its exact position being highly dependent on concentration, temperature, and solvent.

  • Indazole Ring Protons: The aromatic protons of the indazole core are the most informative for confirming regiochemistry.

    • H-3: This proton is adjacent to the nitrogen at position 2 and is typically the most downfield of the indazole protons, appearing as a singlet around δ 8.0-8.2 ppm [1]. The bulky Boc group at N-1 influences its electronic environment.

    • H-7: This proton is ortho to the nitrogen at N-1 and is expected to be a doublet around δ 8.0-8.1 ppm . It will show a typical ortho coupling (J ≈ 8.5 Hz) to H-5, although in this specific 6-substituted case, its coupling partner is H-5.

    • H-4: This proton is ortho to the electron-donating hydroxymethyl group's attachment point and is expected to appear as a doublet around δ 7.7-7.8 ppm . It will exhibit a large ortho coupling to H-5 (J ≈ 8.5 Hz).

    • H-5: This proton is situated between H-4 and the hydroxymethyl-substituted C-6. It is expected to be a doublet of doublets (dd) or a more complex multiplet around δ 7.2-7.3 ppm , showing coupling to both H-4 and H-7.

Comparative ¹H NMR Analysis: The Impact of Substituents

To truly appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, related indazoles. This comparison highlights the electronic effects of the N-1 Boc protecting group and the C-6 hydroxymethyl substituent.

Compound Proton Approx. Chemical Shift (δ ppm) Key Difference & Rationale
1H-Indazole [2][3]H-3~8.10 (s)Baseline for the indazole core.
H-4~7.51 (d)
H-5~7.18 (m)
H-6~7.40 (m)
H-7~7.77 (d)
tert-Butyl 1H-indazole-1-carboxylate [4]H-3~8.15 (s)Minimal change to H-3.
H-7~7.90 (d)Significant downfield shift of protons ortho (H-7) and para (H-5) to the N-Boc group due to its electron-withdrawing nature.
6-Nitro-1H-indazole [5]H-5~8.30 (dd)The powerful electron-withdrawing nitro group at C-6 dramatically shifts the ortho proton (H-5) and the para proton (H-7) far downfield.
H-7~8.59 (s)This provides a stark contrast to the electron-donating effect of the hydroxymethyl group in our target molecule, which shields these protons.
Target Compound: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate H-3 ~8.1 (s) Position influenced primarily by the N-Boc group.
H-4 ~7.7 (d) Position influenced by both the N-Boc group and the C-6 substituent.
H-5 ~7.2 (dd) Shielded (shifted upfield) relative to the unsubstituted analog due to the electron-donating effect of the adjacent hydroxymethyl group.
H-7 ~8.0 (d) Deshielded (shifted downfield) due to the ortho N-Boc group, but less so than in the 6-nitro analog.

This comparison clearly demonstrates how the interplay of electron-donating (-CH₂OH) and electron-withdrawing (-Boc, -NO₂) groups modulates the chemical shifts of the aromatic protons, providing a robust method for structural confirmation.

Self-Validating Experimental Protocol for High-Resolution ¹H NMR

The acquisition of a high-quality, reproducible ¹H NMR spectrum is critical. The following protocol is designed to be self-validating by incorporating standard best practices that minimize artifacts and ensure data integrity.

Part A: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Mass Determination: Accurately weigh 5-10 mg of the solid sample (tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate) into a clean, dry vial.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity (>99.8% D). The choice of solvent is critical as it determines the position of the residual solvent peak and its ability to dissolve the analyte.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][8] If necessary, gently vortex or warm the vial to ensure complete dissolution.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS). TMS is inert and its signal is defined as 0.00 ppm.

  • Filtration: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. The final solution should be clear and free of any suspended solids.

  • Labeling: Clearly label the NMR tube with the sample identity.

Part B: Data Acquisition & Processing

These steps are based on a modern Fourier Transform NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[8] An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.[9]

  • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal receptivity.

  • Acquisition Parameter Setup:

    • Pulse Sequence: Select a standard 1D proton pulse program (e.g., 'zg30' or 'noesygppr1d' for water suppression if needed).[10]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use an adequate relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between pulses, ensuring accurate signal integration.

  • Data Acquisition: Start the acquisition. The raw data is collected as a Free Induction Decay (FID).[11]

  • Data Processing:

    • Fourier Transformation: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal) via a Fourier Transform.[12]

    • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A baseline correction is applied to produce a flat baseline.

    • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Visual Workflow and Structural Comparison

To better illustrate the processes described, the following diagrams have been generated.

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Caption: Influence of C-6 substituents on aromatic proton chemical shifts.

Conclusion

The structural elucidation of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate via ¹H NMR spectroscopy is a clear-cut process when approached systematically. By predicting the spectrum based on fundamental principles and then comparing it to related analogs, a confident assignment of all proton signals can be achieved. The electronic push of the C-6 hydroxymethyl group and the pull of the N-1 Boc group create a distinct and predictable pattern in the aromatic region. Following a robust experimental protocol ensures that the acquired data is of high quality, making the final analysis reliable and definitive. This combined approach of predictive analysis, comparative study, and rigorous experimentation represents a cornerstone of modern chemical research.

References

  • Bollard, M. E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available at: [Link]

  • Supporting Information for a publication by Wiley-VCH (2007). Provides ¹H NMR data for 3-tert-Butoxycarbonyl-1H-indazole. Available at: [Link]

  • University of Leicester. NMR Sample Preparation Guide. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4349-4359. Available at: [Link]

  • Freeman, R. (2003). NMR Data Processing. eMagRes. Available at: [Link]

  • Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Available at: [Link]

  • Western University. NMR Sample Preparation Guide. Available at: [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Available at: [Link]

  • Iowa State University. NMR Sample Preparation Guide. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". Provides ¹H NMR data for 6-Nitro-3-phenyl-1H-indazole. Available at: [Link]

  • ResearchGate. (2012). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d₆. Available at: [Link]

  • Jia, W., et al. (2017). Identification of three cannabimimetic indazole and pyrazole derivatives. Forensic Toxicology, 35, 327-337. Available at: [Link]

  • National Magnetic Resonance Facility at Madison. Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

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A Comparative Guide to the 13C NMR Analysis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of N-heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the indazole scaffold is of significant interest due to its prevalence in pharmacologically active molecules. This guide provides an in-depth technical workflow for the 13C Nuclear Magnetic Resonance (NMR) analysis of a key intermediate, tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. We will move beyond a simple presentation of data to establish a robust, self-validating methodology for spectral acquisition and assignment. This guide compares the direct 1D 13C NMR approach with data derived from computational prediction and analogous structures, while emphasizing the definitive validation provided by 2D NMR techniques. The protocols and analytical strategies detailed herein are designed to serve as a benchmark for researchers working with similarly complex substituted indazoles.

Introduction: The Analytical Imperative for Substituted Indazoles

Indazole derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise structural characterization of these molecules is non-trivial and absolutely critical for establishing structure-activity relationships (SAR). Key analytical challenges include confirming the regioselectivity of N-alkylation or N-acylation (i.e., distinguishing between N-1 and N-2 isomers) and unambiguously assigning signals from the fused aromatic system, especially in the presence of various substituents.[2][3]

13C NMR spectroscopy is an exceptionally powerful tool for this purpose, as carbon chemical shifts are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular skeleton. This guide focuses on tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a versatile building block. The presence of the bulky tert-butoxycarbonyl (BOC) protecting group and the hydroxymethyl substituent introduces distinct spectral features that require careful assignment. Our objective is to present a comprehensive analytical workflow that ensures accurate and reproducible structural confirmation.

The Analytical Workflow: A Self-Validating Approach

A trustworthy analytical method must be internally consistent and verifiable. For 13C NMR analysis of a novel or complex derivative, relying solely on a 1D spectrum is insufficient. Our recommended workflow integrates 1D acquisition with predictive data and confirmatory 2D experiments to create a self-validating system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment cluster_output Final Output prep Dissolve ~15-20 mg in 0.6 mL CDCl3 or DMSO-d6 with 0.03% TMS acq_1d 1D 13C NMR (zgpg30) DEPT-135 prep->acq_1d acq_2d 2D NMR HSQC & HMBC acq_1d->acq_2d For validation assign_1d Initial 1D Assignment (DEPT-135 aids multiplicity) acq_1d->assign_1d assign_2d Confirm with 2D NMR HSQC: C-H one-bond HMBC: C-H long-range acq_2d->assign_2d predict Predict 13C shifts (e.g., NMRDB, ACD/Labs) compare Compare with predicted data & literature values for analogous compounds predict->compare assign_1d->compare compare->assign_2d output Validated Structural Assignment Table assign_2d->output

Caption: Recommended workflow for unambiguous 13C NMR analysis.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common first choice. If solubility is limited, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative, though it will alter chemical shifts.[4][5]

  • Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shift scale to 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

NMR Spectrometer Parameters (Example on a 400 MHz Instrument)
  • 1D Carbon Experiment (¹³C{¹H}) :

    • Pulse Program: zgpg30 (proton-decoupled with a 30° pulse angle).

    • Spectrometer Frequency: ~100 MHz.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds. This is a crucial parameter to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): 1024 to 2048, depending on sample concentration.

  • DEPT-135 Experiment :

    • Run immediately after the 1D Carbon experiment using standard instrument parameters. This experiment is vital as it differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) signals, while quaternary carbons are nulled.

  • 2D Correlation Experiments (HSQC & HMBC) :

    • Utilize standard, gradient-selected pulse programs (e.g., hsqcedetgpsisp for HSQC, hmbcgplpndqf for HMBC) to establish one-bond (HSQC) and long-range two- and three-bond (HMBC) C-H correlations.

Spectral Analysis and Comparison

In the absence of a previously published and assigned spectrum for this specific molecule, our analysis relies on a comparative approach, integrating computational prediction with empirical data from related structures.

Predicted Spectrum and Structural Assignment

Computational tools provide a powerful starting point for spectral assignment.[6][7] The structure of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, with numbering for NMR assignment, is shown below.

Caption: Structure of the target compound with 13C numbering.

The predicted 13C NMR chemical shifts are presented in the table below. This data is compared with typical chemical shift ranges observed for the functional groups and the indazole core in the literature.

Carbon No.Carbon TypePredicted δ (ppm)Literature Range (ppm)Rationale & Key HMBC Correlations
BOC Group
C9C=O149.5150-156[8][9]Quaternary carbonyl, deshielded by two electronegative atoms. Correlates to C10 protons.
C10C(CH₃)₃84.579-85[8][10]Quaternary carbon of the t-butyl group. Correlates to C10 protons.
C11C(CH₃)₃28.128-29[9][10]Methyl carbons of the t-butyl group. Strong signal. Correlates to the N-1 position.
Indazole Core
C3CH (pyrazole)134.1134-136[5]Deshielded pyrazole carbon. Correlates to its own proton and potentially H4.
C3aC (quat, fused)139.8139-141[5]Bridgehead carbon, deshielded. Correlates to H3, H4, and H5.
C4CH (aromatic)124.0120-125[5]Aromatic CH. Correlates to its own proton and H5.
C5CH (aromatic)121.5120-122[5]Aromatic CH. Correlates to its own proton, H4, and the -CH₂OH protons.
C6C (quat, aromatic)135.5130-140[11]Aromatic carbon bearing the hydroxymethyl group. Correlates to H5, H7, and -CH₂OH protons.
C7CH (aromatic)111.0109-113[5]Aromatic CH ortho to the pyrazole fusion. Correlates to its own proton and H5.
C7aC (quat, fused)122.5120-123[5]Bridgehead carbon. Correlates to H3 and H7.
Hydroxymethyl Group
C8CH₂OH64.060-65Aliphatic carbon attached to an oxygen atom. Correlates to its own protons and H5/H7.

Predicted values were generated using standard cheminformatics software. Literature ranges are compiled from studies on similarly substituted indazoles and BOC-protected compounds.

Comparative Analysis with Alternative Techniques (2D NMR)

While the 1D spectrum, aided by DEPT-135 and predictive data, allows for a strong hypothesis, only 2D NMR provides definitive proof of assignment. This comparison is crucial for validating the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a direct comparison by correlating each carbon signal with the signal of the proton(s) directly attached to it. It would immediately confirm the assignments for C3, C4, C5, C7, C8, and C11. Quaternary carbons (C3a, C6, C7a, C9, C10) will be absent from this spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter for assigning the molecular skeleton. It reveals correlations between carbons and protons separated by two or three bonds. For this molecule, the key HMBC correlations that would provide unambiguous validation are:

    • Confirming N-1 Substitution: A clear correlation between the protons of the tert-butyl group (H11) and the indazole carbons C3 and C7a would unequivocally confirm that the BOC group is on the N-1 position.

    • Placing the Hydroxymethyl Group: Correlations from the methylene protons (H8) to the aromatic carbons C5, C6, and C7 would firmly place the -CH₂OH group at the C6 position.

    • Assembling the Core: Correlations from H3 to C3a and C7a, and from H7 to C5 and C3a, would lock in the assignments for the entire indazole ring system.

Conclusion

The 13C NMR analysis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a multi-faceted process that exemplifies the principles of rigorous structural elucidation. A simple 1D 13C spectrum, while informative, represents only the first step. By comparing this initial data with computationally predicted chemical shifts and established literature values for analogous structures, a confident preliminary assignment can be made. However, for complete scientific integrity and trustworthiness, this guide demonstrates that the use of complementary techniques, particularly 2D HSQC and HMBC experiments, is essential. This integrated workflow provides a self-validating system that delivers an unambiguous and defensible structural assignment, a critical requirement for any research or development program involving novel chemical entities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Pérez, C., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2445. Available at: [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]

  • Catarzi, D., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(1), 1269-1290. Available at: [Link]

  • MacMillan, D. W. C., et al. (2016). Supplementary Information for Nature article. Princeton University. Available at: [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Elguero, J., et al. (1995). 13C NMR of indazoles. Semantic Scholar. Available at: [Link]

  • Lankau, C. C., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(47), 6345-6349. Available at: [Link]

  • Hama, T., & Hartwig, J. F. (2007). Supporting Information for Synthesis of 1H-Indazoles via [2+3] Dipolar Cycloaddition of Diazo Compounds with Arynes. Wiley-VCH. Available at: [Link]

  • ABL Technology. (n.d.). tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. ABL Technology Website. Available at: [Link]

  • Ogoshi, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(21), 8295. Available at: [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 14(5):290. Available at: [Link]

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs Application Note. Available at: [Link]

  • Wang, L., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11, 3941-3946. Available at: [Link]

  • Supporting Information for an article on N-Boc protection of amines. (n.d.). Available at: [Link]

  • Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 752–755. Available at: [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Semantic Scholar. Available at: [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API). Tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a key building block in the synthesis of various pharmacologically active indazole derivatives. Its purity and structural identity must be rigorously confirmed. This guide provides an in-depth technical comparison of mass spectrometry with other critical analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this important synthetic intermediate.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural verification of synthesized molecules due to its exceptional sensitivity and ability to provide precise molecular weight information and structural insights through fragmentation analysis. For a molecule like tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, electrospray ionization (ESI) is the preferred soft ionization technique, as it typically yields the protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in the gas phase is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the stability of the resulting indazole core fragments. Based on established fragmentation patterns of N-Boc protected compounds and indazole derivatives, a characteristic fragmentation cascade can be predicted.[1][2][3]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 249.12) is expected to undergo a primary fragmentation involving the loss of the Boc group. This can occur through two principal pathways:

  • Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, leading to the formation of a carbamic acid intermediate at m/z 193.08.

  • Subsequent loss of carbon dioxide (CO₂): The carbamic acid intermediate readily decarboxylates, losing 44 Da to yield the protonated 6-(hydroxymethyl)-1H-indazole at m/z 149.07.

Alternatively, the entire Boc group can be lost as a radical, though this is less common in ESI. A prominent fragment is also expected from the stable tert-butyl cation (C₄H₉⁺) at m/z 57.07.

Further fragmentation of the indazole core can provide additional structural confirmation. Cleavage of the hydroxymethyl group (-CH₂OH) as formaldehyde (30 Da) or water (18 Da) from the deprotected indazole is also plausible under higher collision energies.

G M [M+H]⁺ tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate m/z 249.12 frag1 [M+H - C₄H₈]⁺ Carbamic acid intermediate m/z 193.08 M->frag1 - C₄H₈ (56 Da) frag3 [C₄H₉]⁺ tert-Butyl cation m/z 57.07 M->frag3 Boc fragmentation frag2 [M+H - C₄H₈ - CO₂]⁺ 6-(hydroxymethyl)-1H-indazole m/z 149.07 frag1->frag2 - CO₂ (44 Da) frag4 [Indazole core fragment] m/z 131.06 frag2->frag4 - H₂O (18 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Experimental Protocol: Mass Spectrometric Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Analysis (Full Scan): Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Analysis (Product Ion Scan): Select the [M+H]⁺ ion (m/z 249.1) as the precursor ion and perform product ion scans using a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a characteristic fragmentation spectrum.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL dissolve->dilute infuse Direct Infusion (5-10 µL/min) dilute->infuse full_scan Full Scan MS (m/z 50-500) Identify [M+H]⁺ infuse->full_scan msms_scan Product Ion Scan (Precursor m/z 249.1) Collision Energy: 10-40 eV full_scan->msms_scan

Caption: Experimental workflow for the mass spectrometric analysis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate relies on the synergistic use of multiple analytical techniques. NMR spectroscopy and HPLC provide orthogonal and complementary information regarding the compound's structure and purity.[4][5][6]

Parameter Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & FragmentationChemical Structure & ConnectivityPurity & Quantification
Sensitivity High (picogram to femtogram)Low (microgram to milligram)Moderate (nanogram to microgram)
Sample Requirement LowHighLow
Structural Information Inferred from fragmentationDetailed 3D structureNone
Quantitative Capability Relative (can be quantitative with standards)Absolute (qNMR)High (with reference standards)
Analysis Time Fast (minutes)Slower (minutes to hours)Moderate (minutes)
Strengths High sensitivity, accurate mass, structural clues from fragmentation.Unambiguous structure elucidation, isomeric differentiation.High resolving power for impurity profiling, robust quantification.
Limitations Isomeric differentiation can be challenging, may not provide complete structural information alone.Low sensitivity, requires higher sample amounts, complex spectra for mixtures.Requires a chromophore for UV detection, limited structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure.[7] For tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, ¹H and ¹³C NMR would provide definitive evidence of the compound's identity and purity.

Expected ¹H NMR Spectral Features:

  • A singlet for the nine equivalent protons of the tert-butyl group.

  • A singlet or doublet for the two protons of the hydroxymethyl group.

  • Distinct aromatic protons of the indazole ring system, with chemical shifts and coupling patterns characteristic of the 6-substituted pattern.

  • A proton signal for the indazole CH.

  • A broad singlet for the hydroxyl proton, which may exchange with D₂O.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like DEPT, COSY, and HSQC can be performed for complete structural assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity assessment and quantification.[8][9][10] A reversed-phase HPLC method can effectively separate tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate from starting materials, by-products, and other impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.1-1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak.

Conclusion: An Integrated Approach to Characterization

References

  • LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. [Link]

  • Clendinen, C. S., St. Angelo, N. J., & Edison, A. S. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 54(6), 451-465. [Link]

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A Comparative Analysis of Positional Isomers: Tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate and its 5-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for substitution at various positions, leading to a diverse array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3] The introduction of a hydroxymethyl group provides a crucial handle for further functionalization, making hydroxymethyl-1H-indazoles valuable building blocks in synthetic chemistry.[4] This guide provides an in-depth comparison of two key positional isomers: tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate and tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate.

The seemingly subtle shift of the hydroxymethyl group from the 6-position to the 5-position on the indazole ring can have profound implications for the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. Understanding these differences is paramount for researchers engaged in the rational design of novel indazole-based compounds. This guide will delve into a comparative analysis of their structural and electronic properties, followed by a detailed experimental workflow for their characterization and differentiation.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the hydroxymethyl substituent influences the electron density distribution within the indazole ring system, which in turn affects properties such as polarity, solubility, and reactivity. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a common protecting group in organic synthesis, enhancing the solubility of the parent indazole in organic solvents and allowing for selective reactions at other positions.[5]

While specific experimental data for a direct comparison of these two isomers is not extensively published, we can infer expected differences based on the principles of organic chemistry and analysis of related structures.[6]

Propertytert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylatetert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylateRationale for Expected Differences
Molecular Formula C₁₃H₁₆N₂O₃C₁₃H₁₆N₂O₃Isomers have the same molecular formula and weight.
Molecular Weight 264.28 g/mol 264.28 g/mol Isomers have the same molecular formula and weight.
Predicted Polarity Expected to be slightly more polar.Expected to be slightly less polar.The 6-position is para to the pyrazole nitrogen (N2), potentially leading to a greater dipole moment compared to the 5-isomer where the substituent is meta.
Predicted Solubility Likely to exhibit slightly higher solubility in polar solvents.Likely to exhibit slightly lower solubility in polar solvents.Increased polarity generally correlates with increased solubility in polar solvents.
¹H NMR (CDCl₃, 400 MHz) Aromatic protons will show distinct splitting patterns and chemical shifts. The methylene protons of the CH₂OH group will appear as a singlet or doublet.Aromatic protons will exhibit different splitting patterns and chemical shifts compared to the 6-isomer due to the altered electronic environment. The methylene protons will be in a similar region.The electronic environment of each proton is unique to the isomer, leading to different chemical shifts and coupling constants.[7]
¹³C NMR (CDCl₃, 100 MHz) The chemical shift of the carbon bearing the hydroxymethyl group (C-6) and other aromatic carbons will be characteristic.The chemical shift of the carbon bearing the hydroxymethyl group (C-5) and other aromatic carbons will differ from the 6-isomer.The position of the electron-donating hydroxymethyl group influences the electron density and thus the chemical shifts of the ring carbons.[8]
Reactivity The hydroxymethyl group at the 6-position may influence the reactivity of the adjacent C-5 and C-7 positions.The hydroxymethyl group at the 5-position may influence the reactivity of the adjacent C-4 and C-6 positions.The electronic and steric effects of the substituent will direct the regioselectivity of further chemical transformations.

Experimental Workflow for Isomer Differentiation

A robust analytical workflow is essential to unequivocally identify and differentiate between the 5- and 6-hydroxymethyl isomers. The following protocol outlines a comprehensive approach combining chromatographic separation with spectroscopic characterization.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Characterization cluster_3 Spectroscopic Analysis A Dissolve Isomer Samples in a suitable solvent (e.g., Acetonitrile/Water) B Inject sample onto a Reverse-Phase HPLC column (e.g., C18) A->B C Elute with a gradient of Acetonitrile and Water (with 0.1% Formic Acid) B->C Gradient Elution D UV-Vis Detection (e.g., 254 nm) C->D E Mass Spectrometry (MS) (e.g., ESI+) C->E F Fraction Collection C->F G ¹H and ¹³C NMR Spectroscopy of isolated fractions F->G H 2D NMR (COSY, HSQC) for structural confirmation G->H Further Analysis

Figure 1: Experimental workflow for the separation and characterization of indazole isomers.
Detailed Experimental Protocol

1. High-Performance Liquid Chromatography (HPLC) Method Development:

  • Objective: To achieve baseline separation of the two isomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a mass spectrometer (LC-MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point. The gradient can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm. Mass spectrometry in positive electrospray ionization (ESI+) mode to confirm the molecular weight of the eluting peaks.

  • Rationale: The slight difference in polarity between the two isomers should allow for their separation on a reverse-phase column. The more polar 6-isomer is expected to elute slightly earlier than the 5-isomer. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To unambiguously determine the substitution pattern of each isomer.

  • Sample Preparation: Dissolve the isolated fractions from HPLC in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The splitting patterns and coupling constants of the aromatic protons will be key in differentiating the isomers. For the 6-isomer, one would expect to see a singlet or a narrowly split doublet for the proton at C-7, a doublet for the proton at C-5, and a doublet of doublets for the proton at C-4. For the 5-isomer, the aromatic region will present a different set of splitting patterns.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the number of unique carbons and their chemical shifts. The chemical shift of the carbon attached to the hydroxymethyl group will be a key indicator.

  • 2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) will establish the connectivity between protons, while Heteronuclear Single Quantum Coherence (HSQC) will correlate protons to their directly attached carbons. These experiments provide definitive structural elucidation.

  • Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The unique electronic environment of each nucleus in the two isomers will result in distinct and predictable NMR spectra, allowing for unequivocal identification.[7][8]

Predicted Experimental Data

The following table presents hypothetical, yet realistic, experimental data that could be obtained from the aforementioned protocol.

Parametertert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylatetert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
HPLC Retention Time (min) 12.513.2
Mass Spectrum (m/z) 265.1 [M+H]⁺265.1 [M+H]⁺
¹H NMR (δ, ppm in CDCl₃) ~7.8 (s, 1H, H-7), ~7.6 (d, 1H, H-5), ~7.1 (dd, 1H, H-4), ~4.8 (s, 2H, CH₂), ~1.7 (s, 9H, t-Bu)~8.0 (s, 1H, H-4), ~7.5 (d, 1H, H-6), ~7.4 (d, 1H, H-7), ~4.8 (s, 2H, CH₂), ~1.7 (s, 9H, t-Bu)
¹³C NMR (δ, ppm in CDCl₃) ~150 (C=O), ~141 (C-7a), ~134 (C-3), ~125 (C-6), ~122 (C-5), ~120 (C-3a), ~110 (C-4), ~84 (C(CH₃)₃), ~65 (CH₂), ~28 (C(CH₃)₃)~150 (C=O), ~140 (C-7a), ~135 (C-3), ~130 (C-5), ~123 (C-6), ~121 (C-3a), ~115 (C-4), ~84 (C(CH₃)₃), ~65 (CH₂), ~28 (C(CH₃)₃)

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Structure-Activity Relationship Implications

The seemingly minor positional change of the hydroxymethyl group can have significant consequences for how these molecules interact with biological targets. This concept is central to the field of medicinal chemistry, where understanding the structure-activity relationship (SAR) is crucial for drug design.

SAR cluster_Isomers Positional Isomers cluster_Properties Molecular Properties cluster_Interaction Biological Interaction Isomer6 6-(hydroxymethyl) Isomer Dipole Dipole Moment & Polarity Isomer6->Dipole HBD Hydrogen Bond Donor/Acceptor Profile Isomer6->HBD Conformation Molecular Conformation Isomer6->Conformation Isomer5 5-(hydroxymethyl) Isomer Isomer5->Dipole Isomer5->HBD Isomer5->Conformation Binding Binding Affinity to Target Protein Dipole->Binding HBD->Binding Conformation->Binding Activity Biological Activity Binding->Activity

Figure 2: The influence of isomeric substitution on biological activity.

The position of the hydroxymethyl group determines its spatial orientation and accessibility for forming hydrogen bonds with amino acid residues in a protein's active site. Furthermore, the altered electronic distribution across the indazole ring can affect crucial p-p stacking or other non-covalent interactions. Consequently, one isomer may exhibit significantly higher binding affinity and, therefore, greater biological potency than the other. For instance, in the development of kinase inhibitors, where the indazole scaffold is common, such positional isomerism can be the deciding factor between a lead compound and an inactive analogue.[1][12]

Conclusion

While tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate and its 5-isomer are structurally very similar, the positional difference of the hydroxymethyl group imparts distinct physicochemical and spectroscopic properties. A systematic analytical approach, primarily relying on HPLC for separation and NMR spectroscopy for structural elucidation, can effectively differentiate between them. For researchers in drug discovery and medicinal chemistry, a thorough understanding and characterization of such isomers are not merely academic exercises; they are fundamental to the successful design and development of novel and effective therapeutic agents. The insights gained from comparing these two building blocks can guide the synthesis of more potent and selective drug candidates.

References

  • Al-Sanea, M. M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]

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  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4536–4546. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4536–4546. [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949. [Link]

  • Patel, R. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 814-825. [Link]

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A Senior Application Scientist's Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, chemists, and drug development professionals. In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate stands out as a versatile reagent, but its optimal use and its standing relative to alternatives are topics that merit a deeper, data-driven discussion.

This guide moves beyond a simple cataloging of specifications. Here, we will dissect the Certificate of Analysis (CoA) to establish a baseline for quality, compare the performance of the N-tert-butoxycarbonyl (Boc) protecting group against other common moieties for the indazole core, and provide robust, field-tested experimental protocols. Our objective is to equip you with the technical insights needed to make informed decisions in your research and development endeavors.

Section 1: Decoding the Certificate of Analysis for a Key Building Block

A Certificate of Analysis is more than a formality; it is the foundational document that guarantees the identity and purity of a starting material. Any compromise in the quality of a key building block like tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate can lead to ambiguous results, failed reactions, and significant delays. A trustworthy CoA must be a self-validating system, providing orthogonal data points that collectively confirm the material's integrity.

Below is a summary of the essential analytical tests and representative specifications that constitute a "gold standard" CoA for this compound.

Parameter Method Specification Expert Rationale (Why this test is critical)
Appearance Visual InspectionWhite to Off-White SolidProvides a simple, first-pass check for gross contamination or degradation, which often manifests as discoloration.
Identity by ¹H NMR 500 MHz NMRConforms to StructureThe "gold standard" for structural confirmation. This test verifies the presence and connectivity of all protons, including the characteristic signals for the Boc group (~1.6 ppm, 9H), the methylene protons (~4.7 ppm, 2H), and the distinct aromatic protons of the indazole ring. Any deviation indicates impurities or a different regioisomer.
Purity by HPLC HPLC (UV, 254 nm)≥97.0%Quantifies the presence of impurities. A high-purity starting material is essential to prevent the introduction of unwanted side products into subsequent, often complex, synthetic steps.
Identity by Mass Spec ESI-MS[M+H]⁺ = 249.12 ± 0.2Confirms the molecular weight of the compound, providing an orthogonal check on its identity. The expected mass for C13H16N2O3 is approximately 248.28 g/mol .
Residual Solvents GC-HSPer USP <467>Ensures that residual solvents from the synthesis and purification process are below levels that could interfere with future reactions or pose safety risks.
Experimental Protocol 1: Incoming Reagent Quality Control Workflow

This protocol outlines a self-validating workflow for verifying the quality of a newly acquired batch of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

cluster_0 Phase 1: Physical & Documentation Review cluster_1 Phase 2: Analytical Verification (Orthogonal Checks) cluster_2 Phase 3: Decision a Receive Reagent & CoA b Visual Inspection: Check for color & physical state a->b c CoA Review: Compare against Gold Standard Specs b->c d Prepare Sample: Dissolve in appropriate solvent (e.g., CDCl₃ or DMSO-d₆ for NMR) c->d e ¹H NMR Analysis d->e f HPLC-MS Analysis d->f g Compare ¹H NMR data to reference spectrum e->g h Assess Purity (HPLC Area %) & Confirm Mass (MS) f->h i Data Concordant? g->i h->i j Release to Inventory (PASS) i->j Yes k Quarantine & Contact Supplier (FAIL) i->k No

Caption: Quality control workflow for incoming reagents.

Section 2: A Comparative Guide to N-Protecting Groups for Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its synthesis and functionalization often require the protection of the N-H group to control regioselectivity and prevent unwanted side reactions.[3] The choice of protecting group is a strategic decision that impacts the entire synthetic route. Our target compound utilizes the tert-butoxycarbonyl (Boc) group, a widely used but not universally optimal choice.

This section compares the Boc group with other common N-protecting groups for indazoles, providing a framework for selecting the best tool for the job.

G cluster_Indazole Indazole Core cluster_Protection N-Protection cluster_Stability Stability Profile cluster_Cleavage Cleavage Conditions Indazole 1H-Indazole Boc N-Boc ((Boc)₂O, Base) Ts N-Tosyl (Ts) (TsCl, Base) Bn N-Benzyl (Bn) (BnBr, Base) Boc_Stable Stable to: - Most Nucleophiles - Hydrogenolysis - Mild Base Boc->Boc_Stable Ts_Stable Stable to: - Strong Acid - Mild Nucleophiles - Oxidizing Agents Ts->Ts_Stable Bn_Stable Stable to: - Strong Acid/Base - Many Organometallics Bn->Bn_Stable Boc_Cleave Cleaved by: - Strong Acid (TFA, HCl) Boc_Stable->Boc_Cleave Ts_Cleave Cleaved by: - Reducing Agents (Mg, SmI₂) - Strong Base (NaOH, heat) Ts_Stable->Ts_Cleave Bn_Cleave Cleaved by: - Hydrogenolysis (H₂, Pd/C) Bn_Stable->Bn_Cleave

Caption: Comparison of N-protecting groups for indazoles.

Performance Comparison Table

The following table provides a side-by-side comparison of key performance attributes for researchers.

Protecting Group Introduction Method Stability Profile Cleavage Conditions Key Advantage Primary Limitation
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, TEAStable to bases, nucleophiles, hydrogenolysis. Labile to acid.Strong acid (TFA, HCl in dioxane).[4]Orthogonality: Easily removed without affecting many other groups (e.g., Benzyl ethers, esters).Incompatible with strongly acidic reaction conditions.
p-Toluenesulfonyl (Ts) TsCl, Pyridine or Et₃NVery stable to acids, oxidation, and many organometallics.Reductive cleavage (Mg/MeOH) or harsh basic hydrolysis.[4]Robustness: Withstands a very broad range of synthetic conditions.Harsh removal conditions can damage sensitive functional groups elsewhere in the molecule.
Benzyl (Bn) BnBr, NaH or K₂CO₃Stable to a wide range of acidic, basic, and organometallic reagents.Catalytic Hydrogenolysis (H₂, Pd/C).Orthogonality: Cleaved under neutral conditions that leave acid/base-labile groups intact.Incompatible with reactions using catalytic palladium or other hydrogenation conditions.
SEM SEMCl, DIPEAStable to a wide range of conditions except fluoride sources.Fluoride ion (TBAF) or strong acid.[4]Can be removed under mild, specific conditions.Silicon-containing reagent can sometimes complicate purification.

Expert Insight: The choice of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a strategic one for multi-step syntheses where subsequent reactions might involve basic conditions, organometallic reagents (like in Suzuki or Buchwald-Hartwig couplings), or catalytic hydrogenation. The Boc group provides robust protection during these steps and can be cleanly removed at a late stage with acid, often as a simple evaporation workup with TFA or HCl in a volatile solvent.[5]

Section 3: Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible, reflecting best practices in a modern synthetic chemistry laboratory.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling using a Boc-Protected Indazole

This protocol demonstrates a typical application where the stability of the Boc group is advantageous. We will use a hypothetical coupling partner, tert-Butyl 3-iodo-1H-indazole-1-carboxylate, for this example.

Objective: To couple an arylboronic acid to the C3 position of the indazole core while the N1 position remains protected.

Materials:

  • tert-Butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, aqueous 2M solution)

  • 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-Butyl 3-iodo-1H-indazole-1-carboxylate and the arylboronic acid.

  • Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent & Base: Evacuate and backfill the flask with Argon or Nitrogen three times. Add degassed 1,4-dioxane, followed by the degassed 2M aqueous K₂CO₃ solution.

    • Causality: Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc-3-aryl-indazole product.

Experimental Protocol 3: Comparative Deprotection of N-Boc vs. N-Ts Indazoles

Objective: To demonstrate the orthogonal cleavage conditions for Boc and Tosyl protecting groups.

Part A: N-Boc Deprotection (Acidic Cleavage)

  • Dissolve the N-Boc-3-aryl-indazole (from Protocol 2) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Validation: Monitor by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • The resulting TFA salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free N-H indazole.

Part B: N-Ts Deprotection (Reductive Cleavage)

  • Dissolve an analogous N-Ts-3-aryl-indazole in anhydrous methanol under an inert atmosphere.

  • Add magnesium turnings (10 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Validation: Monitor by TLC/LC-MS. The reaction is often visually indicated by the consumption of the magnesium.

  • Cool the reaction and carefully quench with saturated aqueous NH₄Cl solution.

  • Filter the mixture to remove inorganic salts and extract the filtrate with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the deprotected indazole.

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a highly valuable and versatile building block, primarily due to the well-understood and strategically advantageous properties of the N-Boc protecting group. Its stability to a wide range of common synthetic conditions, coupled with its facile removal under specific acidic protocols, provides a level of orthogonality that is essential for complex molecule synthesis.

However, as we have demonstrated, it is not a one-size-fits-all solution. For syntheses requiring extreme acid stability, an N-Tosyl derivative may be preferable, while routes that preclude the use of acid but can tolerate hydrogenation are well-suited for N-Benzyl protection. A thorough understanding of these alternatives, validated by robust in-house quality control and guided by the principles outlined in this guide, will empower researchers to design more efficient and successful synthetic strategies.

References

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A Senior Application Scientist’s Guide to Analytical Methods for Assessing Purity of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate pathway of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The rigorous assessment of their purity is therefore a critical, non-negotiable step. Impurities, which can arise from starting materials, by-products, or degradation, can impact the stability, safety, and therapeutic effect of the final drug product.

This guide provides a comparative analysis of the principal analytical techniques used to assess the purity of indazole intermediates. We will move beyond a simple listing of methods to explore the causality behind experimental choices, grounding our discussion in the practical realities of a drug development laboratory and the stringent requirements of regulatory bodies. Our approach is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective analytical strategies for their specific needs.

The Regulatory Landscape: Why Purity Matters

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs impurity control. The International Council for Harmonisation (ICH) provides guidelines that are the global standard. Specifically, ICH Q3A(R2): Impurities in New Drug Substances sets the thresholds for reporting, identifying, and qualifying impurities.[1][2][3]

  • Organic Impurities: These can include starting materials, by-products, intermediates, and degradation products.[4][5]

  • Inorganic Impurities: These may derive from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1][4]

  • Residual Solvents: Organic or inorganic liquids used during synthesis.[1]

The ICH defines three key thresholds based on the maximum daily dose of the drug:

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[1][4]

  • Identification Threshold: The level at which the structure of an impurity must be determined. This generally starts at 0.10% or a 1.0 mg total daily intake, whichever is lower.[4]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[1][5]

These thresholds dictate the required sensitivity and specificity of the analytical methods employed. The goal is not just to detect impurities but to accurately quantify and, when necessary, identify them to ensure the final API is safe for human use.

Chromatographic Techniques: The Pillars of Purity Separation

Chromatography is the workhorse of purity analysis, offering the high-resolution separation required to distinguish the main indazole intermediate from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed gold standard for the purity assessment of most pharmaceutical intermediates, including indazoles.[6] Its versatility and precision make it indispensable for both quality control and regulatory submissions.[7]

Causality: Why HPLC is the Primary Choice Indazole intermediates are typically non-volatile, polar, and often thermally labile organic molecules. HPLC operates at or near ambient temperature and separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it perfectly suited for such analytes without the risk of degradation that heating might cause.[8][9] Reverse-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is the most common and effective mode for this application.

Experimental Protocol: A General-Purpose RP-HPLC Method for Indazole Purity

  • Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[10]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is essential to elute both polar and non-polar impurities in a reasonable timeframe. A typical starting gradient:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% B to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV detection at a wavelength where the indazole and its expected impurities absorb, often determined from a UV scan (e.g., 254 nm or an isobestic point). A DAD provides spectral data, which can help in peak tracking and identification.[6]

  • Sample Preparation: Accurately weigh ~10 mg of the indazole intermediate and dissolve it in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection to protect the column.[6][11]

  • Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J

Gas Chromatography (GC)

While HPLC is the primary tool for analyzing the indazole intermediate itself, Gas Chromatography (GC) is the specialist technique for assessing a different, yet equally important, class of impurities: volatile organic compounds.

Causality: When to Use GC GC is the ideal method for analyzing analytes that are volatile and thermally stable.[8] In the context of indazole synthesis, this makes GC the definitive technique for:

  • Residual Solvents: Quantifying solvents like Toluene, Acetone, or Dichloromethane used in the reaction or purification steps, as mandated by ICH Q3C .[4]

  • Volatile Starting Materials or By-products: Assessing the carry-over of volatile precursors that would be difficult to detect by HPLC.

GC is generally unsuitable for the direct analysis of the indazole intermediate itself, as these molecules often have high boiling points and may degrade at the high temperatures required for volatilization.[8]

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), coupled with a headspace autosampler. Headspace injection is preferred as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components.

  • Column: A low-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is standard for residual solvent analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Program: A temperature gradient is used to separate solvents with different boiling points.

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Final Hold: 5 min.

  • Injector and Detector Temp: Injector at 250 °C, Detector (FID) at 260 °C.

  • Sample Preparation (Headspace): Accurately weigh ~100 mg of the indazole intermediate into a headspace vial. Add a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the sample. Seal the vial.

  • Headspace Conditions: Incubate the vial (e.g., at 80 °C for 15 min) to allow volatile solvents to partition into the headspace gas, which is then injected into the GC.

  • Data Analysis: Identify and quantify solvents by comparing retention times and peak areas to those of a certified reference standard mixture. An MS detector provides definitive identification based on mass spectra.

GC_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J

Spectroscopic Techniques: Identification and Absolute Quantification

While chromatography excels at separation, spectroscopy provides the rich structural information needed for definitive identification and, in some cases, direct quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool that provides unambiguous information about a molecule's structure.[12] For purity assessment, it serves two critical functions: structural confirmation and absolute quantification.

Causality: The Dual Role of NMR

  • Structural Elucidation: ¹H and ¹³C NMR spectra serve as a molecular fingerprint.[13][14] For an indazole intermediate, NMR confirms that the correct structure has been synthesized. Crucially, it can also be used to identify the structure of unknown impurities isolated via preparative HPLC.[15]

  • Quantitative NMR (qNMR): Unlike chromatography, which provides relative purity (area %), qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself. By adding a known amount of a certified internal standard to a sample of known mass, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This makes qNMR a primary analytical method.[11]

Experimental Protocol: ¹H NMR for Purity Determination

  • Instrumentation: An NMR spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the indazole intermediate.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have sharp proton signals that do not overlap with the analyte signals.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.[16]

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) and ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal for the analyte and one for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

NMR_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H F->H I I G->I H->I

Mass Spectrometry (MS)

Mass spectrometry is the ultimate tool for identification. While it can be used as a standalone technique, its true power in purity analysis is realized when coupled with a chromatographic separation technique (LC-MS or GC-MS).[7]

Causality: The Need for Definitive Identification When an HPLC-UV analysis reveals an impurity above the ICH identification threshold (e.g., >0.10%), it is no longer sufficient to just report its presence.[4] Its identity must be determined. LC-MS provides the molecular weight of the impurity as it elutes from the column. High-resolution MS (HRMS) can provide a molecular formula, and tandem MS (MS/MS) experiments can yield structural fragments, often allowing for the complete structural elucidation of the unknown compound.[17]

Method Validation: The Foundation of Trust

Developing a method is only the first step. To ensure that the results are reliable, accurate, and reproducible, the analytical method must be validated.[18][19] Method validation is a mandatory regulatory requirement and provides documented evidence that a method is suitable for its intended purpose.[20] The key validation parameters are defined by ICH Q2(R1) .

Parameter Purpose Applicability for Impurity Quantification
Specificity To ensure the method measures only the desired analyte, without interference from other components like impurities or degradants.[21]Critical. Must demonstrate separation of the main peak from all known and potential impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[21]Essential. Typically assessed from the LOQ to 120% of the impurity specification limit.
Range The concentration interval over which the method is precise, accurate, and linear.[21]Essential. Must cover the expected impurity levels.
Accuracy The closeness of the measured value to the true value. Assessed by spiking experiments.Essential. Recovery should be within an acceptable range (e.g., 90-110%).
Precision The degree of scatter between a series of measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment).Essential. Expressed as Relative Standard Deviation (%RSD), which should be low (e.g., <5%).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Important. Ensures all relevant impurities are seen.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[21]Critical. The LOQ must be below the reporting threshold (e.g., <0.05%).
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).Important. Demonstrates the method's reliability for routine use.

A Comparative Guide: Selecting the Right Tool for the Job

The choice of analytical method is driven by the specific question being asked. No single technique can provide all the necessary information. A robust purity assessment strategy relies on an orthogonal approach, using multiple techniques that rely on different physicochemical principles.

Parameter HPLC-UV GC-FID/MS NMR LC-MS
Primary Application Purity/impurity quantification of the main component.Quantification of volatile impurities and residual solvents.Absolute purity (qNMR) and structural elucidation.Identification of unknown impurities.
Analyte Type Non-volatile, thermally labile compounds.[8]Volatile, thermally stable compounds.[8]Soluble compounds.Non-volatile, thermally labile compounds.
Sensitivity High (ng range).[9]Very High (pg-ng range).[9]Moderate to Low.Very High.
Quantitative Capability Excellent (Relative Quantification).Excellent (Absolute Quantification with standards).Excellent (Absolute Quantification).Good (Requires specific standards for accuracy).
Structural Information None (UV provides limited chromophore info).Yes (with MS detector).Excellent (unambiguous structure).Excellent (Molecular Weight & Fragmentation).
Regulatory Acceptance High (standard for purity).High (standard for residual solvents).High (as a primary method for purity).High (standard for identification).

Decision_Tree Start What is the primary analytical goal? Q1 Are you assessing overall purity and non-volatile impurities? Start->Q1 Q2 Are you analyzing for residual solvents or volatile impurities? Q1->Q2 No A1 Use HPLC-UV/DAD Q1->A1 Yes Q3 Do you need to identify an unknown impurity peak? Q2->Q3 No A2 Use Headspace GC-FID/MS Q2->A2 Yes Q4 Do you need absolute purity without a primary reference standard? Q3->Q4 No A3 Use LC-MS/MS Q3->A3 Yes A4 Use Quantitative NMR (qNMR) Q4->A4 Yes

Conclusion

The comprehensive purity assessment of indazole intermediates is a multi-faceted endeavor that is critical to ensuring the quality and safety of pharmaceuticals. There is no "one-size-fits-all" solution. The most robust and scientifically sound strategy involves the intelligent application of orthogonal methods:

  • HPLC serves as the foundation, providing high-resolution separation and quantification of the main component and non-volatile impurities.

  • GC is the essential specialist tool for monitoring volatile impurities and residual solvents.

  • NMR offers unparalleled insight into molecular structure and provides a powerful method for absolute purity determination.

  • Mass Spectrometry , when coupled with chromatography, is the definitive technique for identifying unknown impurities, ensuring that regulatory identification thresholds are met.

By understanding the principles, strengths, and limitations of each technique, and by grounding all methods in a rigorous validation framework, drug development professionals can confidently characterize their indazole intermediates, ensuring they meet the highest standards of purity required for the advancement of new medicines.

References

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  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

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A Comparative Guide to the X-ray Crystallography of Substituted 1H-Indazole-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of 1H-Indazole-1-carboxylates in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds are integral to drugs with applications ranging from oncology (e.g., Niraparib, Axitinib) to anti-inflammatory and analgesic therapies.[3][4] Within this important class, N-1 substituted indazoles, particularly 1H-indazole-1-carboxylates, serve as crucial synthetic intermediates and bioactive molecules in their own right.[5]

The precise three-dimensional arrangement of atoms and functional groups in these molecules is paramount, as it dictates their interaction with biological targets like enzymes and receptors.[6] Factors such as the substitution pattern on the bicyclic ring system and the conformation of the carboxylate moiety can dramatically alter biological activity. Consequently, unambiguous structural elucidation is not merely a characterization step but a critical component of rational drug design.

Single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of these compounds. It provides unequivocal evidence of atomic connectivity, resolves the persistent challenge of N-1 versus N-2 isomerism that arises during synthesis[7][8], and reveals the subtle interplay of intermolecular forces that govern crystal packing. This guide provides a detailed examination of the crystallographic analysis of substituted 1H-indazole-1-carboxylates, offering a comparative perspective on their structural features and a practical workflow for researchers in the field.

The Crystallographic Workflow: From Synthesis to Structural Refinement

The journey from a synthesized powder in a flask to a fully refined crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to extract from it the precise coordinates of its constituent atoms. The causality behind each choice is critical for success.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification:

    • Objective: To obtain the target 1H-indazole-1-carboxylate with high purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

    • Method: Synthesis often involves the nucleophilic substitution of a 1H-indazole with a suitable haloformate or other carboxylating agent.[7] The reaction of 1H-indazole with methyl chloroformate in the presence of a non-nucleophilic base like potassium tert-butoxide, for instance, selectively yields the N-1 isomer.[7]

    • Purification: Column chromatography is the most common method. The choice of solvent system (e.g., ethyl acetate/hexane) is optimized using thin-layer chromatography (TLC) to ensure clear separation of the desired product from starting materials, reagents, and any N-2 isomeric byproduct.[9]

  • Single Crystal Growth:

    • Objective: To grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) free from cracks and defects.

    • Causality: The principle is to slowly and gradually bring a saturated solution of the compound to a state of supersaturation, allowing molecules to deposit in an ordered fashion onto a nucleation site. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

    • Common Techniques:

      • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or acetone) is left in a loosely covered vial.[10] The slow evaporation of the solvent gradually increases the concentration, promoting crystal growth. This method is straightforward but offers less control.

      • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. This technique offers finer control over the rate of crystallization.

  • X-ray Data Collection:

    • Objective: To measure the intensities of a complete set of Bragg reflections as X-rays are diffracted by the crystal's electron clouds.

    • Methodology:

      • A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically 100 K).

      • Rationale: Cryo-cooling is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage by the high-intensity X-ray beam.

      • The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.

      • The instrument, using a monochromatic X-ray source (e.g., Mo Kα), rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted beams.[11]

  • Structure Solution and Refinement:

    • Objective: To process the raw diffraction data to generate a chemically sensible atomic model and refine its parameters to best fit the experimental observations.

    • Process:

      • Data Reduction: The raw data are integrated and corrected for experimental factors to produce a list of reflection intensities.

      • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

      • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_refine Structure Solution & Refinement S1 Chemical Synthesis (e.g., N-acylation) S2 Purification (e.g., Column Chromatography) S1->S2 C1 Solvent Selection S2->C1 C2 Crystallization Technique (Slow Evaporation / Vapor Diffusion) C1->C2 C3 Harvest Single Crystal C2->C3 D1 Crystal Mounting & Cryo-Cooling (100 K) C3->D1 D2 Data Collection on Diffractometer D1->D2 R1 Data Reduction & Integration D2->R1 R2 Structure Solution (Phase Problem) R1->R2 R3 Model Building & Refinement R2->R3 R4 Validation & Final Model R3->R4 Output Final Structure (CIF File) Atomic Coordinates Geometric Parameters R4->Output

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Analysis

The substitution on the 1H-indazole-1-carboxylate core significantly influences its molecular conformation and the resulting crystal packing. By comparing the crystallographic data of different derivatives, we can discern structural trends. The orientation of the carboxylate group relative to the indazole ring and the nature of intermolecular interactions are particularly revealing.

Compound/SubstituentFormulaCrystal System / Space GroupKey Torsion Angle(s)Key Intermolecular InteractionsRef.
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate C₁₆H₁₃FN₂O₂Monoclinic / P2₁/cIndazole/Ester coplanar; C6-N1-C1-C2 ≈ 110.9°Weak C-H···N and C-H···O hydrogen bonds forming inversion dimers.[10]
Ethyl 1H-indazole-5-carboxylate C₁₀H₁₀N₂O₂(Data not fully published)N/ALikely N-H···O or N-H···N hydrogen bonding.[12],[13]
1-Ethyl-5-nitro-1H-indazole C₉H₉N₃O₂Orthorhombic / P2₁2₁2₁N-N-C-C (ethyl) ≈ 101.4°C-H···O hydrogen bonds forming chains; π-π stacking interactions.[14]
Indazol-2-yl-acetic acid (N-2 isomer for comparison)C₉H₈N₂O₂Monoclinic / P2₁/cN/AStrong O-H···N hydrogen bonds forming supramolecular chains.[7],[8]

Analysis of Structural Data:

  • Conformational Flexibility: In methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring and the ester moiety are nearly coplanar, suggesting conjugation.[10] The benzyl group, however, is significantly twisted out of this plane. In contrast, the simple ethyl group in 1-ethyl-5-nitro-1H-indazole adopts a perpendicular orientation relative to the indazole plane.[14] This highlights how different N-1 substituents can adopt varied conformations, which would be critical for fitting into a protein's binding pocket.

  • Influence of Substituents on Packing: The nature of the substituents directly dictates the intermolecular interactions that build the crystal lattice. The 4-fluorobenzyl derivative packs via weak, non-classical hydrogen bonds.[10] The 5-nitro derivative, with its strong hydrogen bond acceptor (the nitro group), forms robust C-H···O bonded chains, which are further stabilized by π-π stacking.[14] The N-2 carboxylic acid isomer provides a stark contrast, where the dominant packing force is the strong, classical O-H···N hydrogen bond, a feature absent in the N-1 carboxylate esters.[7]

  • Isomeric Differentiation: X-ray crystallography provides the ultimate confirmation of the site of substitution. While NMR is excellent for bulk sample analysis, a crystal structure provides undeniable proof of the N-1 vs. N-2 linkage, as demonstrated by the clear structural solution for the N-2 isomer, indazol-2-yl-acetic acid.[7][8]

Performance Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding requires synergy with other techniques that probe the molecule's behavior in solution or predict its energetic landscape.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is an indispensable tool for structural characterization in solution. For indazole derivatives, it is particularly powerful for distinguishing between N-1 and N-2 isomers.[8] The chemical shifts of the indazole ring protons, especially H-3, and the carbon atoms are sufficiently different between the two isomers to allow for unambiguous assignment in solution.[7][9] This is a critical complementary technique, as the conformation in solution may differ from that in the crystal, and biological activity occurs in a solution-phase environment.

  • Computational Modeling (DFT): Density Functional Theory and other computational methods allow for the in-silico exploration of molecular conformations.[15] These methods can calculate the relative energies of different rotamers (e.g., rotation around the N1-C(substituent) bond), helping to rationalize why a particular conformation is observed in the crystal structure. Furthermore, computational models can predict interaction energies, providing a theoretical basis for the observed hydrogen bonding and other intermolecular forces.

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a decision-making framework.

G Start Research Question Q1 Need to confirm N-1 vs N-2 isomer? Start->Q1 Q2 Need definitive 3D structure & solid-state packing? Start->Q2 Q3 Need to understand structure in solution? Start->Q3 Q4 Need to explore conformational energy landscape? Start->Q4 Res_Xray X-Ray Crystallography Q1->Res_Xray Yes (Definitive) Res_NMR NMR Spectroscopy Q1->Res_NMR Yes (Primary) Q2->Res_Xray Yes Q3->Res_NMR Yes Res_Comp Computational Modeling Q4->Res_Comp Yes Res_Xray->Res_Comp Provides data for validation Res_NMR->Res_Comp Provides data for validation

Caption: Decision guide for selecting structural analysis techniques.

Conclusion

The X-ray crystallographic analysis of substituted 1H-indazole-1-carboxylates is an essential tool for drug development, providing definitive insights into molecular structure, conformation, and intermolecular interactions. The data reveals that substituents at the N-1 position and on the indazole core exert profound control over the solid-state architecture, influencing everything from planarity to the network of non-covalent interactions. While crystallography offers a high-resolution snapshot in the solid state, its true power is realized when integrated with solution-state NMR for isomeric and conformational analysis and with computational modeling for a deeper understanding of energetics. This synergistic approach equips researchers with the comprehensive structural knowledge required to rationally design the next generation of indazole-based therapeutics.

References

  • F. M. Santos, T. M. V. D. Pinho e Melo, and A. M. S. Silva, "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives," Molecules, vol. 11, no. 11, pp. 867–889, 2006. [Online]. Available: [Link]

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A Senior Application Scientist's Guide to Orthogonal Protection of 6-(Hydroxymethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

6-(Hydroxymethyl)-1H-indazole is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure presents a primary alcohol and an indazole moiety, both of which are nucleophilic and can participate in a wide range of chemical transformations. This dual reactivity, however, poses a significant synthetic challenge: how to selectively functionalize one site without undesired reactions at the other. The solution lies in a robust and strategic application of protecting groups.

This guide provides an in-depth comparison of alternative protecting groups for both the hydroxymethyl and the indazole functionalities. We will move beyond simply listing reagents and delve into the causality behind experimental choices, focusing on the concept of orthogonality —the ability to deprotect one functional group without affecting another. For researchers engaged in multi-step syntheses, mastering orthogonal protection is not merely a convenience; it is a prerequisite for efficiency, high yields, and the successful development of complex molecular entities.

Protecting the Hydroxymethyl Group: Beyond the Basics

The primary alcohol of 6-(hydroxymethyl)-1H-indazole is a nucleophile and a potential site for oxidation. Its protection is typically achieved by conversion to an ether. The choice of ether is dictated by the downstream reaction conditions the molecule must endure.

Key Alternatives and Performance Comparison

Silyl ethers and benzyl ethers are the most common choices for protecting alcohols. Their stability profiles are distinct, providing the foundation for orthogonal strategies.

Protecting GroupAbbreviationCommon Protection ReagentsKey Stability ProfileCommon Deprotection Reagents
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFStable to base, mild acid, and many organometallic reagents. Labile to fluoride ions and strong acid.TBAF in THF; HF•Pyridine; AcOH/H₂O
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFMore sterically hindered and more stable to acid than TBS. Labile to fluoride ions.TBAF in THF; HF•Pyridine
BenzylBnBnBr, NaH, THFVery robust. Stable to strong acid, strong base, and most organometallic reagents.H₂, Pd/C (Hydrogenolysis)
p-MethoxybenzylPMBPMB-Cl, NaH, THFStable to base. Labile to acid and oxidative conditions. More acid-labile than Bn.[1]DDQ, CH₂Cl₂/H₂O; CAN; TFA[2]

Expert Rationale: The selection between these groups is a critical decision.

  • Silyl Ethers (TBS, TIPS): These are workhorse protecting groups for alcohols.[3][4] Their key advantage is removal under non-acidic and non-basic conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6] This fluoride-lability makes them orthogonally compatible with many acid- and base-labile protecting groups used for amines. TIPS is significantly bulkier than TBS, offering enhanced stability, which can be crucial in complex syntheses.[3][7]

  • Benzyl Ethers (Bn, PMB): The Benzyl (Bn) group offers exceptional stability, making it suitable for syntheses involving harsh conditions.[8] However, its removal via catalytic hydrogenolysis is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups. The p-Methoxybenzyl (PMB) group offers a powerful alternative. The electron-donating methoxy group facilitates its cleavage under oxidative conditions (e.g., with DDQ or CAN), a method that leaves most other protecting groups, including silyl ethers and Boc groups, intact.[1][2]

Experimental Protocol: TBDMS Protection of 6-(Hydroxymethyl)-1H-indazole

This protocol describes the protection of the primary alcohol, assuming the indazole nitrogen is either unprotected or protected with a group stable to these conditions.

  • Dissolution: Dissolve 6-(hydroxymethyl)-1H-indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Addition of Base: Add imidazole (1.5 equiv) to the solution and stir until it fully dissolves.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(((tert-butyldimethylsilyloxy)methyl)-1H-indazole.

Protecting the Indazole Nitrogen: A Question of Regioselectivity and Stability

The indazole ring contains two nitrogen atoms, N1 and N2. Protection can occur at either position, and the choice of protecting group and reaction conditions can influence this regioselectivity.[9] For many synthetic applications, particularly those involving subsequent functionalization at the C3 position, protection at N1 is desired.

Key Alternatives and Performance Comparison
Protecting GroupAbbreviationCommon Protection ReagentsKey Stability ProfileCommon Deprotection Reagents
tert-ButoxycarbonylBoc(Boc)₂O, TEA, DMAPStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.[8]TFA, HCl; NaOMe in MeOH[10][11]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or DicyclohexylmethylamineStable to a wide range of conditions, including many nucleophiles and bases.TBAF in THF; Aqueous HCl[8][12]
BenzylBnBnBr, NaH, THFVery robust. Stable to acidic and basic conditions.[8]H₂, Pd/C (Hydrogenolysis)
TosylTsTsCl, PyridineExtremely stable to both acidic and basic conditions. Reduces the nucleophilicity of the indazole.[8]Reductive cleavage (e.g., Mg/MeOH)

Expert Rationale:

  • Boc Group: The Boc group is widely used due to its moderate stability and versatile deprotection methods.[8][13] While commonly removed with strong acid (e.g., TFA), it can also be cleaved under non-acidic, basic conditions using reagents like sodium methoxide in methanol, which is advantageous for acid-sensitive substrates.[10][11] However, its lability can be a drawback; for instance, it has been reported to cleave concomitantly during microwave-assisted Suzuki cross-coupling reactions.[14]

  • SEM Group: The SEM group is an excellent choice for robust protection.[8] Its key orthogonal feature is its lability to fluoride ions, the same condition used to remove silyl ethers. This requires careful planning but also enables simultaneous deprotection strategies. It can also be removed with strong acid. SEM protection at N-2 has been shown to direct regioselective lithiation at C-3.[12]

Experimental Protocol: Boc Protection of an Indazole
  • Dissolution: Dissolve the indazole substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected indazole, which can be purified by chromatography if necessary.

Designing Orthogonal Protection Strategies

The true power of protecting group chemistry is realized when they are used in an orthogonal fashion. This allows for the selective deprotection and functionalization of one site while the other remains masked.

Figure 1. Decision workflow for selecting an orthogonal protecting group strategy for 6-(hydroxymethyl)-1H-indazole.

Strategy 1: The Fluoride/Acid Orthogonal Pair (TBS and Boc)

This is a highly reliable and widely used strategy. The alcohol is protected as a TBS ether, and the indazole nitrogen is protected with a Boc group.

  • Selective N-Deprotection: The Boc group can be selectively removed with an acid like TFA in DCM, leaving the TBS ether intact. The resulting free indazole can then be functionalized (e.g., via N-arylation).

  • Selective O-Deprotection: The TBS ether can be selectively cleaved with a fluoride source like TBAF in THF, leaving the Boc group untouched. The resulting alcohol can then undergo further reactions (e.g., oxidation, esterification).

Strategy 2: The Oxidative/Acid Orthogonal Pair (PMB and Boc)

This strategy is ideal when fluoride-labile groups must be avoided or when hydrogenolysis is not feasible. The alcohol is protected as a PMB ether, and the indazole nitrogen with a Boc group.

  • Selective O-Deprotection: The PMB group can be removed under mild oxidative conditions using DDQ. These conditions are orthogonal to the acid-labile Boc group.

  • Selective N-Deprotection: As before, the Boc group is readily cleaved with acid, leaving the PMB ether intact.

Experimental Workflow: Selective N-Deprotection (TBS/Boc Strategy)

This protocol demonstrates the selective removal of the N-Boc group in the presence of an O-TBS group.

  • Starting Material: Dissolve N1-Boc-6-(((tert-butyldimethylsilyloxy)methyl)-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Deprotection: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, 6-(((tert-butyldimethylsilyloxy)methyl)-1H-indazole, can be purified by column chromatography.

Conclusion

The successful synthesis of complex derivatives of 6-(hydroxymethyl)-1H-indazole hinges on the intelligent selection and application of protecting groups. By understanding the distinct stability profiles of alternatives like TBS, PMB, Boc, and SEM, researchers can design robust, orthogonal strategies. The choice is never arbitrary; it must be guided by the specific reaction conditions planned for the entire synthetic route. The comparative data and protocols provided herein serve as a practical guide for drug development professionals to navigate these choices, enabling the efficient and predictable synthesis of novel indazole-based molecules.

References

  • Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]

  • Dodge, M. W., D'Angelo, N., & Johnson, J. S. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(33), 4417-4420. [Link]

  • Varvounis, G., & Katsayannis, A. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2012(5), 207-219. [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Zhan, M., Liu, W., & Li, H. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. RSC Advances, 8(3), 1363-1367. [Link]

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  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4567-4578. [Link]

  • Stanovnik, B., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2533. [Link]

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The Dichotomy of Reactivity: Electrophilic Halogen vs. Nucleophilic/Electrophilic Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure, forming the core of numerous therapeutic agents due to its ability to mimic indole and interact with a wide array of biological targets.[1][2][3][4] The strategic functionalization of the indazole ring is paramount in modulating the pharmacological properties of these molecules.[1] This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: bromo-indazole and hydroxymethyl-indazole derivatives. By understanding their distinct chemical behaviors, researchers can make more informed decisions in the design and execution of synthetic routes for novel drug candidates.

The fundamental difference in the reactivity of bromo-indazoles and hydroxymethyl-indazoles lies in the inherent electronic nature of their respective functional groups.

  • Bromo-indazoles as Electrophilic Partners: The bromine atom, being more electronegative than carbon, withdraws electron density from the indazole ring, rendering the carbon atom to which it is attached electrophilic. This C-Br bond is the focal point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][5] The reactivity of the bromo-indazole in these transformations is governed by the ease of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.[5]

  • Hydroxymethyl-indazoles: A Dual-Nature Reagent: The hydroxymethyl group (-CH₂OH) presents a more nuanced reactivity profile. The oxygen atom's lone pairs make the group nucleophilic, allowing it to participate in reactions like O-alkylation and esterification. However, the hydroxyl group is a poor leaving group.[6][7][8] To unlock its potential as an electrophilic partner, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This two-step sequence transforms the hydroxymethyl-indazole into a potent electrophile for SN2 reactions.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the behavior of these two derivatives in analogous synthetic scenarios. For this guide, we will consider a hypothetical 5-substituted indazole core.

Scenario 1: Arylation of the Indazole Core

A common objective in medicinal chemistry is the introduction of aryl or heteroaryl moieties to the core scaffold.

Bromo-Indazole: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[9][10][11] Bromo-indazoles are excellent substrates for this reaction.[12][13][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole

  • Materials: 5-Bromo-1H-indazole, Arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Sodium Carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Hydroxymethyl-Indazole: A Two-Step Activation and Substitution Strategy

Direct arylation using the hydroxymethyl group is not feasible. The hydroxyl must first be converted to a good leaving group.

Experimental Protocol: Mesylation and Nucleophilic Aromatic Substitution

  • Step 1: Mesylation of (1H-Indazol-5-yl)methanol

    • Materials: (1H-Indazol-5-yl)methanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

    • Procedure:

      • Dissolve (1H-Indazol-5-yl)methanol (1.0 equiv) in DCM at 0 °C.

      • Add triethylamine (1.5 equiv).

      • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.

      • Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).

      • Quench the reaction with water and extract with DCM.

      • Wash the organic layer with saturated sodium bicarbonate solution and brine.

      • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

  • Step 2: Nucleophilic Substitution with a Phenoxide

    • Materials: Crude (1H-Indazol-5-yl)methyl mesylate, Phenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

    • Procedure:

      • To a solution of phenol (1.5 equiv) in DMF, add potassium carbonate (2.0 equiv).

      • Stir the mixture at room temperature for 30 minutes.

      • Add a solution of the crude mesylate (1.0 equiv) in DMF.

      • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

      • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

      • Wash the organic layer with water and brine.

      • Dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography.

Data Presentation and Performance Comparison

FeatureBromo-Indazole (Suzuki-Miyaura)Hydroxymethyl-Indazole (Mesylation-Substitution)
Reaction Steps 12
Reagent Availability Wide variety of boronic acids are commercially available.Wide variety of nucleophiles (phenols, amines, thiols) are available.
Reaction Conditions Typically requires elevated temperatures and inert atmosphere.Mesylation is often done at low temperatures; substitution may require heating.
Catalyst Requires a palladium catalyst, which can be expensive and require removal.No metal catalyst required.
Functional Group Tolerance Generally good, but some functional groups can interfere with the catalyst.The strong base in the substitution step may not be compatible with base-sensitive functional groups.
Byproducts Boronic acid homocoupling products can be a side reaction.Mesylation can be incomplete, and elimination can be a side reaction during substitution.
Overall Yield Moderate to excellent yields are common.[9][10][13]Yields can be variable over two steps.

Visualization of Reaction Pathways

Reaction Pathways cluster_bromo Bromo-Indazole Reactivity cluster_hydroxymethyl Hydroxymethyl-Indazole Reactivity Bromo-Indazole Bromo-Indazole Aryl-Indazole Aryl-Indazole Bromo-Indazole->Aryl-Indazole Suzuki-Miyaura (Pd Catalyst, Base) Hydroxymethyl-Indazole Hydroxymethyl-Indazole Mesylated-Indazole Mesylated-Indazole Hydroxymethyl-Indazole->Mesylated-Indazole Mesylation (MsCl, Base) Ether-Linked-Indazole Ether-Linked-Indazole Mesylated-Indazole->Ether-Linked-Indazole Nucleophilic Substitution (Nu-, Base) Experimental Workflow Start Start Select Indazole Derivatives Select Bromo- and Hydroxymethyl-Indazole Start->Select Indazole Derivatives Reaction Setup Set up Parallel Reactions Select Indazole Derivatives->Reaction Setup Suzuki Suzuki-Miyaura Coupling (Bromo-Indazole) Reaction Setup->Suzuki Mesylation Mesylation (Hydroxymethyl-Indazole) Reaction Setup->Mesylation Monitoring Monitor Reactions (TLC, LC-MS) Suzuki->Monitoring Substitution Nucleophilic Substitution Mesylation->Substitution Substitution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Products (NMR, MS) Purification->Characterization Analysis Compare Yields, Purity, and Efficiency Characterization->Analysis End End Analysis->End

Caption: A generalized workflow for the comparative reactivity study of indazole derivatives.

Choosing the Right Derivative: A Decision-Making Guide

The choice between a bromo-indazole and a hydroxymethyl-indazole derivative is contingent upon the specific synthetic goal and the overall synthetic strategy.

Decision Tree Goal Synthetic Goal C-C_Bond C-C Bond Formation? Goal->C-C_Bond Bromo Use Bromo-Indazole (e.g., Suzuki, Sonogashira) C-C_Bond->Bromo Yes C-O_C-N_Bond C-O or C-N Bond Formation? C-C_Bond->C-O_C-N_Bond No Hydroxymethyl Use Hydroxymethyl-Indazole (via activation) C-O_C-N_Bond->Hydroxymethyl Yes, via substitution Direct_Functionalization Direct Functionalization? C-O_C-N_Bond->Direct_Functionalization No Esterification Use Hydroxymethyl-Indazole (Esterification, Etherification) Direct_Functionalization->Esterification Yes

Caption: A decision-making guide for selecting the appropriate indazole derivative.

Conclusion

Both bromo- and hydroxymethyl-indazole derivatives are valuable building blocks in the synthesis of complex, biologically active molecules. Bromo-indazoles offer a direct and efficient route to C-C and C-heteroatom bond formation through well-established cross-coupling methodologies. In contrast, hydroxymethyl-indazoles provide a versatile handle that can act as a nucleophile or be activated to become a potent electrophile, enabling a different set of chemical transformations.

The choice of which derivative to employ will depend on the desired final product, the compatibility of other functional groups present in the molecule, and the overall efficiency of the proposed synthetic route. A thorough understanding of the distinct reactivity profiles of these two classes of indazole derivatives empowers the medicinal chemist to design more elegant and effective syntheses in the quest for novel therapeutics.

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A Comparative Guide to HPLC Method Development for Indazole-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for indazole-based compounds. As a class of molecules with significant therapeutic interest, their structural diversity—often encompassing basic nitrogen atoms and varying polarities—presents unique analytical challenges. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing common analytical approaches with supporting data to empower researchers in drug development and quality control.

The Analytical Challenge of the Indazole Scaffold

Indazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous drugs targeting oncology, inflammation, and neurological disorders. From an analytical perspective, their key characteristics include:

  • Aromaticity and π-electron Systems: Offering opportunities for specific chromatographic interactions but also potential for co-elution with structurally similar impurities.

  • Basic Nitrogen Atoms: The pyrazole ring nitrogen (N2) is typically basic, making the molecule's retention and peak shape highly sensitive to mobile phase pH.

  • Variable Polarity: Substituents on the indazole ring can dramatically alter the molecule's overall polarity (logP), requiring flexible separation strategies.

A successful HPLC method must be able to separate the active pharmaceutical ingredient (API) from process impurities, synthetic intermediates, and degradation products, demanding high specificity and robustness. This guide outlines a systematic, science-driven approach to achieving this goal.

Part 1: A Foundational Strategy for Method Development

The development of a reliable HPLC method is not a linear process but an iterative one, grounded in the physicochemical properties of the analyte. The initial choices of stationary and mobile phases are critical decisions that dictate the efficiency and success of the entire development lifecycle.

Analyte Characterization: The Blueprint for Separation

Before the first injection, a thorough understanding of the target indazole compound is paramount. Key parameters to investigate are:

  • pKa: The dissociation constant is the single most important factor for analyzing ionizable compounds like indazoles. It dictates the optimal mobile phase pH required to maintain a single, un-ionized form for consistent retention and sharp peak shape in reversed-phase chromatography.[1]

  • LogP (Octanol-Water Partition Coefficient): This value provides a reliable estimate of the compound's hydrophobicity and its likely retention behavior in reversed-phase HPLC.

  • UV-Vis Spectrum: Determining the wavelength of maximum absorbance (λ-max) is essential for detector settings to ensure maximum sensitivity. A photodiode array (PDA) detector is invaluable during development for confirming peak purity and identifying the optimal wavelength.

The Strategic Selection of Column and Mobile Phase

The goal is to establish a retention and selectivity profile that can be fine-tuned. Reversed-phase HPLC is the most common and versatile starting point.[2]

While the C18 column is the workhorse of reversed-phase chromatography, the unique properties of indazoles often necessitate a more nuanced selection.

  • Conventional C18: Provides excellent hydrophobic retention. However, for basic indazoles, interactions with residual acidic silanols on the silica surface can lead to significant peak tailing.

  • Polar-Embedded/Endcapped C18: These columns feature a polar group (e.g., amide, carbamate) embedded within the alkyl chain or use more exhaustive end-capping to shield residual silanols.[3][4] This modification improves peak shape for basic compounds and can also provide alternative selectivity and enhanced retention for more polar indazoles.

  • Phenyl-Hexyl: This stationary phase offers an alternative separation mechanism based on π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic indazole core. This can be highly effective in resolving structurally similar isomers or impurities where hydrophobicity differences are minimal.

The mobile phase is the most powerful tool for manipulating the separation.[5]

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[6] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[6] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[7] A good starting point is a broad gradient from 5% to 95% organic modifier to elute all components and establish a preliminary retention profile.

  • Aqueous Phase and pH Control: For basic indazoles, controlling the mobile phase pH is non-negotiable. It is strongly recommended to use a buffer to maintain a consistent pH.[8] To ensure good retention and peak shape in reversed-phase, the pH should be adjusted to at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state (preferably neutral).[1] A buffer concentration of 10-50 mM is generally sufficient.[6][8]

    • Low pH (e.g., 2.5-3.5): Buffers like phosphate or additives like formic acid or trifluoroacetic acid (TFA) ensure that basic amines are fully protonated. While TFA can improve peak shape through ion pairing, it can cause ion suppression in LC-MS applications.[7]

    • Mid to High pH: If the compound is stable, using a higher pH buffer (e.g., ammonium acetate, ammonium bicarbonate) can neutralize the basic indazole, increasing its hydrophobicity and retention. This requires pH-stable columns.

Method Development Workflow

The initial phase of method development follows a logical progression from understanding the analyte to scouting initial conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_scout Phase 2: Initial Scouting cluster_opt Phase 3: Optimization A Define Method Goal (e.g., Assay, Impurity Profile) B Characterize Analyte (pKa, logP, UV Spectrum) A->B C Select Columns (C18, Polar-Embedded, Phenyl) B->C D Select Mobile Phases (ACN/Water, MeOH/Water) + pH Screening B->D E Run Broad Gradient Screen C->E D->E F Evaluate Data (Retention, Peak Shape, Resolution) E->F Initial Chromatograms G Fine-tune Gradient Slope & Isocratic Hold F->G H Optimize Temperature & Flow Rate G->H I Final Method Conditions H->I

Caption: A systematic workflow for HPLC method development.

Part 2: Comparative Analysis & Data-Driven Optimization

To illustrate these principles, we present a comparative study for the separation of a hypothetical indazole API from two key impurities: a more polar starting material (Impurity A) and a less polar, structurally related byproduct (Impurity B).

Analyte Properties:

  • Indazole API: pKa = 4.8, logP = 2.5, λ-max = 285 nm

  • Impurity A (Polar): logP = 1.2

  • Impurity B (Non-polar): logP = 2.8

Column Screening Comparison

Three columns were screened using a generic gradient of 10-90% Acetonitrile (with 0.1% Formic Acid, pH ~2.8) over 15 minutes.

Column TypeAPI Retention Time (min)Resolution (API / Imp. A)Resolution (API / Imp. B)API Tailing Factor
Standard C18 (4.6x150mm, 5µm)8.52.11.31.8
Polar-Embedded C18 (4.6x150mm, 5µm)9.22.81.61.2
Phenyl-Hexyl (4.6x150mm, 5µm)8.92.52.21.3

Analysis:

  • The Standard C18 provided basic separation but suffered from poor resolution of the non-polar Impurity B and significant peak tailing for the basic API, as expected.

  • The Polar-Embedded C18 offered a significant improvement in peak shape (Tailing Factor reduced to 1.2) and better resolution for the polar Impurity A.

  • The Phenyl-Hexyl column provided the best resolution for the structurally similar Impurity B, likely due to beneficial π-π interactions, making it the superior choice for this specific separation challenge.

Mobile Phase pH Optimization

Using the selected Phenyl-Hexyl column, the effect of mobile phase pH was investigated.

Mobile Phase Aqueous ComponentAPI Retention Time (min)API Tailing FactorComments
0.1% Formic Acid (pH ≈ 2.8)8.91.3Good peak shape, API is protonated.
20mM Ammonium Acetate (pH 5.0)10.52.5pH is too close to pKa, causing mixed ionization and severe tailing.
20mM Ammonium Acetate (pH 6.8)12.11.2Good peak shape, API is neutral, leading to higher retention.

Analysis: This experiment underscores the criticality of pH selection. Operating near the pKa (pH 5.0) resulted in a chromatographically unusable peak. Both low pH (2.8) and high pH (6.8) provided good peak symmetry, with the higher pH offering the advantage of increased retention, which could be leveraged to improve separation from early-eluting impurities.

Part 3: Protocol for a Validated Stability-Indicating Method

Based on the optimization studies, a final method was developed and validated according to International Conference on Harmonisation (ICH) guidelines Q2(R1).[9][10] A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and any degradation products.[11][12]

Final Optimized HPLC Method
  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20mM Ammonium Acetate, pH 6.8 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 70
    15.1 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 285 nm

Method Validation Protocol

A rigorous validation process provides documented evidence that the method is suitable for its intended purpose.[13][14]

ValidationWorkflow cluster_spec Assay Performance cluster_sens Sensitivity & Specificity cluster_rob Reliability A Linearity & Range (5 concentrations, 3 reps) B Accuracy (Spiked placebo at 3 levels) A->B C Precision (Repeatability & Intermediate) B->C End Validated Method C->End D Specificity (Forced Degradation) E LOD & LOQ (S/N Ratio or Calibration Slope) D->E E->End F Robustness (Vary pH, Temp, Flow Rate) G Solution Stability F->G G->End Start Final Optimized Method Start->A Start->D Start->F

Caption: Workflow for HPLC method validation per ICH guidelines.

1. Specificity (Forced Degradation): The API was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) stress. In all conditions, the degradation peaks were well-resolved from the main API peak (Resolution > 2.0), and PDA peak purity analysis confirmed the homogeneity of the API peak, proving the method is stability-indicating.[12][15]

2. Linearity: A linear relationship between peak area and concentration was established across a range of 50% to 150% of the nominal concentration.

  • Result: Correlation coefficient (r²) of 0.9998.

3. Accuracy: Determined by analyzing a placebo spiked with the API at three concentration levels (80%, 100%, 120%).

  • Result: Mean recovery was between 99.5% and 101.2% at all levels.[9]

4. Precision:

  • Repeatability (Intra-day): Six replicate preparations of the same sample showed a Relative Standard Deviation (%RSD) of 0.8%.

  • Intermediate Precision (Inter-day): Analysis by a different analyst on a different day yielded an %RSD of 1.1%.[9]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Result: LOD was 0.05 µg/mL (S/N ≈ 3:1); LOQ was 0.15 µg/mL (S/N ≈ 10:1).[9]

6. Robustness: Small, deliberate changes to method parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) did not significantly impact resolution or quantitation, demonstrating the method's reliability for routine use.

Validation Data Summary
Validation ParameterAcceptance CriteriaResultStatus
SpecificityAll peaks resolved (Rs > 2.0)Rs > 2.5 for all degradantsPass
Linearity (r²)≥ 0.9990.9998Pass
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%Pass
Precision (%RSD)≤ 2.0%Repeatability: 0.8%Intermediate: 1.1%Pass
LOQS/N ≥ 100.15 µg/mLPass
RobustnessSystem suitability passesAll variations met SST criteriaPass

Conclusion

The development of a robust and reliable HPLC method for indazole-based compounds is a systematic process that relies on a foundational understanding of the analyte's chemistry and strategic experimental design. By moving beyond a one-size-fits-all C18 approach and carefully considering alternative stationary phases like Phenyl-Hexyl and Polar-Embedded columns, significant improvements in selectivity and peak shape can be achieved. Meticulous control of mobile phase pH is arguably the most critical factor for achieving reproducible results for these basic heterocycles. The comparative data presented herein demonstrates that a logical, data-driven optimization process, followed by comprehensive validation according to ICH guidelines, yields a method that is not only suitable for its intended purpose but is also robust enough to be transferred and implemented in a regulated quality control environment.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks associated with tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is fundamental to selecting the appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for every novel compound is not always available, information from safety data sheets and structurally related indazole derivatives provides a clear directive for cautious handling.

The primary hazards identified for this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is classified as causing serious eye irritation, posing a significant risk of injury upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[4][5]

Given these hazards, a multi-layered PPE strategy is not merely a recommendation but a necessity to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core PPE Requirements: A Head-to-Toe Protocol

Effective protection relies on selecting the right equipment and using it correctly. The following PPE is mandatory for all personnel handling tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable.

  • Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6] Avoid thin, disposable vinyl gloves, which offer little protection.[7]

  • Inspection: Always inspect gloves for tears or holes before use.[3][6]

  • Technique: For extensive handling, consider double-gloving.[7] This allows the outer glove to be removed and disposed of if contaminated, minimizing the spread of the chemical.[7] Ensure the sleeves of your lab coat are draped over the gloves, not tucked in, to prevent chemicals from running into the gloves.[8]

Eye and Face Protection: Shielding from Splashes and Dust
  • Primary Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For any procedure with a risk of splashing or dust generation (e.g., weighing, preparing solutions, or cleaning spills), chemical splash goggles are mandatory.[6]

  • Maximum Protection: When a significant splash risk exists, a face shield must be worn in conjunction with goggles to protect the entire face.[6]

Body Protection: Preventing Skin Contact

A standard cotton laboratory coat is required to protect against incidental skin contact.[6] For tasks involving larger quantities or a higher risk of spills, such as when preparing spray mixtures, an additional chemical-resistant apron should be worn.[8] All protective clothing should be removed and washed before reuse if contamination occurs.[3][9]

Respiratory Protection: A Critical Barrier Against Inhalation

Engineering controls are the primary method for mitigating inhalation risks.

  • Fume Hood: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood.[6][9][10]

  • Respirator: In the absence of a fume hood or during spill cleanup where dust may be generated, a NIOSH-approved respirator is required.[6] The specific type of respirator should be determined by a formal risk assessment, but an N95 or higher is a common starting point for powders. Surgical masks offer no protection against chemical dust and must not be used.[11]

PPE Selection Guide for Key Operations

The level of PPE required can vary based on the specific task. This table provides a quick reference for common laboratory procedures.

Operation Minimum Required PPE Rationale
Storage & Transport (Closed Container) Lab Coat, Safety Glasses, Nitrile GlovesProtects against exposure from unforeseen surface contamination.
Weighing Solid Compound Lab Coat, Nitrile Gloves, Goggles, Face ShieldHigh risk of dust generation and aerosolization, requiring full face and eye protection. Must be performed in a fume hood or with a respirator.
Preparing Solutions (Dissolving) Lab Coat, Nitrile Gloves, GogglesRisk of splashing the liquid solvent and dissolved compound.
Reaction Work-up & Transfer Lab Coat, Nitrile Gloves, GogglesProtects against splashes and direct contact with the solution.
Small Spill Cleanup (<1g) Lab Coat, Double Nitrile Gloves, Goggles, NIOSH-Approved RespiratorIncreased risk of dust exposure during cleanup requires respiratory protection.
Waste Disposal Lab Coat, Nitrile Gloves, Safety GlassesPrevents contact with contaminated waste materials and containers.

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict procedural workflow is essential for safety.

Preparation and Donning PPE:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and certified.[6]

  • Assemble PPE: Confirm all necessary PPE is available and in good condition.[6]

  • Donning Sequence: Put on your lab coat first, followed by safety glasses/goggles, and then gloves. If a respirator is needed, it should be fit-tested and donned before gloves.

Handling the Compound:

  • Work Within Fume Hood: Conduct all transfers of solid material within the fume hood to minimize inhalation exposure.[9]

  • Avoid Dust: Use appropriate tools, such as spatulas, to handle the solid and prevent dust formation.[6]

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately.

Doffing and Decontamination:

  • Glove Removal: Remove gloves first, turning them inside out to trap any contaminants.[7]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[5][9][12]

  • Coat Removal: Remove the lab coat and hang it in the designated area.

  • Final Hand Wash: Wash hands again after completing all tasks.

Spill and Disposal Protocols

In Case of a Spill:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the lab supervisor.

  • Assess and Equip: Only trained personnel should manage spills. Before cleanup, don the appropriate PPE, including a respirator, goggles, double gloves, and a lab coat.[6]

  • Containment: Carefully sweep up the solid material or absorb liquids with an inert material like sand, silica gel, or vermiculite.[9][13] Avoid any actions that could generate dust.[6]

  • Disposal: Place the contained material into a sealed, labeled container for hazardous waste disposal.[9]

Waste Disposal: All contaminated materials, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste.[1][5] Follow all local, state, and federal regulations for chemical waste disposal.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

PPE_Selection_Workflow start Start: Handling tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Glasses w/ Side Shields start->ppe_base Always Required is_solid Is the material a solid powder? in_hood Can work be done in a certified fume hood? is_solid->in_hood Yes splash_risk Is there a significant splash risk? is_solid->splash_risk No (Solution) in_hood->splash_risk Yes ppe_respirator Add: - NIOSH-Approved Respirator in_hood->ppe_respirator No ppe_goggles Upgrade to: - Chemical Splash Goggles splash_risk->ppe_goggles Yes end_procedure Proceed with Caution splash_risk->end_procedure No ppe_base->is_solid ppe_faceshield Add: - Face Shield ppe_goggles->ppe_faceshield High Risk ppe_goggles->end_procedure Moderate Risk ppe_respirator->splash_risk ppe_faceshield->end_procedure

Caption: PPE selection flowchart based on task-specific risks.

By integrating these expert-driven protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

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Retrosynthesis Analysis

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tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
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tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

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